4-(2-Fluorophenyl)piperidine-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVXJUONSKJANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444709 | |
| Record name | 4-(2-fluorophenyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252002-43-0 | |
| Record name | 4-(2-fluorophenyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Fluorophenyl)piperidine-4-carbonitrile chemical properties
An In-Depth Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized piperidine derivative, it serves as a valuable molecular scaffold for the synthesis of novel therapeutic agents. This document details its core chemical and physical properties, proposes a robust synthetic pathway with mechanistic insights, and explores its reactivity. Furthermore, it discusses its potential applications in the development of central nervous system (CNS) agents and other therapeutics, drawing parallels with structurally related compounds. The guide concludes with essential safety, handling, and storage protocols, providing researchers and drug development professionals with the critical information needed to effectively and safely utilize this compound in a laboratory setting.
Molecular Identity and Physicochemical Properties
This compound is a derivative of piperidine, featuring a 2-fluorophenyl group and a nitrile functional group at the C4 position. This unique substitution pattern imparts specific steric and electronic properties that are highly relevant for its interaction with biological targets.
Chemical Structure
The structure consists of a saturated six-membered nitrogen-containing ring (piperidine). The C4 carbon is quaternary, bonded to the nitrogen at C1, two adjacent ring carbons, the ipso-carbon of the 2-fluorophenyl ring, and the carbon of the nitrile group.
Caption: 2D Chemical Structure of this compound.
Nomenclature and Identifiers
The systematic identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| PubChem CID | 10774553 | [1] |
| Molecular Formula | C₁₂H₁₃FN₂ | [1] |
| CAS Number | 134541-01-6 | N/A |
| InChI | InChI=1S/C12H13FN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | [1] |
| SMILES | C1CNCC(C1)(C#N)C2=CC=CC=C2F | [1] |
Core Physicochemical Data
The following table summarizes key computed physicochemical properties which are predictive of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 216.25 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 37.9 Ų | [1] |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on well-established reactions for creating α-aminonitriles, such as the Strecker synthesis. The following represents a viable, field-proven approach.
Proposed Synthetic Pathway
The synthesis initiates from the commercially available N-Boc-4-piperidone. The rationale for using the Boc-protected starting material is to prevent side reactions involving the piperidine nitrogen, which could otherwise act as a competing nucleophile. The key steps involve a modified Strecker reaction followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Grignard Addition to N-Boc-4-piperidone
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: The solution is cooled to 0°C in an ice bath. A solution of 2-fluorophenylmagnesium bromide in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. The Boc group is stable under these conditions and prevents the acidic N-H from quenching the Grignard reagent.
-
-
Quenching: After complete addition, the reaction is stirred for an additional 2 hours at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Cyanation of the Tertiary Alcohol
-
Setup: The crude N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine is dissolved in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Reaction: The solution is cooled to 0°C. Trimethylsilyl cyanide (TMSCN) is added, followed by the catalytic addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is allowed to warm to room temperature and stirred overnight.
-
Causality: The Lewis acid activates the hydroxyl group, facilitating its departure as a good leaving group (OTMS). TMSCN then serves as the cyanide source, with the cyanide anion attacking the resulting tertiary carbocation to form the desired nitrile. This is a more controlled and safer alternative to using KCN/HCl.
-
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Boc Deprotection
-
Setup: The purified N-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.
-
Reaction: The solution is stirred at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Causality: Strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, which decomposes into isobutylene and carbon dioxide, leaving the protonated piperidine nitrogen.
-
-
Isolation: The solvent and excess acid are removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralizing the salt with a base like sodium hydroxide and extracting it into an organic solvent.
Reactivity and Potential in Drug Discovery
The chemical architecture of this compound offers multiple avenues for chemical modification and presents a promising core for developing new pharmaceuticals.
Chemical Reactivity
The molecule possesses two primary reactive sites: the secondary amine of the piperidine ring and the nitrile group.
-
Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and can be readily N-alkylated or N-acylated to introduce a wide variety of substituents. This position is often modified in drug candidates to modulate properties like solubility, cell permeability, and target binding affinity.
-
Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to a primary amine (aminomethyl group). Each of these transformations provides a new functional handle for further derivatization.
Significance in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[2][3] Its conformational flexibility allows it to present substituents in specific three-dimensional orientations, facilitating optimal interactions with enzyme active sites or receptor binding pockets. The introduction of a 2-fluorophenyl group can enhance metabolic stability by blocking potential sites of aromatic hydroxylation and can also modulate binding affinity through specific fluorine-protein interactions.
Potential Therapeutic Applications
Based on its structural motifs, this compound is a logical precursor for several classes of therapeutic agents.
-
CNS-Active Agents: Many dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, which are investigated for treating conditions like depression and substance abuse, feature a substituted piperidine core.[4][5] The specific stereochemistry and substitution pattern on the piperidine and phenyl rings are crucial for achieving high affinity and selectivity.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The nitrile group is a key pharmacophore in several DPP-4 inhibitors used for the treatment of type 2 diabetes.[6] The nitrile can form a covalent, yet reversible, bond with a serine residue in the enzyme's active site. This compound could serve as a starting point for novel DPP-4 inhibitors.
Caption: Logical relationships between the core scaffold and potential applications.
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this compound, a robust safety assessment can be extrapolated from structurally similar compounds, such as its 4-fluorophenyl isomer and the parent piperidine molecule.[7][8] A substance-specific risk assessment is mandatory before use.
Hazard Identification
The compound is expected to possess the following hazards based on its analogs:
| Hazard Class | GHS Statement | Source (Analog) |
| Skin Irritation | H315: Causes skin irritation | [7][9] |
| Eye Irritation | H319: Causes serious eye irritation | [7][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | [7][9] |
| Acute Oral Toxicity | (Potentially) H302: Harmful if swallowed | [10] |
Handling and Personal Protective Equipment (PPE)
All handling should be performed by technically qualified individuals in a well-ventilated area, preferably within a chemical fume hood.
Caption: Standard workflow for safely handling the chemical compound.
-
Engineering Controls: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7] Facilities should be equipped with an eyewash station and safety shower.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[7]
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator should be used.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible substances such as strong oxidizing agents.
-
Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat and light.
Conclusion
This compound is a compound with significant untapped potential. Its physicochemical properties make it an attractive starting point for synthetic campaigns, and its structural features are highly relevant to modern drug discovery programs targeting CNS disorders and metabolic diseases. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely explore its utility in creating the next generation of therapeutic agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (2020). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]
-
Westlake Corporation. (n.d.). Product Stewardship Summary: Trichloroethylene. Retrieved from [Link]
-
Ohtsuka, T., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Retrieved from [Link]
-
Abe, A., et al. (2010). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4572. Retrieved from [Link]
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]
-
Basile, T., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. ACS Chemical Neuroscience, 11(21), 3664-3681. Retrieved from [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]
-
Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]
-
ChemBK. (2024). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). Tetrachloroethylene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile | CAS 4395-98-6. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Stenutz. (n.d.). piperidine-4-carbonitrile. Retrieved from [Link]
Sources
- 1. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. chemos.de [chemos.de]
- 9. biosynth.com [biosynth.com]
- 10. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-(2-Fluorophenyl)piperidine-4-carbonitrile
CAS Number: 252002-43-0
A Core Building Block for Next-Generation Neurological Therapeutics
Abstract
This technical guide offers a comprehensive examination of 4-(2-Fluorophenyl)piperidine-4-carbonitrile, a key intermediate in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and critical applications, particularly its role as a versatile scaffold in the development of novel therapeutics targeting the central nervous system (CNS). This document is designed to be an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
The Strategic Value of the Fluorinated 4-Aryl-4-Cyanopiperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, prized for its conformational properties and ability to serve as a versatile scaffold.[1][2][3][4] The strategic incorporation of a fluorine atom onto the aryl substituent, as seen in this compound, is a deliberate design choice to enhance pharmacological properties.[1]
The Power of Fluorine: The introduction of fluorine can profoundly influence a molecule's behavior:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[5]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger and more selective interactions with target proteins.[5]
-
Lipophilicity & Permeability: Fluorination often increases lipophilicity, which can improve a molecule's ability to cross biological membranes, including the critical blood-brain barrier for CNS-targeted drugs.[5][6]
-
Basicity (pKa) Modulation: The presence of fluorine can lower the basicity of the piperidine nitrogen, a crucial factor for tuning binding characteristics and reducing potential off-target effects like hERG channel affinity, which is linked to cardiac toxicity.[6][7]
The Versatility of the Nitrile: The cyano group at the 4-position is not merely a placeholder; it is a versatile synthetic handle that can be readily transformed into other critical functional groups, such as primary amines (via reduction) or tetrazoles (via cycloaddition), enabling extensive structure-activity relationship (SAR) studies.
This unique combination of a metabolically robust C-F bond, a privileged piperidine core, and a synthetically flexible nitrile group makes this compound a high-value starting material for drug discovery programs.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the compound's properties is foundational for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 252002-43-0 | N/A |
| Molecular Formula | C₁₂H₁₃FN₂ | [8] |
| Molecular Weight | 204.24 g/mol | [8] |
| Appearance | Typically an off-white to white solid or crystalline powder | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and DMSO; poorly soluble in water | N/A |
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum would feature complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the non-equivalent protons of the piperidine ring. The aromatic region (approx. 7.0-7.5 ppm) would show signals for the four protons of the 2-fluorophenyl group, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.
-
¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 120 ppm, the quaternary carbon C4 attached to the cyano and aryl groups, and the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a characteristic large ¹J(C-F) coupling constant.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2240 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would typically show a strong protonated molecular ion peak [M+H]⁺ at m/z 205.11.
Synthesis and Mechanistic Pathway
The construction of the 4-aryl-4-cyanopiperidine scaffold is efficiently achieved through multicomponent reactions. A robust and common approach is a variation of the Strecker synthesis.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals its key precursors: a protected 4-piperidone, 2-fluoroaniline, and a cyanide source. This highlights a convergent and efficient synthetic strategy.
Caption: Retrosynthetic pathway for this compound.
Field-Proven Experimental Protocol
This protocol describes a reliable, multi-step synthesis culminating in the desired product. The use of a Boc protecting group for the piperidine nitrogen is standard practice to prevent side reactions and facilitate purification.
Materials:
-
1-Boc-4-piperidone
-
2-Fluoroaniline
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow:
-
Step 1: Imine Formation. In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in methanol. Add 2-fluoroaniline (1.05 eq) and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the imine intermediate.
-
Step 2: Nucleophilic Cyanation. Cool the reaction mixture to 0 °C using an ice bath. Under a fume hood, slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise. Causality: This step forms the critical C-C bond. TMSCN is used as a safer and more soluble alternative to KCN or NaCN. Allow the reaction to warm to room temperature and stir overnight.
-
Step 3: Work-up and Isolation of Intermediate. Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the product into dichloromethane (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude Boc-protected aminonitrile can be purified by column chromatography if necessary.
-
Step 4: Boc Deprotection. Dissolve the purified intermediate from Step 3 in a minimal amount of DCM. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Step 5: Final Product Isolation. The product, as its hydrochloride salt, will often precipitate from the reaction mixture. It can be collected by filtration, washed with a cold non-polar solvent like diethyl ether or hexanes to remove residual reagents, and dried under vacuum.
Caption: Step-by-step workflow for the synthesis of the target compound.
Applications in Drug Discovery & Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating them. Its structure is a common feature in ligands targeting CNS receptors.
-
Dopamine Transporter (DAT) Inhibitors: The 4-arylpiperidine scaffold is a well-established pharmacophore for atypical dopamine transporter inhibitors.[9] These compounds are investigated as potential treatments for psychostimulant use disorders and other conditions. The 2-fluoro substitution can be used to fine-tune selectivity and metabolic stability compared to non-fluorinated analogues.[9][10]
-
Ion Channel Blockers: Derivatives of 4-arylpiperidines have been synthesized and evaluated as potent blockers of neuronal Na⁺ and T-type Ca²⁺ channels, with applications in treating ischemic diseases.[11]
-
Antipsychotics and Other CNS Agents: The piperidine nucleus is a cornerstone in the development of antipsychotics, analgesics, and antihistamines.[3][4] This specific intermediate provides a direct route to novel analogues with potentially improved brain permeability and receptor affinity profiles.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazard Identification: Based on related compounds, this chemical should be treated as harmful if swallowed, causing skin irritation and serious eye irritation.[12][13] The nitrile group implies potential toxicity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][14]
-
Handling: All operations, especially those involving volatile reagents like TMSCN or solvents, must be conducted in a certified chemical fume hood to avoid inhalation.[13][14] Avoid generating dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]
Conclusion
This compound represents a strategic fusion of desirable molecular features: the privileged piperidine scaffold, the modulating effects of a fluorine substituent, and the synthetic potential of a nitrile group. Its straightforward and efficient synthesis makes it a readily accessible building block for medicinal chemists. This guide has detailed its properties, a reliable synthetic protocol, and its significant applications, underscoring its importance as a core intermediate in the ongoing search for novel and effective CNS-acting therapeutics.
References
- Title: The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. Source: Benchchem.
- Title: The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Source: Not specified.
- Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Source: The Journal of Organic Chemistry - ACS Publications.
- Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: PMC - NIH.
- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Source: PubMed.
- Title: this compound | C12H13FN2 | CID 10774553. Source: PubChem.
- Title: SAFETY DATA SHEET. Source: Sigma-Aldrich.
- Title: 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride - Safety Data Sheet. Source: AK Scientific, Inc.
- Title: SAFETY DATA SHEET. Source: Thermo Fisher Scientific.
- Title: Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Source: PubMed.
- Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Source: MDPI.
- Title: Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Source: PubMed.
- Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Source: IJNRD.
- Title: 4-(4'-Fluorobenzyl)piperidine SDS, 92822-02-1 Safety Data Sheets. Source: ECHEMI.
- Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Source: PubMed Central.
- Title: (PDF) Piperidine nucleus in the field of drug discovery. Source: ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a synthetic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a fluorophenyl group attached to a piperidine ring at the 4-position, which also bears a nitrile group, makes it a versatile building block for creating molecules with diverse biological activities. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and methods for its characterization. We will delve into the rationale behind the synthetic route and the importance of each step, offering insights grounded in established chemical principles.
Introduction: The Significance of Fluorinated Piperidine Scaffolds
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered acidity of nearby functional groups.
The piperidine ring, a saturated heterocycle, is another privileged scaffold in drug discovery, appearing in a vast number of approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological macromolecules.
The combination of these two features in this compound creates a molecule with considerable potential as a precursor for novel therapeutics. The nitrile group, in particular, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, further expanding its synthetic utility.
Molecular Structure and Properties
The core structure of this compound consists of a central piperidine ring. A 2-fluorophenyl group and a nitrile group are both attached to the same carbon atom, C4 of the piperidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1345413-43-3 | |
| Molecular Formula | C12H13FN2 | |
| Molecular Weight | 204.24 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) | |
| Solubility | Soluble in DMSO and Methanol |
The presence of the fluorine atom on the phenyl ring introduces a significant electronic effect. The ortho-positioning of the fluorine atom can influence the conformation of the phenyl ring relative to the piperidine ring due to steric and electronic interactions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol outlines a common and reliable method.
Underlying Principles of the Synthesis
This synthesis is a variation of the Strecker synthesis, where a ketone is converted to an α-aminonitrile. In this case, the precursor is N-benzyl-4-piperidone, which first undergoes a reaction with 2-fluorophenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. This is followed by dehydration to an enamine, which then reacts with a cyanide source. A more direct approach involves the reaction of a protected 4-piperidone with 2-fluorobenzonitrile. However, the most cited method involves the direct addition of the 2-fluorophenyl group and the nitrile group to the 4-piperidone core.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol
Materials:
-
1-Boc-4-piperidone
-
2-Fluorophenylacetonitrile
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1 equivalent) and 2-fluorophenylacetonitrile (1.1 equivalents) in anhydrous ethanol, add sodium ethoxide (1.2 equivalents) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-(1-Boc-4-(2-fluorophenyl)-4-cyanopiperidine).
-
Deprotection: The Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.
Spectroscopic Characterization
Characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm), and aromatic protons of the 2-fluorophenyl group (in the range of 7.0-7.5 ppm). The integration should correspond to 13 protons. |
| ¹³C NMR | Signals for the piperidine carbons, the aromatic carbons (with C-F coupling), and the nitrile carbon (typically around 120 ppm). |
| ¹⁹F NMR | A single signal for the fluorine atom, with coupling to the adjacent aromatic protons. |
| Mass Spec (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺ at m/z 205.11. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹. |
Applications in Drug Development
While this compound is primarily a building block, its derivatives have been explored in various therapeutic areas. The core structure is found in molecules targeting:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs.
-
Oncology: The nitrile group can be a key pharmacophore or a precursor to other functional groups in anticancer agents.
-
Inflammatory Diseases: Derivatives have been investigated as modulators of inflammatory pathways.
The synthesis of more complex molecules from this intermediate often involves the transformation of the nitrile group. For instance, reduction of the nitrile to a primary amine allows for the introduction of new substituents, leading to a diverse library of compounds for screening.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel therapeutics. The strategic incorporation of a fluorine atom and a piperidine scaffold provides a robust platform for creating drug candidates with potentially improved pharmacological profiles. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers in the field.
References
Unveiling the Therapeutic Potential of 4-(2-Fluorophenyl)piperidine-4-carbonitrile: A Predictive Mechanistic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. The compound 4-(2-Fluorophenyl)piperidine-4-carbonitrile represents a unique amalgamation of key pharmacophoric elements: a piperidine core, a 2-fluorophenyl moiety, and a geminal carbonitrile group. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural features suggest several compelling and testable hypotheses regarding its pharmacological targets.
This technical guide provides a predictive analysis of the potential mechanisms of action for this compound. By dissecting its structure and drawing parallels with known bioactive molecules, we will explore its potential interactions with several high-value therapeutic targets. This document is intended to serve as a roadmap for researchers, offering a theoretical framework and practical experimental designs to elucidate the pharmacological profile of this intriguing compound.
Structural Features and Predicted Pharmacological Profile
The chemical architecture of this compound offers several clues to its potential biological activity. The 4-phenylpiperidine substructure is a well-established motif in compounds targeting the central nervous system.[3][4] The introduction of a fluorine atom on the phenyl ring can modulate metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. The carbonitrile group, particularly at a quaternary center, is a key feature in a number of enzyme inhibitors and receptor ligands, often participating in crucial binding interactions.[5][6]
Based on these structural alerts, we will explore three primary, plausible mechanisms of action for this compound:
-
Sigma-1 (σ1) Receptor Modulation: The piperidine scaffold is a common feature in high-affinity sigma-1 receptor ligands.[7][8][9]
-
Serotonin 5-HT2A Receptor Antagonism: The fluorophenylpiperidine moiety is present in several known 5-HT2A antagonists.[10][11]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The α-amino nitrile functionality is a hallmark of a class of potent and selective DPP-4 inhibitors.[12][13][14]
I. Predicted Mechanism 1: Sigma-1 (σ1) Receptor Modulation
Rationale for Target Consideration
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including ion channel regulation, neurotransmitter release, and cellular stress responses.[15] Ligands targeting this receptor have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders. A significant number of high-affinity sigma-1 receptor ligands incorporate a piperidine or piperazine scaffold.[8][9] The 4-phenylpiperidine core, in particular, is a recognized pharmacophore for sigma-1 receptor antagonists.[16] The overall lipophilicity and the presence of a basic nitrogen atom in this compound are consistent with the general requirements for sigma-1 receptor binding.
Structure-Activity Relationship (SAR) of Related Sigma-1 Ligands
The affinity of piperidine-based compounds for the sigma-1 receptor is influenced by the nature of the substituents on both the piperidine nitrogen and the 4-position.
| Compound ID | R1 (N-substituent) | R2 (4-substituent) | σ1 Ki (nM) | Reference |
| Compound 44 | -(CH2)2-N(4-methoxyphenyl)propionamide | 4-fluorobenzyl | 1.86 | [7] |
| 12a (AD353) | Varied arylalkyl | Varied | High Affinity | [8][9] |
| (+)-MR200 | N-methyl | 4-phenyl | High Affinity | [16] |
This table presents a selection of piperidine-containing compounds with high affinity for the sigma-1 receptor, illustrating the importance of the piperidine scaffold.
Hypothetical Binding and Signaling Pathway
We hypothesize that this compound acts as a sigma-1 receptor antagonist. In this model, the protonated piperidine nitrogen would form a key ionic interaction with acidic residues in the receptor's binding pocket. The 2-fluorophenyl group would likely occupy a hydrophobic sub-pocket, with the fluorine atom potentially forming favorable interactions. The nitrile group could act as a hydrogen bond acceptor, further anchoring the ligand.
By antagonizing the sigma-1 receptor, the compound could modulate downstream signaling pathways, such as the regulation of ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and intracellular calcium signaling. This could lead to neuroprotective and anti-allodynic effects.
Caption: Predicted antagonistic action on the Sigma-1 receptor.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human sigma-1 receptor.
-
Materials:
-
Membrane homogenates from cells expressing recombinant human sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay buffer: Tris-HCl buffer, pH 7.4.
-
Scintillation cocktail and vials.
-
Microplate harvester and liquid scintillation counter.
-
-
Procedure:
-
Prepare assay plates with serial dilutions of the test compound.
-
Add the cell membrane preparation to each well.
-
Add the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd.
-
For non-specific binding determination, add a high concentration of haloperidol.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Predicted Mechanism 2: Serotonin 5-HT2A Receptor Antagonism
Rationale for Target Consideration
The serotonin 5-HT2A receptor is a G-protein coupled receptor that is a key target for atypical antipsychotics and has been implicated in the pathophysiology of depression and insomnia.[10][11] A number of potent and selective 5-HT2A antagonists feature a fluorophenylpiperidine or related arylpiperazine moiety.[17] The structural similarity of this compound to these known antagonists makes the 5-HT2A receptor a highly plausible target.
Structure-Activity Relationship (SAR) of Related 5-HT2A Antagonists
The affinity of ligands for the 5-HT2A receptor is often dictated by the nature of the aryl group and the substitution pattern on the piperidine/piperazine ring.
| Compound Class | Key Structural Features | 5-HT2A Affinity | Reference |
| Sulfonylpiperidines | 4-Fluorosulfonylpiperidine | High (Antagonists) | [11] |
| Hydantoin Derivatives | Phenylpiperazine linked to hydantoin | Moderate (Antagonists) | [17] |
| Atypical Antipsychotics | Often contain arylpiperazine/piperidine | High (Antagonists/Inverse Agonists) | [10] |
This table highlights classes of 5-HT2A antagonists that share structural motifs with the query compound.
Hypothetical Binding and Signaling Pathway
We propose that this compound functions as a 5-HT2A receptor antagonist. The protonated piperidine nitrogen is expected to form an ionic bond with a conserved aspartate residue in the transmembrane domain of the receptor. The 2-fluorophenyl ring would likely engage in hydrophobic and/or aromatic stacking interactions within the binding pocket.
Antagonism of the 5-HT2A receptor would block the downstream signaling cascade initiated by serotonin. This involves the inhibition of Gq/11 protein activation, thereby reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release. This mechanism is central to the therapeutic effects of many atypical antipsychotics.
Caption: Predicted 5-HT2A receptor antagonism of the Gq pathway.
Experimental Protocol: Calcium Mobilization Functional Assay
This assay measures the ability of the test compound to inhibit serotonin-induced calcium release in cells expressing the human 5-HT2A receptor.
-
Materials:
-
A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Serotonin (5-HT) as the agonist.
-
Test compound: this compound.
-
A known 5-HT2A antagonist as a positive control (e.g., ketanserin).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compound or the positive control to the wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a concentration of serotonin that elicits a submaximal response (EC80).
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the serotonin-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression. This value represents the concentration of the antagonist that reduces the agonist response by 50%.
-
III. Predicted Mechanism 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Rationale for Target Consideration
DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are involved in glucose homeostasis. Inhibitors of DPP-4 are an important class of oral anti-diabetic drugs. A prominent class of DPP-4 inhibitors is characterized by a cyanopyrrolidine or related α-amino nitrile scaffold.[14] The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue of the enzyme.[5][13] The 4-carbonitrile-4-phenylpiperidine structure of the query compound mimics this key pharmacophore, making DPP-4 a very plausible target.
Structure-Activity Relationship (SAR) of Related DPP-4 Inhibitors
The potency of cyanopyrrolidine-based DPP-4 inhibitors is highly dependent on the interactions of the nitrile group and the protonated amino group within the enzyme's active site.
| Compound | Key Structural Feature | DPP-4 IC50 | Reference |
| Vildagliptin | Cyanopyrrolidine | Potent | [14] |
| Saxagliptin | Cyanopyrrolidine | Potent | [5] |
| Compound 53 | α-amino pyrrole-2-carbonitrile | 4 nM | [13] |
This table shows examples of potent DPP-4 inhibitors containing the key α-amino nitrile moiety.
Hypothetical Binding and Signaling Pathway
We hypothesize that this compound acts as a competitive, reversible inhibitor of DPP-4. In this model, the piperidine nitrogen would be protonated and interact with acidic residues (Glu205/Glu206) in the S2 subsite of the enzyme. The nitrile group would be positioned to interact with the catalytic serine (Ser630) in the S1 subsite, potentially forming a reversible covalent hemiaminal adduct. The 2-fluorophenyl group would occupy a hydrophobic pocket.
By inhibiting DPP-4, the compound would prevent the degradation of incretin hormones like GLP-1 and GIP. This would lead to increased levels of active incretins, which in turn would stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, ultimately leading to improved glycemic control.
Caption: Predicted DPP-4 inhibition workflow.
Experimental Protocol: In Vitro DPP-4 Inhibitory Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of the test compound against human DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Assay buffer: Tris-HCl buffer, pH 7.5, containing BSA.
-
Test compound: this compound.
-
A known DPP-4 inhibitor as a positive control (e.g., sitagliptin).
-
A fluorescence plate reader.
-
-
Procedure:
-
Add serial dilutions of the test compound or positive control to the wells of a black 96-well plate.
-
Add the DPP-4 enzyme solution to each well and pre-incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm). The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion
While the definitive mechanism of action of this compound requires empirical validation, its chemical structure provides a strong basis for forming testable hypotheses. The presence of the 4-phenylpiperidine core, the 2-fluoro substitution, and the geminal carbonitrile group suggests a high probability of interaction with the sigma-1 receptor, the serotonin 5-HT2A receptor, or the DPP-4 enzyme. The predictive models and detailed experimental protocols provided in this guide offer a clear and logical path forward for elucidating the pharmacological profile of this compound. By systematically evaluating these potential targets, researchers can unlock the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Yin, J., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]
-
Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Yang, X., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Journal of Pharmaceutical Sciences, 107(12), 3058-3066. [Link]
-
A. A. K. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
Sleno, R., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 12(24), 4684-4697. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 23(14), 1338-1353. [Link]
-
T. P. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(1), 1. [Link]
-
Wikipedia contributors. (2023). Serotonin 5-HT2A receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]
-
Fish, L. R., et al. (2005). 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters, 15(16), 3665-3669. [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]
-
Wikipedia contributors. (2023). Phenylpiperidines. Wikipedia, The Free Encyclopedia. [Link]
-
Kaye, A. D., et al. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 7(1), 17-33. [Link]
-
Canale, V., et al. (2018). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Pharmacological Reports, 70(5), 995-1004. [Link]
-
Salmaso, V., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 62(17), 8149-8164. [Link]
-
Halberstadt, A. L., et al. (2025). The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science. [Link]
-
QxMD. (2025). The Selective Serotonin 5‑HT 2A Receptor Agonist ( S )‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. [Link]
-
Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]
-
Gatchalian, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4371-4384. [Link]
-
PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. [Link]
-
Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). ChemistrySelect, 8(45). [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 9. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the Biological Activity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(2-fluorophenyl)piperidine-4-carbonitrile scaffold represents a privileged core structure in modern medicinal chemistry, offering a unique combination of steric and electronic properties that make it a compelling starting point for the design of novel therapeutics. The strategic incorporation of a fluorine atom on the phenyl ring and a cyano group at the C4-position of the piperidine ring profoundly influences the pharmacokinetic and pharmacodynamic profiles of its derivatives. This technical guide provides an in-depth exploration of the biological activities associated with N-substituted derivatives of this core, with a particular focus on their interactions with key targets within the central nervous system (CNS). By synthesizing data from analogous chemical series, this document aims to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity, and to provide robust experimental protocols for their pharmacological characterization.
Introduction: The Strategic Importance of the this compound Scaffold
The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, prized for its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for three-dimensional diversification. The introduction of a 4-aryl and a 4-cyano substituent creates a quaternary center that can significantly impact the conformational flexibility of the piperidine ring and introduce specific interactions with biological targets.
The 2-fluorophenyl group is of particular interest. The fluorine atom, with its small van der Waals radius and high electronegativity, can modulate the pKa of the piperidine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and engage in specific hydrogen bonding or dipole-dipole interactions within a receptor's binding pocket. The 4-carbonitrile moiety, a potent electron-withdrawing group, can also participate in hydrogen bonding and other polar interactions, further refining the binding affinity and selectivity of the molecule.
This guide will delve into the known and potential biological activities of N-substituted derivatives of the this compound core, drawing insights from closely related chemical series to build a comprehensive understanding of their therapeutic potential.
Biological Targets and Therapeutic Potential
While comprehensive studies on a wide range of N-substituted this compound derivatives are not extensively documented in a single repository, the analysis of structurally related compounds points towards significant activity at several key CNS targets. These include monoamine transporters and opioid receptors, suggesting potential applications in the treatment of neuropsychiatric disorders and pain.
Monoamine Transporter Inhibition: A Focus on Dopamine and Serotonin
N-substituted piperidine derivatives, particularly those bearing a 4-aryl substituent, are well-established inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical for regulating the synaptic concentrations of dopamine and serotonin, respectively, and are key targets for antidepressants, anxiolytics, and treatments for substance use disorders.
Structure-activity relationship studies on related N-benzyl piperidines have demonstrated that substituents on the N-benzyl group can significantly modulate affinity and selectivity for DAT and SERT[1]. For instance, certain substitutions can lead to compounds with high affinity for DAT in the low nanomolar range[1]. It is therefore highly probable that N-aralkyl substitution on the this compound core will yield potent monoamine transporter ligands.
Opioid Receptor Modulation: A New Frontier for Analgesia
The 4-phenylpiperidine scaffold is a classic pharmacophore found in potent opioid analgesics like fentanyl and meperidine. The substitution at the 4-position and the nature of the N-substituent are critical determinants of opioid receptor affinity and efficacy. It is conceivable that derivatives of the this compound core could exhibit significant activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. The 2-fluoro substitution on the phenyl ring could influence the binding orientation within the opioid receptor, potentially leading to novel selectivity profiles and improved side-effect profiles compared to existing opioids.
Quantitative Biological Activity Data
To provide a tangible understanding of the potential potencies of derivatives of the core structure, the following table summarizes the biological activities of structurally related N-substituted piperidine compounds. It is important to note that these are not direct derivatives of this compound but serve as valuable surrogates for predicting potential activity.
| Compound Class | N-Substituent | Target | Activity (Ki, nM) | Reference |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines | Substituted Benzyl | DAT | Low nM range | [1] |
| 4-(4′-chlorophenyl)-4-hydroxypiperidines | Various | Opioid (analgesia) | Significant | [2] |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ols | Phenylalkyl | µ-Opioid Receptor | 0.0034 | [3] |
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a key in vitro assay used to characterize the biological activity of novel compounds at the dopamine transporter. This protocol is a representative example of the rigorous experimental design required to obtain reliable and reproducible data.
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]-WIN 35,428 (specific for DAT)
-
Non-specific ligand: 10 µM GBR 12909
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Workflow Diagram:
Caption: Workflow for a DAT radioligand binding assay.
Step-by-Step Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations (typically a serial dilution).
-
For total binding wells: Vehicle (DMSO).
-
For non-specific binding wells: 10 µM GBR 12909.
-
-
Add a fixed concentration of [³H]-WIN 35,428 to all wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Structure-Activity Relationship (SAR) Insights and Molecular Design Principles
Based on the broader literature of N-substituted piperidines, several key SAR principles can be extrapolated to guide the design of novel this compound derivatives.
Signaling Pathway Visualization:
Caption: Logic diagram of SAR for N-substituted piperidines.
-
The N-Substituent is a Key Determinant of Activity: The size, lipophilicity, and electronic nature of the substituent on the piperidine nitrogen are critical for determining both the potency and selectivity of the compound.
-
Aralkyl substituents , such as phenethyl or benzyl groups, are often optimal for achieving high affinity at monoamine transporters and opioid receptors.
-
Substitutions on the aromatic ring of the aralkyl group can fine-tune selectivity. For example, electron-withdrawing or donating groups can alter the electronic properties and steric bulk, leading to differential interactions with the binding pockets of DAT, SERT, and opioid receptors.
-
-
Chain Length and Flexibility: The length of the alkyl chain connecting an aromatic ring to the piperidine nitrogen can significantly impact activity. A two or three-carbon linker is often found to be optimal.
-
Basicity of the Piperidine Nitrogen: The pKa of the piperidine nitrogen is crucial for the initial interaction with the acidic residues in the binding sites of many CNS receptors. The 2-fluoro substituent on the phenyl ring will influence this basicity, and further modifications to the N-substituent can be used to optimize this parameter.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel CNS-active agents. By leveraging the established SAR of related piperidine series, medicinal chemists can rationally design derivatives with potent and selective activities at monoamine transporters and opioid receptors. The detailed experimental protocols provided in this guide offer a robust framework for the pharmacological evaluation of these new chemical entities.
Future research should focus on the systematic synthesis and evaluation of a library of N-substituted derivatives of this core structure to build a comprehensive SAR. This will involve exploring a diverse range of N-alkyl and N-aralkyl substituents with varying electronic and steric properties. In vivo studies will be crucial to assess the therapeutic potential of the most promising candidates for the treatment of depression, anxiety, substance abuse, and pain.
References
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 2006 , 14(11), 3967-3973. [Link]
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 2011 , 19(18), 5628-5638. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 2004 , 47(25), 6257-6265. [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US); 2004-2013. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 1989 , 32(5), 968-974. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 2021 , 12(2), 285-299. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 2022 , 13, 837555. [Link]
-
Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 2002 , 45(22), 4940-4946. [Link]
-
Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011 , 21(10), 2954-2957. [Link]
-
Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 2000 , 35(1), 107-121. [Link]
-
Opioid receptor binding affinities and selectivities at MOP, DOP and... - ResearchGate. [Link]
-
Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 2005 , 53(1), 64-66. [Link]
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. - ResearchGate. [Link]
-
Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 1982 , 25(10), 1163-1168. [Link]
-
Opioid Pharmacology. Pain Physician, 2008 , 11(2 Suppl), S133-S153. [Link]
Sources
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile in Modern Drug Discovery
Introduction: The Privileged Scaffold and the Power of Strategic Functionalization
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and provide a three-dimensional framework for precise vectoral presentation of pharmacophoric elements. However, the true potential of this scaffold is only unlocked through strategic functionalization. This guide focuses on a particularly valuable, yet nuanced, precursor: 4-(2-Fluorophenyl)piperidine-4-carbonitrile .
We will dissect the rationale behind its design, provide field-tested synthetic protocols for its preparation and elaboration, and explore its application in the discovery of high-value therapeutic candidates, with a focus on Neurokinin-1 (NK-1) receptor antagonists. This document is intended for researchers and drug development professionals seeking to leverage this powerful building block to accelerate their discovery programs.
Section 1: The Architectural Rationale—Deconstructing the Precursor
The efficacy of this compound as a precursor stems from the synergistic interplay of its three key structural components: the piperidine core, the 4-cyano group, and the ortho-fluorinated phenyl ring. Understanding the specific contribution of each is paramount to appreciating its utility.
The 4-Aryl-4-Substituted Piperidine Core: A Hub for CNS-Targeted Agents
The 4-arylpiperidine substructure is a cornerstone in the design of agents targeting the Central Nervous System (CNS). This arrangement provides a rigid anchor that can effectively position substituents to interact with receptor topographies. The quaternary carbon at the 4-position creates a spirocyclic-like junction, fixing the orientation of the aryl ring relative to the piperidine chair, which can be critical for establishing selective receptor engagement.
The Cyano Group: A Versatile Chemical Handle and Bioisostere
The nitrile (cyano) group at the C4 position is not merely a synthetic placeholder; it is a key functional group with multiple strategic roles:
-
Synthetic Versatility: It serves as a gateway to two critical pharmacophores:
-
Primary Amine: Reduction of the nitrile, typically with powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation, yields a 4-(aminomethyl)piperidine derivative. This introduces a basic center, extends a side chain for deeper receptor pocket exploration, and provides a reactive handle for amide or sulfonamide formation.
-
Carboxamide/Tetrazole: Hydrolysis of the nitrile can lead to amides and carboxylic acids, or it can be converted to bioisosteric replacements like tetrazoles, which can mimic the charge distribution and hydrogen bonding capabilities of a carboxylate group.[5]
-
-
Bioisosteric Replacement: The nitrile group itself can act as a bioisostere for halogens or a carbonyl group, influencing polarity and molecular interactions without introducing metabolic liabilities.[5]
-
Physicochemical Modulation: It is a polar group that can fine-tune a molecule's lipophilicity (LogP), which is a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The 2-Fluoro Substitution: A Deliberate Choice for Metabolic Stability and Conformational Control
The placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[6] The choice of the ortho (2-position) is a deliberate and insightful decision.
-
Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at the ortho position can sterically hinder and electronically deactivate the adjacent aromatic positions, which are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This "metabolic blocking" can significantly increase a drug candidate's half-life.
-
Conformational Lock: The ortho-fluorine atom can induce a conformational preference in the orientation of the phenyl ring relative to the piperidine core through steric or electronic interactions. This pre-organization can reduce the entropic penalty upon binding to a target receptor, thereby increasing binding affinity.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the piperidine nitrogen. This is a critical parameter for drug design, as a lower pKa can reduce off-target interactions (e.g., with the hERG channel, a common cause of cardiotoxicity) and improve cell permeability. Studies on fluorinated piperidines confirm this distance-dependent effect on basicity.
The logical flow from the precursor's structure to its intended function is a key aspect of modern drug design.
Figure 1: Logical relationship of precursor components to drug properties.
Section 2: Synthesis of the Core Precursor
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most reliable and scalable approach involves a two-step sequence: 1) construction of the N-protected piperidine ring via cyclization, and 2) removal of the protecting group.
Step 1: Synthesis of 1-Benzyl-4-(2-fluorophenyl)piperidine-4-carbonitrile
This key step involves the formation of the piperidine ring by alkylating 2-fluorophenylacetonitrile with an N-benzyl protected nitrogen mustard equivalent. The benzyl group serves as a robust and easily removable protecting group for the piperidine nitrogen.
Experimental Protocol:
-
Reagents and Materials:
-
2-Fluorophenylacetonitrile
-
N-Benzyl-bis(2-chloroethyl)amine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous DMF to the washed NaH to form a slurry.
-
Cool the slurry to 0 °C using an ice-water bath.
-
Slowly add a solution of 2-Fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF to the NaH slurry. Causality: This step generates the carbanion of the acetonitrile, which is the active nucleophile. Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Add a solution of N-Benzyl-bis(2-chloroethyl)amine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS. Causality: Heating is required to drive the intramolecular dialkylation, which forms the piperidine ring. The N-benzyl group prevents unwanted polymerization and side reactions of the secondary amine.
-
After cooling to room temperature, cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and partition between Ethyl Acetate and water.
-
Separate the layers and wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to afford pure 1-Benzyl-4-(2-fluorophenyl)piperidine-4-carbonitrile.
-
Step 2: Debenzylation to this compound
The final step to yield the target precursor is the removal of the N-benzyl protecting group. Catalytic hydrogenation is the most efficient and clean method for this transformation.
Experimental Protocol:
-
Reagents and Materials:
-
1-Benzyl-4-(2-fluorophenyl)piperidine-4-carbonitrile
-
Palladium on Carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
-
Procedure:
-
Dissolve the N-benzyl precursor (1.0 equivalent) in Methanol or Ethanol in a suitable pressure vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd). Safety Note: Pd/C is pyrophoric and should be handled with care, preferably wetted with solvent.
-
Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-60 psi) and agitate at room temperature. Causality: The palladium surface catalyzes the hydrogenolysis of the C-N bond of the benzyl group, releasing toluene as a byproduct and liberating the secondary amine of the piperidine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can often be used directly or further purified by crystallization or chromatography if necessary.
-
Figure 2: Synthetic workflow for the target precursor.
Section 3: Application as a Precursor for NK-1 Receptor Antagonists
The true value of a precursor is demonstrated by its utility in synthesizing high-value targets. This compound is an excellent starting point for the synthesis of potent Neurokinin-1 (NK-1) receptor antagonists. These antagonists have therapeutic applications in treating chemotherapy-induced nausea and vomiting (CINV), depression, and other disorders mediated by Substance P.[2][7]
The synthesis of a representative NK-1 antagonist from the precursor involves N-acylation of the piperidine nitrogen.
Experimental Protocol: N-Acylation
-
Reagents and Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add Triethylamine (1.5 equivalents) to the solution. Causality: The tertiary amine base acts as an acid scavenger, neutralizing the HCl that is generated during the acylation reaction.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 3,5-Bis(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM. Causality: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The 3,5-bis(trifluoromethyl)benzyl moiety is a key pharmacophore for high-affinity NK-1 antagonism.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the target NK-1 antagonist.
-
Section 4: Further Transformations of the Precursor
Beyond N-acylation, the nitrile group offers a point of diversification. The reduction to a primary amine is one of the most powerful transformations, opening up a new vector for SAR exploration.
Experimental Protocol: Nitrile Reduction to Primary Amine
-
Reagents and Materials:
-
N-Protected-4-(2-fluorophenyl)piperidine-4-carbonitrile (e.g., N-Boc or N-Cbz protected)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (Water, 15% NaOH, Water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Important: The piperidine nitrogen should be protected (e.g., with a Boc group) before this step to prevent side reactions with the highly reactive LiAlH₄.
-
To a flask containing a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF at 0 °C under nitrogen, add a solution of the N-protected nitrile (1.0 equivalent) in anhydrous THF dropwise. Safety Note: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry. The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C.
-
Perform a careful Fieser workup: sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Causality: This procedure safely quenches the excess LiAlH₄ and precipitates the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting slurry vigorously for 1 hour until a white, granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the N-protected 4-(aminomethyl)-4-(2-fluorophenyl)piperidine, which can be deprotected and derivatized as needed.
-
Section 5: Data Summary & Characterization
Precise characterization is the cornerstone of chemical synthesis. While comprehensive data for the specific 2-fluoro isomer is not widely published, the following table provides expected physicochemical properties based on its structure and data from close analogs.
| Property | Value / Expected Range | Rationale / Reference |
| Molecular Formula | C₁₂H₁₃FN₂ | - |
| Molecular Weight | 218.25 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for similar structures |
| Melting Point | 75-85 °C (as free base) | Estimated based on analogs |
| ¹H NMR (CDCl₃) | δ 7.2-7.6 (m, 4H, Ar-H), 3.0-3.4 (m, 4H, piperidine-H), 2.0-2.4 (m, 4H, piperidine-H), 1.8 (br s, 1H, NH) | Expected chemical shifts for the scaffold |
| LogP (calculated) | ~2.0 - 2.5 | Fluorine increases lipophilicity vs. H, but nitrile adds polarity. |
| pKa (calculated) | ~8.5 - 9.5 | Lowered relative to piperidine (~11) due to the electron-withdrawing effect of the 2-fluorophenyl group. |
Conclusion
This compound is a high-value precursor designed with intent. Its architecture elegantly combines a privileged CNS scaffold with functional groups that offer both synthetic flexibility and strategic advantages in drug design. The ortho-fluoro substitution provides a crucial tool for mitigating metabolic liabilities and modulating physicochemical properties, while the versatile cyano group serves as a gateway to diverse pharmacophores. The detailed protocols provided herein offer a validated pathway for the synthesis and elaboration of this precursor, enabling its effective deployment in the discovery of next-generation therapeutics, particularly in the challenging but rewarding field of NK-1 receptor modulation.
References
-
Hesketh, P.J., et al. (2003). The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting. Journal of Clinical Oncology, 21, 4112–4119. Available at: [Link]
-
Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
-
Rupniak, N.M.J., & Kramer, M.S. (2017). NK1 receptor antagonists for depression: why a validated concept was abandoned. Journal of Affective Disorders, 223, 121–125. Available at: [Link]
-
Zhou, Y., et al. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature Communications, 10(1), 637. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
-
Harrison, T., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4298-4306. Available at: [Link]
-
Meyers, A.I., et al. (1974). A total synthesis of (±)-camptothecin. Journal of the American Chemical Society, 96(1), 268-269. [This is a representative example of LiAlH4 reduction of a nitrile in a complex molecule, though not the specific target.] Available at: [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(15), 5846–5850. Available at: [Link]
-
Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Drug Discovery Today, 19(5), 568-605. Available at: [Link]
-
Hale, J.J., et al. (1998). Structure-Activity Relationships of a Novel Quinuclidine-Based Series of Tachykinin NK1 Receptor Antagonists. Journal of Medicinal Chemistry, 41(22), 4607-4614. Available at: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Available at: [Link]
- Brands, K. M. J., et al. (Patent WO 2004/076422 A1). Process for preparing piperidine derivatives.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2001044200A2 - Selective neurokinin antagonists - Google Patents [patents.google.com]
- 6. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
spectroscopic data (NMR, IR, MS) of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. We present a detailed examination of its structural features using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven interpretation of the spectra, grounded in established scientific principles. Each section outlines detailed experimental protocols, presents data in a clear tabular format, and provides an expert interpretation to elucidate the molecule's structure and connectivity.
Introduction and Molecular Structure
This compound (Molecular Formula: C₁₂H₁₃FN₂, Molecular Weight: 218.25 g/mol ) is a substituted piperidine derivative. The piperidine ring is a prevalent structural motif in pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The presence of a fluorophenyl group and a nitrile at a quaternary carbon center (C4) introduces specific electronic and steric features that are critical to its function as a synthetic building block. Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose.
This guide will systematically decode the information provided by Mass Spectrometry, Infrared Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy to build a complete and validated structural profile of the title compound.
Figure 2. Plausible ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum provides information based on the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration |
| ~3330 | Medium | N-H Stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch (piperidine) |
| ~2240 | Medium | C≡N Stretch (Nitrile) [1] |
| 1600, 1480 | Medium | C=C Stretch (Aromatic Ring) [2] |
| ~1250 | Strong | C-F Stretch (Aryl fluoride) |
| 1640-1550 | Medium | N-H Bend [1] |
Spectral Interpretation
The IR spectrum provides clear evidence for all key functional groups within the molecule.
-
N-H Stretch: A medium-intensity band around 3330 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring. [3]* C-H Stretches: The spectrum is expected to show distinct C-H stretching regions. Bands above 3000 cm⁻¹ are indicative of the sp² C-H bonds of the aromatic ring, while the strong, sharp bands in the 2950-2850 cm⁻¹ range are due to the sp³ C-H bonds of the piperidine ring. [2][4]* Nitrile Group: A sharp, medium-intensity absorption around 2240 cm⁻¹ is a definitive indicator of the C≡N (nitrile) functional group. [1]Its intensity is moderate because it is attached to a quaternary carbon.
-
Aromatic Ring: The presence of the aromatic ring is confirmed by C=C stretching vibrations, which appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. [2]* C-F Bond: A strong absorption band around 1250 cm⁻¹ is characteristic of the C-F stretching vibration of the aryl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Presentation: ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (See Fig. 1) | Causality and Insights |
| 7.6 - 7.1 | m | 4H | Ar-H (H3', H4', H5', H6') | The aromatic protons appear as a complex multiplet due to splitting by each other and the fluorine atom. |
| 3.2 - 2.9 | m | 4H | H2, H6 (Piperidine) | Protons adjacent to the nitrogen are deshielded and appear downfield. [5] |
| 2.5 - 2.2 | m | 4H | H3, H5 (Piperidine) | Protons further from the nitrogen but adjacent to the C4 quaternary center. |
| ~2.0 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift is concentration and solvent dependent. |
Data Presentation: ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (See Fig. 1) | Causality and Insights |
| ~160 (d, ¹JCF ≈ 250 Hz) | C2' | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly downfield. |
| ~130-120 (multiplets) | C1', C3', C4', C5', C6' | Aromatic carbons show complex splitting due to coupling with the fluorine atom (²JCF, ³JCF, ⁴JCF). |
| ~122 | C≡N | The nitrile carbon is characteristically found in this region. |
| ~45 | C4 | The quaternary carbon atom, deshielded by the nitrile and aromatic ring. |
| ~40 | C2, C6 | Carbons adjacent to the nitrogen atom. |
| ~35 | C3, C5 | Carbons beta to the nitrogen atom. |
Spectral Interpretation
-
¹H NMR: The proton NMR spectrum clearly delineates the aromatic and aliphatic regions. The four aromatic protons appear as a complex multiplet, a pattern complicated by both proton-proton and proton-fluorine couplings. The piperidine ring protons show two distinct multiplets corresponding to the protons alpha (H2, H6) and beta (H3, H5) to the nitrogen atom. The protons at C2 and C6 are deshielded by the adjacent electronegative nitrogen, causing them to resonate at a lower field compared to the protons at C3 and C5. [5][6]The N-H proton typically appears as a broad singlet that can exchange with D₂O.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms. The most notable feature is the signal for C2' (the carbon bonded to fluorine), which appears as a doublet with a very large coupling constant (~250 Hz) due to one-bond C-F coupling. This is a definitive signature of a C-F bond. The other aromatic carbons also appear as multiplets with smaller C-F coupling constants. The nitrile carbon (C≡N) has a characteristic chemical shift around 122 ppm. The four distinct signals for the piperidine ring carbons (C2/C6, C3/C5, and the quaternary C4) confirm the structure.
Integrated Spectroscopic Analysis
The convergence of data from MS, IR, and NMR provides an unambiguous structural confirmation of this compound.
-
MS confirms the correct molecular weight (218.25 g/mol ) via the [M+H]⁺ ion at m/z 219.1.
-
IR confirms the presence of all key functional groups: N-H (amine), C≡N (nitrile), aromatic C-H, aliphatic C-H, and the C-F bond.
-
NMR elucidates the complete carbon-hydrogen framework, showing the connectivity of the 2-fluorophenyl group to the C4 position of the piperidine ring, which also bears the nitrile group. The characteristic C-F coupling in the ¹³C NMR spectrum is unequivocal proof of the fluorinated aromatic ring.
This integrated analysis constitutes a self-validating system, where each piece of spectroscopic evidence supports the others, leading to a high-confidence structural assignment.
References
-
BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. 7.
-
Alves, H. M. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. 8.
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. 9.
-
Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. 6.
-
ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. 5.
-
PubChem. (n.d.). This compound. 10.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. 1.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. 3.
-
University of Regensburg. (n.d.). Chemical shifts. 11.
-
Sigma-Aldrich. (n.d.). Table of Characteristic IR Absorptions. 2.
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. 4.
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Introduction: Unveiling the Profile of a Key Synthetic Intermediate
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a notable synthetic intermediate, drawing significant interest within medicinal chemistry and drug development. Its structure, which combines a fluorinated phenyl ring, a piperidine core, and a nitrile group, presents a unique combination of physicochemical properties. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, while the introduction of a fluorine atom can enhance metabolic stability and membrane permeability.[1][2][3] The nitrile group offers a versatile handle for further chemical modifications. A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development, ensuring the reliability of biological assays and the feasibility of formulation.[4]
This technical guide provides a thorough exploration of the solubility and stability of this compound. It offers a predictive analysis based on its structural components and outlines detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, providing the necessary insights to harness the full potential of this valuable compound.
Solubility Assessment: From Theoretical Prediction to Empirical Determination
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[5] The structure of this compound suggests a complex solubility profile. The piperidine ring can be protonated at physiological pH, potentially increasing aqueous solubility. Conversely, the fluorophenyl group and the overall molecular structure contribute to its lipophilicity.
Predicted Solubility Profile
Based on its constituent parts, we can anticipate the following solubility characteristics:
-
Aqueous Solubility: Likely to be pH-dependent due to the basicity of the piperidine nitrogen. At lower pH, the protonated form will be more soluble. In neutral and basic conditions, the free base will be less soluble in water.
-
Organic Solvent Solubility: Expected to be soluble in a range of polar and non-polar organic solvents, such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[6]
Protocol:
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer and selected organic solvents in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Data Presentation:
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| pH 2.0 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| pH 4.5 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| pH 6.8 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| pH 7.4 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| pH 9.0 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| Water | 25 | [Experimental Data] | [Experimental Data] |
| Methanol | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
| Dichloromethane | 25 | [Experimental Data] | [Experimental Data] |
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profiling: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[4][8] This information is crucial for developing stable formulations and for establishing appropriate storage conditions.[9]
Rationale for Stress Conditions
The chemical structure of this compound suggests potential liabilities that should be investigated:
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid or an amide intermediate.[10]
-
Oxidation: The piperidine ring could be susceptible to oxidation.
-
Photostability: Aromatic systems can sometimes be sensitive to degradation upon exposure to light.
-
Thermal Stability: Elevated temperatures can accelerate degradation pathways.[11]
Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. An ideal method will separate the parent compound from all degradation products.[12] Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products, aiding in their structural elucidation.
Data Presentation:
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 6 | [Data] | [Data] | |
| 24 | [Data] | [Data] | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 6 | [Data] | [Data] | |
| 24 | [Data] | [Data] | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 6 | [Data] | [Data] | |
| 24 | [Data] | [Data] | |
| 60°C | 0 | 100 | - |
| 6 | [Data] | [Data] | |
| 24 | [Data] | [Data] | |
| UV/Vis Light | 0 | 100 | - |
| 6 | [Data] | [Data] | |
| 24 | [Data] | [Data] |
Potential Degradation Pathway
Caption: A potential hydrolytic degradation pathway for this compound.
Analytical Methodologies: Ensuring Accuracy and Precision
A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good separation.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying degradation products by providing mass-to-charge ratio (m/z) information. This is critical for elucidating degradation pathways.
Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the principles and methodologies outlined here, grounded in the behavior of similar chemical entities and established analytical practices, offer a clear and reliable path forward. By following these protocols, researchers can generate the critical data needed to confidently advance their drug discovery and development programs. The fluorinated nature of this compound suggests good metabolic stability, a desirable trait in drug candidates.[13][14] However, the potential for hydrolysis of the nitrile group necessitates careful evaluation under various pH conditions.
References
-
Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]
-
PubMed. (n.d.). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(2-Fluorophenyl)piperidine. Retrieved from [Link]
-
Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
PMC - NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Springer. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]
-
Scribd. (n.d.). New Trends in Forced Degradation Studies. Retrieved from [Link]
-
PMC - NIH. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. forced degradation products: Topics by Science.gov [science.gov]
- 13. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(2-Fluorophenyl)piperidine [myskinrecipes.com]
Unlocking Therapeutic Potential: A Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile Analogs and Their Targets
Abstract
The 4-(2-fluorophenyl)piperidine-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of a diverse array of biological targets. This in-depth technical guide provides a comprehensive exploration of the key therapeutic targets associated with analogs of this chemical series. We will delve into the mechanistic underpinnings of their interactions with targets implicated in neurological disorders, cancer, cardiovascular disease, and pain management. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental methodologies, and an examination of the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
Introduction: The Versatility of the 4-Arylpiperidine-4-carbonitrile Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties and its ability to adopt conformations that facilitate precise interactions with biological macromolecules.[1][2] The specific incorporation of a 4-carbonitrile and a 4-aryl group, particularly a 2-fluorophenyl moiety, endows this scaffold with a unique combination of lipophilicity, polarity, and conformational rigidity. This has led to the discovery of analogs with high affinity and selectivity for a range of therapeutic targets, which will be the focus of this guide.
Key Therapeutic Targets and Mechanisms of Action
Our investigation has identified several key protein families and signaling pathways that are potently modulated by this compound analogs. Each of these represents a distinct therapeutic opportunity.
Sigma-1 (σ1) Receptors: Modulators of Cellular Stress and Neurological Function
The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and calcium signaling.[3][4] Analogs of 4-phenylpiperidine-4-carbonitrile have demonstrated high, nanomolar affinity for σ1 receptors with excellent selectivity over the σ2 subtype.[5]
Mechanism of Action & Therapeutic Rationale: The σ1 receptor modulates a variety of ion channels and signaling proteins, and its activation has been linked to neuroprotective, anti-amnesic, and antidepressant effects.[5] By binding to the σ1 receptor, these analogs can influence calcium signaling through the IP3 receptor, a key process in neuronal function.[5] This makes them promising candidates for the treatment of neurodegenerative diseases, depression, and neuropathic pain.
Experimental Protocols for Target Validation
Sigma-1 (σ1) Receptor Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the σ1 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Guinea pig brain membranes or cell lines expressing recombinant human σ1 receptors.
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Prepare membrane homogenates at a concentration of 0.4 mg/mL in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (final concentration ~3 nM), and 50 µL of test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (100 µg protein per well).
-
Incubate the plate for 120 minutes at 37°C.[6]
-
Terminate the reaction by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 and subsequently the Ki values using the Cheng-Prusoff equation.
Equilibrative Nucleoside Transporter (ENT) Inhibition Assay
This protocol assesses the ability of test compounds to inhibit the uptake of nucleosides via ENT1 and ENT2.
Materials:
-
Cell Lines: Nucleoside transporter-deficient cells (e.g., PK15NTD) transfected with human ENT1 or ENT2.
-
Radiolabeled Substrate: [³H]uridine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).
-
Stop Solution: Ice-cold KRH buffer containing a high concentration of a non-radiolabeled ENT inhibitor (e.g., dipyridamole).
-
Test Compounds: Serial dilutions of this compound analogs.
Procedure:
-
Seed the transfected cells in 24-well plates and grow to confluence.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 15 minutes).
-
Initiate the uptake by adding [³H]uridine (final concentration ~1 µM) and incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
MDM2-p53 Interaction Assay (ELISA-based)
This protocol quantifies the ability of test compounds to disrupt the interaction between MDM2 and p53.
Materials:
-
Recombinant human MDM2 protein.
-
Biotinylated p53 peptide (e.g., residues 15-29).
-
Streptavidin-coated 96-well plates.
-
Anti-MDM2 antibody conjugated to an enzyme (e.g., HRP).
-
Enzyme substrate (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Test Compounds: Serial dilutions of this compound analogs.
Procedure:
-
Coat the streptavidin-coated plates with biotinylated p53 peptide and incubate.
-
Wash the plates to remove unbound peptide.
-
Add recombinant MDM2 protein in the presence of varying concentrations of the test compounds. Incubate to allow for binding.
-
Wash the plates to remove unbound MDM2 and test compounds.
-
Add the HRP-conjugated anti-MDM2 antibody and incubate.
-
Wash the plates to remove the unbound antibody.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the IC50 values, representing the concentration of the compound that inhibits 50% of the MDM2-p53 interaction.
Dopamine Transporter (DAT) Uptake Assay
This protocol measures the inhibition of dopamine uptake by the dopamine transporter.
Materials:
-
Cell Line: HEK293 cells stably expressing human DAT.
-
Radiolabeled Substrate: [³H]dopamine.
-
Uptake Buffer: Krebs-HEPES buffer.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Reference Inhibitor: Cocaine or GBR12909.
Procedure:
-
Plate the hDAT-expressing cells in 96-well plates.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with test compounds or reference inhibitor for 10-20 minutes at room temperature.
-
Initiate uptake by adding [³H]dopamine (final concentration in the low nanomolar range).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Determine the IC50 values for the inhibition of dopamine uptake.
T-Type Calcium Channel Electrophysiology Assay
This protocol uses whole-cell patch-clamp electrophysiology to measure the inhibition of T-type calcium channels.
Materials:
-
Cell Line: HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3).
-
External Solution (in mM): e.g., 115 CsCl, 10 BaCl₂, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
Internal Pipette Solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Electrophysiology Rig: Patch-clamp amplifier, digitizer, and data acquisition software.
-
Test Compounds: Applied via a perfusion system.
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a closed, available state.
-
Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).
-
Establish a stable baseline current recording.
-
Perfuse the cell with the external solution containing the test compound at a specific concentration.
-
Record the current amplitude in the presence of the compound until a steady-state effect is observed.
-
Wash out the compound to observe the reversibility of the inhibition.
-
Construct a concentration-response curve by applying multiple concentrations of the compound to different cells and calculate the IC50 value.
5-HT2A Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of test compounds for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells) or rat frontal cortex.[2][7]
-
Radioligand: [³H]ketanserin or another suitable 5-HT2A radioligand.[7]
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin or spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound analogs.
Procedure:
-
In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific control.
-
Add the membrane preparation (typically 70-100 µg of protein per well).[7]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 20-30 minutes at room temperature).[7]
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 and Ki values.
Opioid Receptor Binding Assay
This protocol is for assessing the affinity of test compounds for mu (µ) and delta (δ) opioid receptors.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human µ-opioid receptor (MOR) or δ-opioid receptor (DOR).
-
Radioligands: [³H]-DAMGO for MOR and [³H]-naltrindole for DOR.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound analogs.
Procedure:
-
Follow a similar procedure as the 5-HT2A receptor binding assay, using the appropriate radioligand and receptor source for each target.
-
Incubate the reaction mixtures (e.g., for 60 minutes at 25°C).
-
Terminate by filtration and quantify the bound radioactivity.
-
Calculate the IC50 and Ki values for each receptor subtype.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy and selectivity of this compound analogs are intricately linked to their structural modifications. The following table summarizes key SAR findings for various targets.
| Target | Core Moiety | Key Structural Modifications & Their Effects | Reference Compound Example | IC50/Ki |
| Sigma-1 (σ1) Receptor | 4-Phenylpiperidine-4-carbonitrile | - The 4-phenylpiperidine-4-carbonitrile core is crucial for high affinity. - Substitutions on the piperidine nitrogen can modulate affinity and selectivity. | [¹⁸F]9 | Ki (σ1) = 1.22–2.14 nM |
| ENT1/ENT2 | 4-(2-Fluorophenyl)piperazine | - The 2-fluorophenyl group is important for activity. - Modifications to the triazine and naphthalene moieties significantly impact potency and selectivity for ENT1 vs. ENT2. | Compound 3c | IC50 (ENT1) = 2.38 µM, IC50 (ENT2) = 0.57 µM |
| MDM2-p53 Interaction | Spirooxindole with 4'-(3-chloro-2-fluorophenyl)pyrrolidine | - The spirooxindole core mimics the Trp23 residue of p53. - The 3-chloro-2-fluorophenyl group occupies a key hydrophobic pocket on MDM2. | AA-115/APG-115 | Ki < 1 nM |
| Dopamine Transporter (DAT) | (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine | - Bioisosteric replacement of a piperazine ring with aminopiperidine improves metabolic stability. - Terminal amide or tertiary amine substitutions influence DAT affinity. | Compound 33 | Ki (DAT) = 30.0 nM |
| T-Type Ca²⁺ Channels | 4-Aminomethyl-4-fluoropiperidine | - Fluorination at the 4-position of the piperidine ring enhances selectivity. - The (S)-enantiomer is more potent. | (S)-5 | In vitro and in vivo efficacy demonstrated |
| 5-HT2A Receptor | 4-Fluorosulfonylpiperidine | - Incorporation of fluorine at the 4-position increases selectivity over the IKr potassium channel. | 3b | Potent 5-HT2A antagonist activity |
| Opioid Receptors (MOR/DOR) | 4-Substituted Piperidine | - The nature of the lipophilic side chain attached para to the phenolic component modulates receptor selectivity. | N/A | Balanced low nanomolar binding affinity for MOR and DOR |
Signaling Pathways and Visualization
Understanding the signaling pathways associated with each target is crucial for predicting the downstream cellular effects of these analogs.
Sigma-1 (σ1) Receptor Signaling
MDM2-p53 Interaction Pathway
Dopamine Transporter (DAT) Modulation
5-HT2A Receptor Signaling
Opioid Receptor Signaling
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful starting point for the design of novel therapeutics. The analogs derived from this core structure have demonstrated potent and selective activity against a wide range of targets, including the sigma-1 receptor, equilibrative nucleoside transporters, the MDM2-p53 protein-protein interaction, the dopamine transporter, T-type calcium channels, 5-HT2A receptors, and opioid receptors. The versatility of this chemical framework allows for fine-tuning of pharmacological properties to achieve desired therapeutic profiles, from neuroprotection and anticancer activity to non-addictive analgesia and antipsychotic effects.
Future research in this area should focus on several key aspects. Firstly, the exploration of further structural modifications to enhance selectivity and optimize pharmacokinetic properties will be crucial for advancing these compounds into clinical development. Secondly, a deeper understanding of the downstream signaling consequences of modulating these targets will aid in predicting both therapeutic efficacy and potential side effects. Finally, the development of biased ligands, particularly for GPCR targets like the opioid and 5-HT2A receptors, represents an exciting frontier for creating safer and more effective medicines. The continued investigation of this compound analogs holds immense promise for addressing unmet medical needs across multiple disease areas.
References
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). Bioorganic & Medicinal Chemistry, 19(18), 5628-5638. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(3), 1997. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(3), 1997. [Link]
-
Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. (2016). Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 354-361. [Link]
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. (2013). Anesthesiology, 119(6), 1383-1396. [Link]
-
Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (2018). Progress in Brain Research, 242, 21-46. [Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2023). bioRxiv. [Link]
-
5-HT2A receptor dysregulation in a schizophrenia relevant mouse model of NMDA receptor hypofunction. (2022). Molecular Psychiatry, 27(4), 2097-2109. [Link]
-
The Serotonin Hypothesis of Psychosis. (2022). YouTube. [Link]
-
The signal transduction pathway of the opioid receptor. (n.d.). ResearchGate. [Link]
-
Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. (2017). eLife, 6, e22334. [Link]
-
Physiological and Pharmacological Significance of Cardiovascular T-Type, Voltage-gated Calcium Channels. (1999). American Journal of Hypertension, 12(S1), 89S-96S. [Link]
-
Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. (2017). eLife, 6, e22334. [Link]
-
What are T-type calcium channel blockers and how do they work?. (2024). Patsnap Synapse. [Link]
-
5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]
-
T-Type Calcium Channels: A Mixed Blessing. (2022). International Journal of Molecular Sciences, 23(17), 9878. [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
T-type calcium channel. (n.d.). Wikipedia. [Link]
-
Differential Inhibition of T-Type Calcium Channels by Neuroleptics. (2003). Molecular Pharmacology, 64(4), 985-996. [Link]
-
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. (1987). Journal of Medicinal Chemistry, 30(8), 1339-1346. [Link]
-
Serotonin 5-HT2A receptor antagonist. (n.d.). Wikipedia. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). Analytical Biochemistry, 262(2), 146-152. [Link]
-
4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3665-3669. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 629-632. [Link]
-
Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. (2008). Journal of Medicinal Chemistry, 51(13), 3692-3695. [Link]
-
T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids. (2009). Journal of Neuroscience, 29(42), 13124-13134. [Link]
-
Enhanced Mitochondrial Transient Receptor Potential Channel, Canonical Type 3–Mediated Calcium Handling in the Vasculature From Hypertensive Rats. (2017). Journal of the American Heart Association, 6(7), e005964. [Link]
-
Synthesis and SAR studies of a novel series of T-type calcium channel blockers. (2006). Bioorganic & Medicinal Chemistry Letters, 16(12), 3291-3294. [Link]
-
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). YouTube. [Link]
-
Physiology, Opioid Receptor. (2023). StatPearls. [Link]
-
Synthesis and SAR study of T-type calcium channel blockers. Part II. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2874-2877. [Link]
-
Binding studies of selected compounds on the opioid sensors and receptors. (n.d.). ResearchGate. [Link]
-
Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. (2006). Current Medicinal Chemistry, 13(8), 929-939. [Link]
-
“Selective” serotonin 5-HT2A receptor antagonists. (2022). Pharmacology & Therapeutics, 234, 108035. [Link]
-
Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. (2016). PLoS One, 11(11), e0166783. [Link]
-
Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. (2016). figshare. [Link]
-
4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. (2004). Journal of Medicinal Chemistry, 47(25), 6223-6234. [Link]
-
Fluorinated MU-Opioid Receptor Agonists. (2024). National Cancer Institute's Technology Transfer Center. [Link]
-
Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties. (2009). Journal of Medicinal Chemistry, 52(23), 7450-7460. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
Sources
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Video: Opioid Receptors: Overview [jove.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 4-(2-Fluorophenyl)piperidine-4-carbonitrile synthesis
Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile: A Detailed Experimental Protocol
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds. The protocol described herein is based on a modified Strecker synthesis, a robust and reliable method for the formation of α-aminonitriles.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical characterization methods.
Introduction
4-Arylpiperidine scaffolds are prevalent structural motifs in a wide range of biologically active molecules, exhibiting diverse pharmacological activities.[4][5][6] The introduction of a nitrile group at the 4-position, as in this compound, provides a versatile chemical handle for further synthetic transformations, making it a valuable building block in medicinal chemistry. The synthesis of this compound is a critical step in the development of novel therapeutics.
This guide details a laboratory-scale synthesis that is both efficient and scalable. The chosen methodology, a variation of the Strecker synthesis, involves the one-pot reaction of a ketone, an amine, and a cyanide source.[1][7][8] This approach is favored for its operational simplicity and good yields.
Reaction Mechanism and Principle
The synthesis of this compound proceeds via a modified Strecker reaction. This reaction involves three main stages:
-
Imine Formation: The reaction is initiated by the condensation of an amine with a ketone to form an iminium ion.
-
Cyanide Addition: A cyanide ion then acts as a nucleophile, attacking the iminium ion to form an α-aminonitrile.[1][7]
-
Hydrolysis (optional): For the synthesis of amino acids, the nitrile group is subsequently hydrolyzed. In this protocol, the α-aminonitrile is the desired final product.[1][2]
The overall reaction is depicted below:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 1-(2-Fluorophenyl)ethan-1-one | C₈H₇FO | 138.14 | 13.81 g | 0.10 | 98% | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | 8.52 g | 0.10 | 99% | Acros Organics |
| Potassium Cyanide (KCN) | KCN | 65.12 | 7.16 g | 0.11 | ≥97% | Fisher Scientific |
| Methanol (MeOH) | CH₃OH | 32.04 | 200 mL | - | Anhydrous | J.T. Baker |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | - | ACS Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 20 g | - | Anhydrous | EMD Millipore |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
EXTREME CAUTION IS ADVISED. Potassium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10][11] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves, must be worn at all times.[11][12] An emergency cyanide exposure kit should be readily available. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.[12][13]
Step-by-Step Procedure
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Amino Acid Synthesis [drugfuture.com]
- 9. purdue.edu [purdue.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. uthsc.edu [uthsc.edu]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
A Comprehensive Guide to the Purity Assessment of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide outlining robust analytical methodologies for the comprehensive purity assessment of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and impurity profile of this compound is paramount for drug safety, efficacy, and regulatory compliance. This guide presents an orthogonal analytical strategy employing High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography (GC) for residual solvents and volatile impurities, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and impurity identification. The protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development sector and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction and Strategic Imperative
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of such an advanced intermediate directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API). Regulatory bodies mandate a thorough understanding and control of impurities, which can originate from the synthetic route, degradation, or storage.[1][2] An impurity is any component that is not the desired chemical entity, and its presence can affect the efficacy and toxicity of the final drug product.[1]
This guide moves beyond a simple listing of procedures. It explains the causality behind the selection of each method and parameter, reflecting a holistic, field-proven approach to analytical problem-solving. The core principle is the use of orthogonal methods —techniques that measure the same attribute using different physicochemical principles—to build a self-validating and comprehensive purity profile.
Compound Profile and Potential Impurities
Compound: this compound Molecular Formula: C₁₂H₁₃FN₂ Molecular Weight: 216.25 g/mol Structure:
Understanding the synthetic pathway is key to anticipating potential process-related impurities.[2][3] Common synthetic routes for substituted piperidines may involve multi-step reactions, leaving traces of starting materials, intermediates, or by-products.
Potential Impurity Classes:
-
Process-Related Impurities: Unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. An example could be an unreacted precursor from the synthesis of a similar compound, (3S, 4R)-4-(4-Fluuorophenyl) Piperidine-3-methanol.[2][4]
-
Degradation Products: Impurities formed during manufacturing or storage due to exposure to light, heat, or pH extremes. The nitrile group could be susceptible to hydrolysis, forming a corresponding carboxylic acid or amide.
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification. Their levels are strictly controlled due to their toxicity.
Orthogonal Analytical Workflow for Purity Assessment
A multi-faceted approach is essential for a complete purity profile. No single technique can provide all the necessary information. The workflow below illustrates the synergy between chromatographic separation, spectroscopic identification, and structural elucidation.
Caption: Orthogonal workflow for comprehensive purity analysis.
Method 1: Reversed-Phase HPLC for Purity and Impurity Quantification
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity determination of non-volatile organic compounds. It separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorophenyl group provides a strong chromophore for UV detection.
Detailed HPLC Protocol
Objective: To quantify the purity of this compound and detect related impurities.
Step 1: Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
Step 2: Chromatographic Conditions
-
Senior Application Scientist's Rationale: A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. A gradient elution is employed to ensure elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime. Phosphoric acid is used to control the pH of the mobile phase, ensuring consistent ionization state and peak shape of the basic piperidine moiety. A detection wavelength of 254 nm is selected as it provides good sensitivity for the phenyl ring.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Step 3: Data Analysis
-
Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability.
-
Inject the test solution in duplicate.
-
Calculate the purity using the area percent method, assuming the response factor of the impurities is the same as the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Strategy (ICH Q2(R2))
For this method to be trustworthy, it must be validated according to ICH guidelines.[5][6][7][8] The validation demonstrates that the analytical procedure is suitable for its intended purpose.[7]
Caption: Core parameters for HPLC method validation per ICH Q2(R2).
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity of the main peak > 99.0%; Baseline resolution between main peak and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[7] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements under the same and different conditions. | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.[7][9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, pH, or column temp. are varied slightly. |
Method 2: Headspace GC for Residual Solvents
Principle: Gas chromatography is ideal for separating and quantifying volatile organic compounds.[10] By heating the sample in a sealed vial (headspace), volatile solvents partition into the gas phase and are injected into the GC system, preventing contamination of the system with the non-volatile main compound. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.
Detailed GC Protocol
Objective: To quantify residual solvents (e.g., Toluene, Acetone, Isopropanol) in the test sample.
Step 1: Sample and Standard Preparation
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution of relevant solvents in DMSO. Further dilute to a final concentration representing the control limits (e.g., as per ICH Q3C guidelines).
-
Test Solution: Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.
Step 2: Chromatographic Conditions
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen[10] |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min |
| Injector Temperature | 200°C |
| Detector (FID) Temp | 250°C |
| Headspace Vial Temp | 80°C |
| Vial Equilibration Time | 15 min |
Methods 3 & 4: MS and NMR for Structural Confirmation and Identification
Principle: While chromatography separates components, spectroscopy identifies them.
-
Mass Spectrometry (MS): When coupled with LC or GC, MS provides the molecular weight of impurities and structural clues from their fragmentation patterns.[11][12] The fragmentation of piperidine alkaloids often involves characteristic losses, which can be invaluable for identification.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR are unparalleled for confirming the structure of the main component.[13][14] They are also powerful for identifying and quantifying impurities, especially structural isomers that may co-elute in chromatography. Comparing the integral of impurity signals to the main compound's signals allows for quantification without needing a reference standard for the impurity. Tables of known chemical shifts for common lab solvents and impurities are essential for this work.[15][16]
Protocol Outline
-
LC-MS Analysis: Use the same HPLC method developed in Section 4, but with a volatile mobile phase modifier (e.g., 0.1% Formic Acid instead of phosphoric acid) and direct the eluent into a mass spectrometer. Analyze the mass spectra of impurity peaks.
-
NMR Analysis:
-
Prepare a concentrated solution (~10-20 mg) of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C spectra.
-
Confirm the structure of the main peak by comparing shifts and coupling constants to expected values.
-
Identify and integrate signals that do not belong to the main compound or the solvent.
-
Conclusion
The purity assessment of this compound requires a rigorous, multi-technique approach. The combination of a validated RP-HPLC method for quantification, headspace GC for volatile impurities, and spectroscopic techniques like MS and NMR for identification provides a complete and trustworthy characterization. This orthogonal strategy ensures that the material meets the high standards required for pharmaceutical development, ultimately safeguarding patient safety and ensuring product quality.
References
-
Babu, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381021/2022. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
- Google Patents. (2014). Method for measuring content of piperidine impurity in glatiramer acetate sample. CN104297404A.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Patel, K., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Patil, S. D., et al. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]
-
Sholukh, M. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. research.rice.edu [research.rice.edu]
Application Notes and Protocols for the Synthesis of PET Tracers Using 4-(2-Fluorophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of Positron Emission Tomography (PET) tracers utilizing the 4-(2-fluorophenyl)piperidine-4-carbonitrile scaffold. This precursor is of significant interest in the development of novel radiopharmaceuticals for imaging various targets within the central nervous system (CNS) and other tissues. The protocols herein are grounded in the principles of nucleophilic aromatic substitution for the incorporation of fluorine-18 (¹⁸F), the most commonly used radionuclide for PET imaging.[1] We will delve into the mechanistic rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline essential quality control measures to ensure the production of high-purity radiotracers suitable for preclinical and clinical research.
Introduction: The Significance of the this compound Scaffold
The 4-aryl-4-cyanopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including opioid, sigma (σ), and nicotinic acetylcholine receptors.[2][3] The incorporation of a 2-fluorophenyl group can enhance binding affinity, selectivity, and metabolic stability of the resulting ligands. The carbonitrile group, an electron-withdrawing entity, plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SₙAr), a common and efficient method for introducing ¹⁸F onto arenes.[1]
The development of PET tracers from this scaffold allows for the non-invasive in vivo quantification and visualization of target receptor density and occupancy, providing invaluable insights into disease pathology and the pharmacodynamics of novel therapeutics.[4] This guide will focus on the radiosynthesis of a generic ¹⁸F-labeled tracer derived from a tosylated precursor of this compound, a strategy that has proven effective for analogous structures.[2]
Mechanistic Insights: The Chemistry of ¹⁸F-Labeling
The cornerstone of the radiosynthesis protocol described here is the nucleophilic aromatic substitution (SₙAr) reaction. This reaction typically proceeds via a two-step addition-elimination mechanism, although concerted pathways have also been proposed and observed under certain conditions.[5][6][7][8]
The Role of Activating and Leaving Groups
For a successful SₙAr reaction, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] In our case, the cyano (-CN) group on the piperidine ring provides this necessary activation. The leaving group must be a species that can depart with the electron pair from the C-leaving group bond. Common leaving groups for radiofluorination include nitro (-NO₂), trimethylammonium (-N(CH₃)₃⁺), and sulfonate esters such as tosylate (-OTs).[2][9]
The Nucleophile: ¹⁸F-Fluoride
Cyclotron-produced [¹⁸F]fluoride is the most common nucleophile for PET tracer synthesis due to its favorable decay characteristics and the high specific activity that can be achieved.[1] The reactivity of the fluoride ion is enhanced by using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in conjunction with a weak base like potassium carbonate (K₂CO₃).[10] This complexation sequesters the potassium ion, leaving a "naked" and highly nucleophilic fluoride ion in an aprotic solvent.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of an ¹⁸F-labeled PET tracer from a tosylated precursor derived from this compound.
Precursor Synthesis
The synthesis of the tosylate precursor is a critical first step. A plausible synthetic route is outlined below.
Caption: Synthetic scheme for the tosylate precursor.
Step-by-step protocol for precursor synthesis:
-
N-Alkylation: To a solution of this compound (1.0 eq) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 eq) and 2-(2-bromoethoxy)ethanol (1.2 eq).
-
Heat the reaction mixture at reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting N-substituted piperidine diol intermediate by column chromatography on silica gel.
-
Monotosylation: Dissolve the purified intermediate (1.0 eq) in dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final tosylate precursor by column chromatography.
Radiosynthesis of the ¹⁸F-Labeled Tracer
The radiosynthesis is typically performed in an automated synthesis module to minimize radiation exposure.[11]
Caption: Workflow for the automated radiosynthesis.
Step-by-step radiosynthesis protocol:
-
[¹⁸F]Fluoride processing: Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron to the synthesis module and trap it on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂ complex under a stream of nitrogen or argon with heating. Repeat with additional acetonitrile until the mixture is anhydrous.
-
Radiolabeling: Add a solution of the tosylate precursor (1-5 mg) in a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 100-130 °C for 10-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18) to separate the ¹⁸F-labeled product from unreacted fluoride and other impurities.
-
Formulation: Collect the product fraction and pass it through a C18 solid-phase extraction (SPE) cartridge to remove the HPLC solvent. Elute the tracer from the cartridge with ethanol and dilute with sterile saline for injection.
| Parameter | Typical Value | Reference |
| Precursor Amount | 1-5 mg | [2] |
| K₂₂₂ Amount | 5-10 mg | [10] |
| K₂CO₃ Amount | 1-2 mg | [10] |
| Reaction Temperature | 100-130 °C | [1] |
| Reaction Time | 10-20 min | [2] |
| Radiochemical Yield (decay-corrected) | 30-50% | [2] |
| Radiochemical Purity | >99% | [2] |
| Molar Activity | >100 GBq/µmol | [12] |
Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product before administration.[4][11][13][14]
| QC Test | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | [14] |
| pH | pH paper or meter | 4.5 - 7.5 | [14] |
| Radionuclidic Identity | Half-life measurement | 105-115 minutes | [14] |
| Radionuclidic Purity | Gamma-ray spectroscopy | >99.5% ¹⁸F | [11] |
| Radiochemical Purity | Analytical HPLC, TLC | ≥95% | [14] |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm | [14] |
| Kryptofix 2.2.2 | Spot test or LC-MS | < 50 µg/mL | [13] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) | [14] |
| Sterility | Incubation in culture media | No microbial growth | [14] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield | - Incomplete drying of [¹⁸F]fluoride- Precursor degradation- Suboptimal reaction temperature/time | - Ensure anhydrous conditions by extending azeotropic drying.- Check precursor stability at labeling temperature.- Optimize reaction parameters (temperature, time, precursor amount). |
| Low Radiochemical Purity | - Incomplete separation during HPLC- Radiolysis of the product | - Optimize HPLC conditions (mobile phase, flow rate, column).- Add a radical scavenger like ascorbic acid to the final formulation. |
| Low Molar Activity | - Carrier fluoride in the system- Contamination with non-radioactive fluoride | - Use high-purity reagents and solvents.- Ensure proper cleaning and maintenance of the synthesis module. |
Conclusion
The this compound scaffold provides a versatile platform for the development of novel PET tracers. The protocols outlined in this document, based on well-established nucleophilic substitution chemistry, offer a reliable pathway for the efficient synthesis of these valuable molecular imaging agents. Adherence to rigorous quality control procedures is paramount to ensure the production of safe and effective radiopharmaceuticals for advancing biomedical research and clinical diagnostics.
References
-
A. T. F. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Ye, J. et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed. [Link]
-
Dolle, F. et al. (2006). Synthesis and radiosynthesis of [(18)F]FPhEP, a novel alpha(4)beta(2)-selective, epibatidine-based antagonist for PET imaging of nicotinic acetylcholine receptors. PubMed. [Link]
-
Al-Labadi, G. M. (2004). Studies on the Nucleophilic Aromatic F-Fluorination. CORE. [Link]
-
Sigman, M. S. et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. MacMillan Group. [Link]
-
IAEA. (Date not available). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Publications. [Link]
-
Zhang, Z. et al. (2023). Scalable droplet-based radiosynthesis of [18F] fluorobenzyltriphenylphosphonium cation ([18F] FBnTP) via a “numbering up” approach. PubMed Central. [Link]
-
Tago, M. et al. (2024). Step-by-step optimisation of the radiosynthesis of the brain HDAC6 radioligand [18F]FSW-100 for clinical applications. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Al-Jammaz, I. et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Gouverneur, V. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Europe PMC. [Link]
-
Ye, J. et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Semantic Scholar. [Link]
-
Zeglis, B. M. et al. (2016). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. NIH. [Link]
-
Li, Z. et al. (2013). Invited Perspective “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes. e-Century Publishing Corporation. [Link]
-
Wuest, M. et al. (2022). Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). PubMed Central. [Link]
-
Henriksen, G. et al. (2023). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET Imaging of Brain Opioid Receptors. MDPI. [Link]
-
Pike, V. W. et al. (2013). Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts. NIH. [Link]
-
Buchwald, S. L. et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
Liang, S. H. et al. (2019). Improved synthesis of 4-[18 F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. PubMed. [Link]
-
Lindsley, C. W. et al. (2014). A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride. PubMed Central. [Link]
-
de Blois, E. et al. (2019). Quality Control of PET Radiopharmaceuticals. ResearchGate. [Link]
-
Gouverneur, V. et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. [Link]
-
Sharma, P. et al. (2015). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PubMed Central. [Link]
-
Todde, S. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Weerakkody, Y. (2021). PET radiotracers. Radiopaedia.org. [Link]
Sources
- 1. psec.uchicago.edu [psec.uchicago.edu]
- 2. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and radiosynthesis of [(18)F]FPhEP, a novel alpha(4)beta(2)-selective, epibatidine-based antagonist for PET imaging of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 12. Scalable droplet-based radiosynthesis of [18F] fluorobenzyltriphenylphosphonium cation ([18F] FBnTP) via a “numbering up” approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-Fluorophenyl)piperidine-4-carbonitrile in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds.[1] The specific compound, 4-(2-Fluorophenyl)piperidine-4-carbonitrile, belongs to a class of molecules with significant potential for modulating key targets within the central nervous system (CNS). While direct literature on this exact molecule is sparse, its structural similarity to a well-established class of 4-phenylpiperidine-4-carbonitrile derivatives strongly suggests its primary biological target is the sigma-1 receptor (σ1R).[2][3]
The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular homeostasis and neuronal function.[4] It is implicated in a wide array of neurological and psychiatric conditions, including neurodegenerative diseases, depression, anxiety, and neuropathic pain, making it a high-interest target for therapeutic development.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound. The protocols provided are based on established methodologies for characterizing sigma-1 receptor ligands and are designed to be adaptable for the specific investigation of this novel compound.
Section 1: Postulated Mechanism of Action - The Sigma-1 Receptor
The sigma-1 receptor is not a classical G-protein coupled receptor or ion channel; instead, it acts as a chaperone protein that modulates the function of various client proteins, including ion channels, G-protein coupled receptors, and kinases.[7][8] Its function is intimately linked to cellular stress responses and the regulation of intracellular calcium signaling.[4]
Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum.[9] Upon stimulation by ligands (agonists) or in response to cellular stress, it dissociates from BiP and can translocate to other cellular compartments, where it interacts with its client proteins to modulate their activity.[7][9]
Key downstream signaling pathways and cellular processes influenced by sigma-1 receptor activation include:
-
Modulation of Ion Channels: The sigma-1 receptor can directly interact with and modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels, as well as NMDA receptors.[7][10] This modulation can have profound effects on neuronal excitability and synaptic plasticity.
-
Calcium Homeostasis: By interacting with IP3 receptors at the endoplasmic reticulum, the sigma-1 receptor plays a critical role in regulating the release of calcium from intracellular stores, thereby influencing a multitude of calcium-dependent cellular processes.[4]
-
Neuroprotection and Neuroplasticity: Sigma-1 receptor activation has been shown to promote neuronal survival and plasticity through various mechanisms, including the enhancement of brain-derived neurotrophic factor (BDNF) signaling, reduction of oxidative stress, and attenuation of neuroinflammation.[11][12]
-
Endoplasmic Reticulum Stress Response: As a chaperone protein, the sigma-1 receptor is involved in mitigating endoplasmic reticulum stress, a key factor in the pathophysiology of many neurodegenerative diseases.[13]
Postulated Signaling Pathway for this compound
Caption: Postulated signaling pathway of this compound via the sigma-1 receptor.
Section 2: In Vitro Characterization Protocols
The initial characterization of this compound should focus on confirming its binding affinity and functional activity at the sigma-1 receptor.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radioligand for binding to the sigma-1 receptor.[14] A commonly used radioligand is [3H]-(+)-pentazocine.[15]
Rationale: This is the gold-standard method for quantifying the affinity of a novel ligand for its receptor. Guinea pig liver membranes are often used as they are a rich source of sigma-1 receptors.[14]
Protocol:
-
Membrane Preparation:
-
Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of membrane suspension (typically 100-200 µg of protein).
-
50 µL of [3H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-3 nM).[16]
-
50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol (e.g., 10 µM).[17]
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
-
Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[14][17]
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.[14]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[14]
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays to Determine Agonist/Antagonist Profile
Determining whether this compound acts as a sigma-1 receptor agonist or antagonist is crucial. Unlike GPCRs, direct functional readouts for sigma-1 receptors are less straightforward. However, several indirect methods can be employed.
Rationale: Phenytoin has been shown to be an allosteric modulator of the sigma-1 receptor, increasing the binding affinity of agonists but not antagonists. This property can be exploited to differentiate between the two.[5]
Protocol: Phenytoin Shift Assay
-
Perform two separate radioligand competition binding assays as described in section 2.1.
-
In the first assay, determine the IC50 of this compound in the absence of phenytoin.
-
In the second assay, perform the same experiment but in the presence of a fixed concentration of phenytoin (e.g., 100 µM).
-
Interpretation:
-
If the compound is an agonist , its IC50 value will be significantly lower (i.e., its potency will increase) in the presence of phenytoin.
-
If the compound is an antagonist , its IC50 value will remain largely unchanged in the presence of phenytoin.
-
Quantitative Data Summary of Related Compounds
| Compound Class | Target | Ki (nM) | Reference |
| 4-Phenylpiperidine-4-carbonitrile derivatives | Sigma-1 Receptor | 1.22 - 2.14 | [15] |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Sigma-1 Receptor | 4.3 | [5] |
Section 3: In Vitro Neuroprotection Assay
Sigma-1 receptor agonists are known to exhibit neuroprotective properties.[11] This can be assessed in vitro by challenging neuronal cells with a neurotoxin and measuring the protective effect of the test compound.
Rationale: This assay provides a functional readout of the compound's potential therapeutic efficacy in neurodegenerative conditions by mimicking neuronal stress and measuring cell viability.
Protocol: Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) until they reach 70-80% confluency.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxin such as H₂O₂ (e.g., 100 µM) or MPP+ to the wells. Include a vehicle-treated control group and a toxin-only group.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Plot cell viability against the concentration of the test compound to determine its neuroprotective efficacy.
-
Section 4: In Vivo Neuroscience Applications and Protocols
Based on the known roles of the sigma-1 receptor, this compound could be investigated in various in vivo models of CNS disorders.
Potential Therapeutic Indications
-
Anxiety and Depression: Sigma-1 receptor modulators have shown anxiolytic and antidepressant-like effects in preclinical models.[18]
-
Cognitive Enhancement: The receptor's role in synaptic plasticity suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases like Alzheimer's.[5][6]
-
Neuroprotection: As demonstrated in vitro, sigma-1 agonists may offer protection in models of stroke, Parkinson's disease, and ALS.[11]
In Vivo Experimental Workflow
Caption: A typical experimental workflow for in vivo evaluation of a novel CNS compound.
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[19]
Rationale: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[19]
Protocol:
-
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
-
Acclimation:
-
Acclimate the animals (mice or rats) to the testing room for at least 1 hour before the test.
-
-
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Protocol: In Vivo Microdialysis
Rationale: Microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[20][21] This can provide insights into how a compound modulates neurochemical systems.
Protocol Overview:
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus, or nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Perfusion and Sampling:
-
On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[1]
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Compound Administration and Sample Collection:
-
After collecting baseline samples, administer this compound.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels over time.
-
-
Analysis:
-
Analyze the dialysate samples for neurotransmitters of interest (e.g., dopamine, serotonin, glutamate) using a sensitive analytical technique such as HPLC with electrochemical detection or mass spectrometry.[22]
-
-
Data Analysis:
-
Express neurotransmitter levels as a percentage of the baseline levels and compare the effects of the compound to a vehicle control group.
-
Section 5: Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a novel sigma-1 receptor modulator. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation in the context of neuroscience research. Initial in vitro characterization should focus on confirming its binding affinity and functional profile at the sigma-1 receptor. Subsequent in vitro and in vivo studies can then explore its therapeutic potential in models of various CNS disorders. A thorough understanding of its pharmacological profile will be essential for its potential development as a novel therapeutic agent.
References
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020-09-01). Available from: [Link]
-
Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. Available from: [Link]
-
The sigma-1 receptor: roles in neuronal plasticity and disease - PMC - PubMed Central. Available from: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016-12-08). Available from: [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms - MDPI. Available from: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available from: [Link]
-
Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC - PubMed Central. Available from: [Link]
-
Sigma 1 Receptor Intro Video - YouTube. (2025-03-16). Available from: [Link]
-
Sigma-1 receptor - Wikipedia. Available from: [Link]
-
Behavioral, Histopathological, and Biochemical Implications of Aloe Emodin in Copper-Aβ-Induced Alzheimer's Disease-like Model Rats - MDPI. Available from: [Link]
-
Sigma Receptor Binding Assays - PubMed - NIH. (2015-12-08). Available from: [Link]
-
Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - PubMed. (2017-08-07). Available from: [Link]
- US6444822B1 - Process for the preparation of 3-substituted 4-phenyl-piperidine derivative - Google Patents.
-
Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC. (2019-04-24). Available from: [Link]
-
In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC - PubMed Central. Available from: [Link]
-
Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice - PMC - PubMed Central. Available from: [Link]
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
-
Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Available from: [Link]
-
In vivo measurements of neurotransmitters by microdialysis sampling - PubMed. (2006-03-01). Available from: [Link]
-
Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC. (2024-09-09). Available from: [Link]
-
Anxiety and Depression Tests in Rodents - Charles River Laboratories. Available from: [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Publications. Available from: [Link]
-
Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC. Available from: [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor. (2020-10-18). Available from: [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020-03-12). Available from: [Link]
-
Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing). (2024-03-11). Available from: [Link]
- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents.
-
Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors - Frontiers. Available from: [Link]
-
Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC - PubMed Central. Available from: [Link]
-
Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors - ACS Publications. Available from: [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). Available from: [Link]
-
Anxiety & Depression Tests - Scantox. Available from: [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019-02-06). Available from: [Link]
-
The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - Frontiers. Available from: [Link]
-
Microdialysis Services to Sample Metabolites, Therapies & Large Molecules | Charles River. Available from: [Link]
Sources
- 1. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]
- 10. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma Receptors [sigmaaldrich.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Frontiers | Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors [frontiersin.org]
- 19. criver.com [criver.com]
- 20. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Value of the 4-(2-Fluorophenyl)piperidine-4-carbonitrile Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous FDA-approved pharmaceuticals.[1][2][3] Its conformational flexibility and the basicity of the ring nitrogen allow for favorable interactions with a multitude of biological targets. The 4-aryl-4-cyanopiperidine substructure, in particular, has emerged as a privileged scaffold in modern drug discovery. This framework is a key component in the development of potent and selective therapeutic agents, including CCR5 antagonists for HIV-1 entry inhibition and modulators of opioid receptors for pain management.[4][5][6]
This application note focuses on a specific, high-value building block: this compound. The introduction of a fluorine atom at the ortho-position of the phenyl ring can significantly modulate the physicochemical properties of resulting derivatives, influencing factors such as metabolic stability, pKa, and binding interactions.[7] The geminal cyano group is not merely a placeholder; it is a versatile chemical handle that can be transformed into a variety of other functional groups, each with the potential to impart unique pharmacological properties.
Herein, we provide a detailed guide for the derivatization of this scaffold at its two primary reactive sites: the piperidine nitrogen and the nitrile moiety. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of compound libraries for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the generation of novel chemical entities with therapeutic potential.
Part 1: Derivatization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key point for molecular elaboration. N-alkylation allows for the introduction of a vast array of substituents, enabling the fine-tuning of a compound's properties to optimize its interaction with a biological target. Two of the most reliable and widely used methods for N-alkylation are direct alkylation with electrophiles and reductive amination.
Direct N-Alkylation with Alkyl Halides
This method leverages the nucleophilicity of the piperidine nitrogen to displace a halide from an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Causality of Experimental Choices:
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is often sufficient to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Stronger bases like sodium hydride (NaH) can be used but may not be necessary and can introduce complications with sensitive substrates.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the piperidine salt and the inorganic base, facilitating the reaction.
-
Temperature: Room temperature is often sufficient for reactive alkyl halides like methyl iodide or benzyl bromide. For less reactive halides, gentle heating may be required.
Experimental Protocol: N-Benzylation of this compound
Caption: Workflow for Direct N-Benzylation.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.
-
To this stirred suspension, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-4-(2-fluorophenyl)piperidine-4-carbonitrile.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Benzyl bromide | 1.1 | Alkylating Agent |
| Potassium carbonate | 2.0 | Base |
| DMF | - | Solvent |
Reductive Amination
Reductive amination is a versatile and often higher-yielding alternative to direct alkylation, particularly for introducing more complex or sterically hindered groups. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by in-situ reduction.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations.[8] It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reducing agent and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, although it is not always necessary.
Experimental Protocol: Reductive Amination with Isobutyraldehyde
Caption: Workflow for Reductive Amination.
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
Procedure:
-
Dissolve this compound and isobutyraldehyde in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Isobutyraldehyde | 1.2 | Carbonyl Source |
| Sodium triacetoxyborohydride | 1.5 | Reducing Agent |
| Dichloromethane | - | Solvent |
Part 2: Derivatization of the Nitrile Group
The nitrile group is a highly versatile functional group that can be converted into several other moieties of interest in medicinal chemistry, including amides, primary amines, and tetrazoles.[9] These transformations open up new avenues for exploring chemical space and modulating biological activity.
Hydrolysis to the Carboxamide
Controlled hydrolysis of the nitrile can yield the corresponding primary amide. Amides are prevalent in drug molecules and can participate in key hydrogen bonding interactions with biological targets. The challenge lies in preventing over-hydrolysis to the carboxylic acid.
Causality of Experimental Choices:
-
Reagents: A mixture of an acid such as sulfuric acid in a solvent like acetic acid or tert-butanol can promote the hydration of the nitrile to the amide while minimizing further hydrolysis.[10] Basic conditions, for example, using hydrogen peroxide in the presence of a base, can also be effective.[3]
-
Temperature: Mild heating is often required, but the temperature must be carefully controlled to prevent the formation of the carboxylic acid byproduct.
Experimental Protocol: Acid-Catalyzed Hydrolysis to the Amide
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in acetic acid.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 4-(2-fluorophenyl)piperidine-4-carboxamide.
| Reagent | Role | Rationale |
| Sulfuric Acid | Catalyst | Protonates the nitrile nitrogen, activating it for nucleophilic attack by water. |
| Acetic Acid | Solvent | A protic solvent that is stable to the acidic conditions. |
| 40-50°C | Temperature | Provides sufficient energy for the reaction while minimizing over-hydrolysis. |
Reduction to the Primary Amine
Reduction of the nitrile group provides a primary aminomethyl substituent, a valuable functional group for introducing further diversity and a common feature in bioactive molecules.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. Catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method and can be advantageous for large-scale synthesis.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required for LiAlH₄ reductions. For catalytic hydrogenation, alcohols such as methanol or ethanol are commonly used.
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
N-Boc-4-(2-Fluorophenyl)piperidine-4-carbonitrile (1.0 eq) (Note: The piperidine nitrogen should be protected, e.g., with a Boc group, to prevent side reactions)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile in anhydrous THF dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-(aminomethyl)-4-(2-fluorophenyl)piperidine, which can be purified by column chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| N-Boc-4-(2-Fluorophenyl)piperidine-4-carbonitrile | 1.0 | Protected Starting Material |
| Lithium aluminum hydride | 2.0-3.0 | Reducing Agent |
| THF | - | Solvent |
Conversion to the Tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[9] It often offers improved metabolic stability and pharmacokinetic properties. The [3+2] cycloaddition of an azide source with the nitrile is the most common method for its synthesis.
Causality of Experimental Choices:
-
Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion.
-
Catalyst/Additive: An ammonium salt, such as ammonium chloride (NH₄Cl), is often used to generate hydrazoic acid in situ, which is the reactive species. Lewis acids like zinc chloride (ZnCl₂) can also be used to activate the nitrile.
-
Solvent: High-boiling polar aprotic solvents like DMF are typically used to allow for the elevated temperatures often required for this reaction.
Experimental Protocol: Synthesis of the 5-Substituted Tetrazole
Caption: General scheme for tetrazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5-2.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dilute hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute HCl to pH 2-3 to protonate the tetrazole, which may cause the product to precipitate.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic extracts (or the redissolved precipitate) with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium azide | 1.5-2.0 | Azide Source |
| Ammonium chloride | 1.5-2.0 | In-situ generation of HN₃ |
| DMF | - | Solvent |
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of diverse compound libraries in medicinal chemistry. The protocols outlined in this application note provide robust and versatile methods for the derivatization of both the piperidine nitrogen and the nitrile functional group. By systematically applying these transformations, researchers can efficiently explore the structure-activity relationships of novel compounds targeting a wide range of biological targets. The strategic choice of reagents and reaction conditions, grounded in an understanding of the underlying chemical principles, will enable the successful synthesis of the next generation of therapeutic agents based on this privileged scaffold.
References
- Fahim, A.M., Tolan, H.E. & El-Sayed, W.A. (2022). Synthesis of novel 1, 2, 3-triazole based Acridine and benzothiazole scaffold N-glycosides with anti-proliferative activity, docking studies, and comparative computational studies. Journal of Molecular Structure, 1251, 131941.
- Borch, R. F., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Chen, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3351-3354.
- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Protheragen.
- Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416.
- EP0538080A1 - 4-Aminomethylpiperidine derivatives, process for their preparation and their use in therapy. (1993).
- US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. (1993).
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). Journal of the Serbian Chemical Society, 67(12), 793-801.
- Majumdar, S., et al. (2020). Synthesis and Pharmacology of a Novel μ-δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template. Journal of Medicinal Chemistry, 63(22), 13618–13637.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. (2016). Current Topics in Medicinal Chemistry, 16(14), 1515-1534.
- Converting Nitriles to Amides. (n.d.). Chemistry Steps.
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).
- EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (1988).
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2013). ACS Medicinal Chemistry Letters, 4(11), 1042–1046.
- CH633264A5 - N-alkyl-piperidine DERIVATIVES. (1982).
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2006).
- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). International Journal of Biological Macromolecules, 170, 415-423.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(1), 1-20.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
- Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. (2024). Bioorganic & Medicinal Chemistry, 108, 117943.
- Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal.
- Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. (2015). British Journal of Pharmacology, 172(2), 277–285.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
- Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. (2003). Journal of Medicinal Chemistry, 46(12), 2334–2347.
- De Novo Design of κ-Opioid Receptor Antagonists Using a Generative Deep-Learning Framework. (2023).
- Structure-Guided Design of Partial Agonists at an Opioid Receptor. (2023).
- How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017).
- Selective hydrolysis of nitriles to amides. (n.d.).
- How To Reduce A Nitrile To An Amine? (2024, May 5). YouTube.
- Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. (2016). European Journal of Medicinal Chemistry, 109, 21-34.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). RSC Medicinal Chemistry, 12(9), 1545–1553.
- N-Alkylation of Some Imidazopyridines. (2020). FABAD Journal of Pharmaceutical Sciences, 45(3), 209-216.
- Transforming Nitriles: Reduction to Amines (13.4.4). (n.d.). OCR A-Level Chemistry Notes.
- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacology of a Novel μ-δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes & Protocols for the Analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile by HPLC and GC-MS
Abstract
This document provides comprehensive application notes and detailed experimental protocols for the quantitative analysis and identification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This compound is a key heterocyclic building block in pharmaceutical synthesis, and its purity and identity are critical for drug safety and efficacy. We present two orthogonal and robust analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and impurity profiling. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.[1][2][3]
Introduction: The Analytical Imperative
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in FDA-approved drugs, and the incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[4] Given its role as a critical intermediate, the development of reliable, accurate, and precise analytical methods is paramount for quality control during the synthesis and development of active pharmaceutical ingredients (APIs).
These protocols are designed to be self-validating systems, providing the user with not just a procedure, but a framework for ensuring data integrity through system suitability checks and method validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle and Methodological Rationale
Reversed-phase HPLC (RP-HPLC) is the chosen method for routine quantification due to its robustness and suitability for analyzing moderately polar, non-volatile compounds.
-
Causality of Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide effective retention for the piperidine and fluorophenyl moieties of the analyte.
-
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase is employed. Acetonitrile serves as the strong organic solvent to elute the analyte. The use of a formic acid modifier in the aqueous phase is critical; it protonates the basic piperidine nitrogen, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica support and ensuring a sharp, symmetrical peak shape.
-
Detection: The 2-fluorophenyl group acts as a chromophore, exhibiting significant UV absorbance. A detection wavelength of 254 nm is selected as it offers a good balance of sensitivity and specificity for aromatic compounds.
-
HPLC Experimental Protocol
2.2.1 Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Deionized)
-
Formic Acid (Analytical Grade)
2.2.2 Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2.2.3 HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard system with binary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Methodological Rationale
GC-MS is a powerful technique for the unequivocal identification of volatile and semi-volatile compounds. It provides high separation efficiency (GC) and specific molecular information (MS), making it ideal for identity confirmation and impurity analysis.
-
Causality of Choices:
-
Column: A low-polarity HP-5ms (5% phenyl-methylpolysiloxane) capillary column is chosen. This is a robust, general-purpose column that provides excellent separation for a wide range of compounds, including nitrogen-containing heterocycles.[5][6]
-
Injector and Temperature Program: A splitless injection is used to maximize sensitivity. The oven temperature program starts at a moderate temperature to focus the analytes on the column head and then ramps up to elute the compound and any potential higher-boiling impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint for library matching and structural elucidation. The mass spectrum is expected to show the molecular ion (m/z 204.11) and characteristic fragments resulting from the loss of HCN, and cleavage of the fluorophenyl and piperidine rings.[6][7]
-
GC-MS Experimental Protocol
3.2.1 Reagents and Materials
-
This compound Sample
-
Dichloromethane or Ethyl Acetate (GC Grade)
3.2.2 Sample Preparation
-
Accurately weigh approximately 5 mg of the sample into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane to prepare a 1 mg/mL solution.
-
Perform serial dilutions as necessary to achieve a final concentration of approximately 10-50 µg/mL.
3.2.3 GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with Mass Selective Detector |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial: 100°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 450 |
Analytical Method Validation Framework
To ensure the methods are suitable for their intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[1][2] This process provides documented evidence of reliability.
System Suitability Testing (SST)
Before any validation or sample analysis, the chromatographic system must pass SST to demonstrate its performance.
-
Procedure: Five replicate injections of a working standard solution are made.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
Validation Parameters and Protocols
| Parameter | Purpose | Protocol | Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD or MS detector. | No interfering peaks at the retention time of the analyte. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Analyze at least five concentrations across 80-120% of the target concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | To measure the closeness of test results to the true value. | Perform spike recovery at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for each set. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. | LOQ precision should meet acceptance criteria (e.g., RSD ≤ 10%). |
Workflows and Data Visualization
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Step-by-step workflow for the HPLC-UV analysis.
Caption: Step-by-step workflow for the GC-MS identification.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
PubChem. This compound. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Nitrogen-Containing Heterocyclic Compounds. [Link]
-
PubMed. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. [Link]
-
Semantic Scholar. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
ResearchGate. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
ACS Publications. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
-
PubChemLite. 4-(4-fluorophenyl)piperidine-4-carbonitrile hydrochloride (C12H13FN2). [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
Cheméo. Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). [Link]
-
National Institutes of Health. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. [Link]
-
ResearchGate. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: High-Yield Radiolabeling of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Derivatives with Fluorine-18 for PET Imaging
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the field of nuclear medicine and radiopharmaceutical sciences.
Abstract
This document provides a comprehensive technical guide for the synthesis of Fluorine-18 labeled 4-(2-fluorophenyl)piperidine-4-carbonitrile derivatives. These compounds are of significant interest as potential radiotracers for Positron Emission Tomography (PET), particularly for imaging neuroreceptor systems such as the σ1 receptor[1][2]. The protocol herein is centered on the robust and widely adopted method of nucleophilic aromatic substitution (SₙAr) for the incorporation of no-carrier-added [¹⁸F]fluoride. We will elucidate the causal chemistry, provide detailed, field-proven protocols for manual and automated synthesis, and outline a complete quality control workflow to ensure the final product is suitable for preclinical and clinical research.
Introduction: The Rationale for ¹⁸F-Labeling this Scaffold
The 4-phenylpiperidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, known to produce potent ligands for various central nervous system (CNS) targets. The introduction of Fluorine-18, a positron-emitting radionuclide, onto this scaffold enables in-vivo quantification and pharmacokinetic studies using PET imaging[3][4]. Fluorine-18 is the radionuclide of choice for many PET applications due to its favorable physical characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (0.635 MeV) which results in high-resolution images[3]. This guide focuses specifically on labeling the 2-position of the phenyl ring, a common strategy for developing novel PET radiotracers.
The Core Chemistry: Nucleophilic Aromatic Substitution (SₙAr)
The most reliable method for introducing nucleophilic [¹⁸F]fluoride into an aromatic ring is the SₙAr reaction[5]. This reaction is governed by specific electronic requirements that must be understood for successful radiosynthesis.
Causality Behind the SₙAr Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged intermediate known as a Meisenheimer complex[5]. For this reaction to be efficient, two key conditions must be met:
-
A Good Leaving Group (LG): The group being replaced by [¹⁸F]fluoride must be able to depart with its electron pair. For aromatic systems, the most effective leaving groups are the nitro group (-NO₂) and trialkylammonium salts (e.g., -N(CH₃)₃⁺)[4].
-
An Activated Aromatic Ring: The aromatic ring must be "electron-poor" to stabilize the negative charge of the Meisenheimer intermediate. This is achieved by placing potent electron-withdrawing groups (EWGs), such as -CN, -NO₂, or -CF₃, in positions ortho or para to the leaving group[3][4].
In the context of our target molecule, the precursor will feature a leaving group at the 2-position of the phenyl ring. The presence of other EWGs on the ring will significantly enhance the radiochemical yield (RCY).
Caption: SₙAr mechanism for ¹⁸F-radiolabeling.
Precursor Design and Synthesis
The success of the radiolabeling hinges on a well-designed precursor. For labeling this compound, a suitable precursor is 1-Boc-4-(2-nitrophenyl)piperidine-4-carbonitrile .
-
Leaving Group: The nitro group (-NO₂) at the 2-position is an excellent leaving group, although it typically requires higher reaction temperatures (120–180 °C) compared to trimethylammonium salts[4].
-
Protecting Group: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: 1) It prevents the basic nitrogen from interfering with the labeling reaction, and 2) It can be easily removed post-labeling under acidic conditions to yield the final desired compound.
-
Activating Group: While the cyano group is not directly on the phenyl ring being labeled, its electron-withdrawing nature can be leveraged by strategic precursor design if necessary. However, for this scaffold, the primary activation comes from an EWG placed directly on the phenyl ring itself (e.g., a second nitro group or a cyano group at the para position to the leaving group).
Experimental Protocols
Safety Precaution: All operations involving radioactive materials must be performed in a shielded hot cell by trained personnel, following all local and institutional radiation safety regulations.
Protocol 1: Manual Radiosynthesis
This protocol outlines the fundamental steps for a benchtop synthesis.
Step 1: Production and Activation of [¹⁸F]Fluoride
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture.
-
Remove the water via azeotropic distillation under a stream of nitrogen or argon at ~110 °C. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is completely dry. This step is critical as water drastically reduces the nucleophilicity of the fluoride ion[3].
Step 2: The Labeling Reaction
-
Dissolve the precursor (e.g., 5-10 mg of 1-Boc-4-(2-nitrophenyl)piperidine-4-carbonitrile) in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel.
-
Seal the vessel and heat at 150-160 °C for 15-20 minutes.
-
Cool the reaction vessel to room temperature.
Step 3: Deprotection (if necessary)
-
Add 1.0 mL of 1N Hydrochloric Acid (HCl) to the reaction mixture.
-
Heat the vessel at 100 °C for 5 minutes to remove the Boc protecting group.
-
Cool to room temperature and neutralize with an appropriate amount of sodium hydroxide (NaOH) solution.
Step 4: Purification
-
Dilute the crude reaction mixture with the mobile phase (e.g., 40% acetonitrile in water with 0.1% TFA).
-
Inject the mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column).
-
Collect the radioactive peak corresponding to the desired product, 4-(2-[¹⁸F]Fluorophenyl)piperidine-4-carbonitrile.
Step 5: Formulation
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of USP-grade ethanol.
-
Dilute the ethanol solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10% (v/v).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Protocol 2: Adaptation for Automated Synthesis
Modern PET centers rely on automated synthesis modules for reproducibility, radiation safety, and compliance with Good Manufacturing Practice (GMP)[6][7][8]. The manual protocol can be readily adapted to commercial synthesizers (e.g., GE TRACERlab™, Eckert & Ziegler Modular-Lab, Trasis AllinOne).
Caption: Automated radiosynthesis workflow.
The synthesizer software is programmed to perform each step sequentially: transferring reagents, controlling heating and cooling, and directing the flow through cartridges and the HPLC system. This minimizes operator dose and ensures batch-to-batch consistency[7].
Quality Control (QC) for Product Release
A rigorous QC process is mandatory to ensure the radiopharmaceutical is safe and effective for administration. The following table summarizes the required tests and typical specifications, which should be adapted from pharmacopeia standards[9][10].
| Parameter | Test Method | Specification | Rationale |
| Radionuclidic Identity | Gamma Ray Spectroscopy or Half-life determination | Confirms presence of ¹⁸F (511 keV peak, T₁/₂ ≈ 109.8 min)[9] | Ensures the correct radionuclide is present. |
| Radiochemical Purity | Analytical Radio-HPLC / Radio-TLC | ≥ 95% | Determines the percentage of radioactivity present as the desired chemical form. |
| Chemical Purity | Analytical HPLC (UV detector) | Peak of interest should be identifiable; impurities below set limits. | Quantifies non-radioactive chemical impurities, including precursor and byproducts. |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 | Ensures the final product is physiologically compatible for injection. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; Acetonitrile, DMSO below USP/Ph. Eur. limits. | Confirms that organic solvents used in synthesis are removed to safe levels. |
| Sterility | Incubation in culture media (e.g., TSB, FTM) | No microbial growth after 14 days. (Test is retrospective) | Ensures the product is free of bacteria and fungi. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max patient dose in mL) | Quantifies pyrogenic bacterial toxins to prevent fever reactions. |
| Filter Integrity | Bubble Point Test | Must meet filter manufacturer's specification[9] | Provides an indirect assurance of sterility before the 14-day test is complete. |
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Common Problem | Troubleshooting Step |
| Radiochemical Yield (decay-corrected) | 30 - 50% | Low Yield (<10%) | 1. Incomplete drying: Ensure the [¹⁸F]F⁻/K₂₂₂ complex is anhydrous. Add more acetonitrile for azeotropic drying. 2. Precursor degradation: Check precursor stability and purity. 3. Low temperature/short time: Optimize reaction temperature and duration. |
| Radiochemical Purity | > 95% | Multiple radioactive peaks | 1. Incomplete reaction: Increase reaction time or temperature. 2. Side reactions: Optimize reaction conditions; check for precursor impurities. 3. Poor HPLC separation: Optimize HPLC mobile phase, gradient, and flow rate. |
| Molar Activity (Aₘ) | > 37 GBq/µmol (>1 Ci/µmol) | Low Molar Activity | 1. Carrier ¹⁹F contamination: Use high-purity reagents and meticulously clean the reaction vessel and fluid pathways. 2. Low starting activity: Molar activity is dependent on the amount of radioactivity used relative to the mass of the product. |
References
- Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. SpringerLink.
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
-
Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC. PubMed Central. Available at: [Link]
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link]
-
(PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard). Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
-
Review of 18F-FDG Synthesis and Quality Control - PMC. NIH. Available at: [Link]
-
CDTN Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. SciELO. Available at: [Link]
-
Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed. Available at: [Link]
-
Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. psec.uchicago.edu [psec.uchicago.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trasis.com [trasis.com]
- 9. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for 4-(2-Fluorophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(2-Fluorophenyl)piperidine-4-carbonitrile Scaffold
The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] The compound this compound emerges as a highly versatile research chemical, offering a strategic entry point for the synthesis of novel chemical entities with potential applications in a wide array of drug discovery programs. Its unique structural features—a piperidine ring for modulating physicochemical properties, a strategically placed fluorine atom on the phenyl ring to enhance metabolic stability and binding interactions, and a reactive carbonitrile group for diverse chemical transformations—make it a valuable building block for creating libraries of compounds for pharmacological screening.[3]
This guide provides a comprehensive overview of the applications and detailed protocols for the utilization of this compound in a research setting. The information presented herein is intended to empower researchers to harness the full potential of this scaffold in their drug discovery endeavors, from initial library synthesis to the development of lead compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory. The following table summarizes key properties, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FN₂ | PubChem |
| Molecular Weight | 218.25 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), chloroform, and methanol. Limited solubility in water. | General knowledge for similar compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General laboratory best practices |
Health and Safety Precautions
As with any research chemical, proper handling and safety precautions are essential. The following is a summary of key safety information. Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.
| Hazard | Precaution |
| Toxicity | Harmful if swallowed or in contact with skin.[4] |
| Irritation | May cause skin, eye, and respiratory tract irritation. |
| Handling | Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. |
| Storage | Keep in a tightly closed container in a dry and well-ventilated place. |
Synthetic Applications: A Gateway to Novel Chemical Space
The true utility of this compound lies in its capacity to serve as a versatile precursor for a diverse range of more complex molecules. The piperidine nitrogen and the carbonitrile group are the primary handles for synthetic elaboration.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes a common and effective method for introducing alkyl groups at the piperidine nitrogen.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5]
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the conversion of the carbonitrile group to a carboxylic acid, a key functional group for further derivatization, such as amide bond formation.
Materials:
-
This compound derivative (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Water
-
Dioxane or Ethanol (as a co-solvent if needed)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure (Acidic Hydrolysis):
-
Suspend the this compound derivative in a mixture of concentrated HCl and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction may take several hours to days for complete conversion.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to neutral (pH ~7) with a suitable base (e.g., NaOH solution). The carboxylic acid product may precipitate.
-
If the product precipitates, collect it by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or chromatography if necessary.[2]
Protocol 3: Reduction of the Nitrile to a Primary Amine
This protocol describes the transformation of the carbonitrile into a primary amine, providing another point for diversification.
Materials:
-
This compound derivative
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel with Hydrogen gas
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure (Using LiAlH₄):
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of the this compound derivative in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
The product can be purified by chromatography if necessary.
Analytical Characterization
Thorough characterization of synthesized compounds is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The presence of the fluorine atom will result in characteristic splitting patterns in both proton and carbon spectra.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.[6]
-
Infrared (IR) Spectroscopy: To monitor the transformation of the nitrile group (strong absorption around 2230 cm⁻¹).
Pharmacological Applications and Future Directions
The this compound scaffold and its derivatives are of significant interest in the development of novel therapeutics for a range of disorders.
Diagram: Potential Therapeutic Targets
Caption: Potential therapeutic applications for derivatives of this compound.
The literature suggests that 4-arylpiperidine derivatives have been explored as:
-
Atypical Antipsychotics: By acting as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.
-
Antidepressants: Through modulation of serotonin and norepinephrine transporters.[7]
-
Neuroprotective Agents: By blocking sodium and calcium ion channels.[8]
-
Antihypertensive Agents: As T-type calcium channel blockers.[4]
The strategic placement of the 2-fluoro substituent can enhance potency and selectivity for specific biological targets while improving pharmacokinetic properties. Researchers are encouraged to explore the vast chemical space accessible from this starting material to identify novel compounds with desired pharmacological profiles.
Conclusion
This compound is a valuable and versatile research chemical that provides a robust platform for the synthesis of diverse libraries of compounds with significant potential in drug discovery. By understanding its properties, adhering to safety protocols, and employing the synthetic strategies outlined in this guide, researchers can effectively utilize this scaffold to advance their research programs and contribute to the development of new therapeutic agents.
References
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). PubMed. [Link]
-
Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (n.d.). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1990). PubMed. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. [Link]
-
Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. (1998). PubMed. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (2020). PubMed Central. [Link]
-
How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine? (2019). ResearchGate. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride. (2017).
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (2006). PubMed. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]
-
A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing. [Link]
-
Synthesis and Characterization of Some New Substituted Piperidine Derivatives. (n.d.). Worldwidejournals.com. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PubMed Central. [Link]
-
A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (2020). PubMed. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]
- Process for Preparation of Piperidine Carboxylic Acid. (2008).
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2006). ResearchGate. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). ResearchGate. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PubMed. [Link]
-
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2022). ResearchGate. [Link]
-
N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. (2022). MDPI. [Link]
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007). PubMed. [Link]
-
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2024). MDPI. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a synthetic organic compound featuring a piperidine ring, a fluorophenyl group, and a nitrile functional group.[1] As a substituted piperidine, it belongs to a class of compounds with significant interest in medicinal chemistry and drug development due to their prevalence in various bioactive molecules. The presence of the α-aminonitrile moiety, a known structural alert in medicinal chemistry, alongside a fluorinated aromatic ring, necessitates a robust understanding of its potential hazards and dictates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of research.[2][3]
This document provides a detailed guide to the safe handling and storage of this compound, drawing upon data from structurally similar compounds and established safety principles for its constituent functional groups. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin and Eye Irritation: Like many piperidine derivatives and other nitrogen-containing heterocycles, this compound is expected to be an irritant upon contact with skin and eyes.[5][6][7] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[5][7]
-
Toxicity: The presence of the nitrile group (-CN) is a significant toxicological concern. α-aminonitriles can be precursors to cyanide, and while the stability of this particular compound is not fully characterized, it is prudent to handle it as potentially toxic if ingested, inhaled, or absorbed through the skin.[8][9]
GHS Hazard Classifications (Anticipated, based on structural analogs):
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential | Handle with caution due to the nitrile functional group. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.[10]
2.1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[12]
2.2. Personal Protective Equipment (PPE):
The following PPE is required for all personnel handling this compound:
| Body Part | Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are the minimum requirement to protect against splashes. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant risk of splashing.[10] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact, offering good resistance to a range of chemicals.[11] For prolonged handling or in the absence of specific permeation data, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for tears or punctures before use.[10] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing. |
| Respiratory | Respirator (if required) | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.[10] |
Safe Handling Protocols
Adherence to meticulous handling procedures is critical to prevent exposure and contamination.
3.1. General Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[5]
-
Weighing and Transferring: Conduct all weighing and transfers within a chemical fume hood. Use a spatula for solid transfers and ensure that any dust generated is contained.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
3.2. Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Storage Procedures
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.[4]
4.1. Storage Conditions:
-
Container: Store the compound in a tightly sealed, properly labeled container to prevent contamination and exposure to moisture.[5]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[5] A designated and locked cabinet is recommended.[5]
-
Light and Heat: Protect from direct sunlight and store away from sources of heat or ignition.[12]
4.2. Chemical Incompatibility:
Segregate this compound from incompatible materials to prevent dangerous reactions.[4][13]
| Incompatible Material Class | Potential Hazard | Rationale |
| Strong Oxidizing Agents | Violent reaction, fire, or explosion. | The piperidine ring can be oxidized. |
| Strong Acids | Exothermic reaction, potential for violent reaction with the nitrile group. | The piperidine nitrogen is basic. Nitriles can undergo acid-catalyzed hydrolysis, which can be exothermic.[14] |
| Strong Bases | Potential for decomposition. | Nitriles can be hydrolyzed by strong bases.[14] |
| Reducing Agents | Vigorous reaction. | The nitrile group can be reduced, which can be a highly exothermic process.[15] |
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency.[16]
5.1. Spills:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area until it is deemed safe by trained personnel.
-
5.2. Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16][17] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17] |
5.3. Fire:
-
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.
5.4. Emergency Response Decision Tree:
Caption: Decision tree for emergency response procedures.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Conclusion
The safe handling and storage of this compound are paramount to ensuring the well-being of laboratory personnel and the successful execution of research. By understanding the potential hazards associated with its chemical structure and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks and foster a secure and productive research environment.
References
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment.[Link]
-
The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment.[Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.[Link]
-
European Chemicals Agency (ECHA). REACH guidance documents.[Link]
-
European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes.[Link]
-
New Jersey Department of Health. Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.[Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH criteria for a recommended standard... occupational exposure to nitriles.[Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.[Link]
-
European Chemicals Agency (ECHA). Homepage.[Link]
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements.[Link]
-
U.S. Continental. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]
-
CP Lab Safety. Nitriles Waste Compatibility.[Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.[Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.[Link]
-
Georgia Tech Professional Education. Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.[Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.[Link]
-
National Institutes of Health (NIH). (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.[Link]
-
Princeton University Environmental Health & Safety. Hazardous Chemical Exposures.[Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.[Link]
-
ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.[Link]
-
Cole-Parmer. Chemical Compatibility Database.[Link]
-
Purdue University Department of Chemistry. Fluorine Safety.[Link]
-
European Industrial Gases Association (EIGA). Code of practice compressed fluorine and mixtures with inert gases.[Link]
-
Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS.[Link]
-
ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.[Link]
-
Chemistry LibreTexts. (2019, June 5). 20.9: Nitriles.[Link]
-
PubChem. this compound.[Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.[Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.[Link]
-
ResearchGate. (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review.[Link]
-
PubMed. Design, Synthesis and Biological Evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors.[Link]
-
MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.[Link]
-
Defense Technical Information Center (DTIC). (2025, June 4). Piperidine Synthesis.[Link]
- Google Patents.US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Sources
- 1. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. capitalresin.com [capitalresin.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Welcome to the technical support guide for the synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary pathways:
-
Strecker Synthesis Variant: This common method involves the reaction of a suitably protected 4-piperidone with a cyanide source and 2-fluoroaniline or its equivalent. It's a robust method but can be prone to specific side reactions.[1][2]
-
Nucleophilic Cyanation: This route involves the displacement of a leaving group at the 4-position of a pre-formed 4-(2-fluorophenyl)piperidine ring with a cyanide salt. The leaving group is often a hydroxyl or a sulfonate ester.
Each of these pathways has a unique profile of potential impurities. Understanding these can be key to optimizing your reaction and purification procedures.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, providing a root cause analysis and actionable corrective and preventive actions (CAPA).
FAQ 1: My reaction yields are low, and I see multiple spots on my TLC. What are the likely culprits?
Low yields and multiple TLC spots are often indicative of competing side reactions. The most common byproducts are detailed below.
Byproduct A: 4-(2-Fluorophenyl)piperidine-4-carboxamide
-
Symptom: An additional peak in your LC-MS with a mass of +18 amu compared to your desired product. This often appears as a more polar spot on a normal-phase TLC plate.
-
Root Cause Analysis: This is the result of the hydrolysis of the nitrile group to a primary amide.[1] This can occur during aqueous work-up, especially under acidic or basic conditions, or during chromatography on silica gel. The Strecker synthesis itself can sometimes lead to hydrolysis if water is not carefully excluded.[3]
-
Corrective and Preventive Actions (CAPA):
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, especially for the Strecker synthesis. Using molecular sieves can be beneficial.
-
Neutral Work-up: During the work-up, maintain a pH as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
Chromatography Considerations: If using silica gel chromatography, consider deactivating the silica with a small percentage of a non-polar solvent containing an amine like triethylamine before loading your sample. Alternatively, reverse-phase chromatography can be a good option for separating the more polar amide.
-
Byproduct B: Piperidine N-oxide
-
Symptom: A peak in your LC-MS with a mass of +16 amu relative to your product. This byproduct is often significantly more polar.
-
Root Cause Analysis: The tertiary amine of the piperidine ring is susceptible to oxidation, forming an N-oxide.[4][5] This can be caused by certain reagents, exposure to air over long reaction times, or during work-up with oxidizing agents. While N-oxides can sometimes be metabolites of piperidine-containing drugs, their formation in a synthesis is usually undesirable.[6]
-
Corrective and Preventive Actions (CAPA):
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Reagent Purity: Ensure that your reagents are free from peroxide impurities.
-
Reductive Work-up: If N-oxide formation is suspected, a mild reductive work-up using a reagent like sodium bisulfite can sometimes convert the N-oxide back to the parent amine.
-
Byproduct C: Unreacted Starting Materials or Intermediates
-
Symptom: Peaks in your analytical data corresponding to the starting piperidone or the intermediate imine (in the case of a Strecker synthesis).
-
Root Cause Analysis: Incomplete reaction is a common issue. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents. In the Strecker synthesis, the formation of the iminium ion is a key equilibrium step.[2][7]
-
Corrective and Preventive Actions (CAPA):
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. Some reactions may require gentle heating to go to completion.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the cyanide source is often used to drive the reaction forward.
-
FAQ 2: I am using a Strecker-type synthesis and have an unknown impurity with a high molecular weight. What could it be?
In addition to the common byproducts, the specific starting materials can lead to other impurities.
Byproduct D: Dimer of 2-Fluorobenzonitrile
-
Symptom: An impurity with a mass corresponding to a dimer of your starting materials.
-
Root Cause Analysis: Under certain conditions, particularly with strong bases or some transition metal catalysts, benzonitriles can undergo dimerization or other C-C bond-forming side reactions.[8][9]
-
Corrective and Preventive Actions (CAPA):
-
Control of Basicity: If a base is used, ensure it is not excessively strong or used in large excess.
-
Temperature Management: Avoid excessively high reaction temperatures which can promote side reactions.
-
Purification: These higher molecular weight byproducts are often less polar than the desired product and can typically be separated by column chromatography.
-
Data Summary Table: Common Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference from Product | Common Analytical Signature |
| This compound | C₁₂H₁₃FN₂ | 204.25 | 0 | Desired Product |
| 4-(2-Fluorophenyl)piperidine-4-carboxamide | C₁₂H₁₅FN₂O | 222.26 | +18.01 | More polar spot on TLC; +18 amu in MS |
| This compound N-oxide | C₁₂H₁₃FN₂O | 220.25 | +16.00 | Significantly more polar; +16 amu in MS |
III. Experimental Protocols & Visualizations
General Troubleshooting Workflow
The following workflow can be applied when an unknown byproduct is detected.
Caption: General troubleshooting workflow for impurity identification and mitigation.
Byproduct Formation Pathways
This diagram illustrates the main synthetic route and the key side reactions.
Caption: Synthesis pathway and common byproduct formation routes.
IV. References
-
ResearchGate. Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. Available from: [Link]
-
Google Patents. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Available from:
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
Google Patents. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. Available from:
-
National Institutes of Health. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available from: [Link]
-
HETEROCYCLES. DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Available from: [Link]
-
ChemRxiv. Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Available from: [Link]
-
Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Available from:
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Available from:
-
Chapman University Digital Commons. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and Evaluation of Their Antiproliferative Activity. Available from: [Link]
-
Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Available from:
-
ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
PubMed. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Available from: [Link]
-
Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin. Available from:
-
ACS Publications. Mechanism of dimer formation in the electroreduction of p-fluorobenzonitrile. Available from: [Link]
-
National Institutes of Health. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. Available from: [Link]
-
ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Answering the call for advanced technical support, this guide, crafted from the perspective of a Senior Application Scientist, provides in-depth troubleshooting for the purification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This valuable intermediate in pharmaceutical development presents unique challenges that demand a nuanced approach beyond standard protocols. Here, we dissect common issues, explain the underlying chemistry, and offer field-proven solutions to guide researchers toward achieving high purity and yield.
This center is designed to provide direct, actionable advice for researchers and drug development professionals facing challenges in the purification of this compound. The following sections are structured in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?
A1: A yellow tint is often indicative of oxidation products.[1] Piperidine rings can be susceptible to oxidation, especially if exposed to air and light over extended periods.[2] To mitigate this, perform purification steps under an inert atmosphere (e.g., Nitrogen or Argon) where possible. For removal, a charcoal treatment during recrystallization can be effective.
-
Protocol: During the dissolution step of recrystallization, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution. Stir for 5-10 minutes and then perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool.[3]
Q2: What are the best starting points for selecting a recrystallization solvent?
A2: The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[3] For piperidine derivatives, common effective solvents include alcohols (ethanol, isopropanol), acetonitrile, and toluene.[1][4] Solvent mixtures, such as hexane/ethyl acetate or hexane/acetone, can also be highly effective.[5] A good practice is to test solubility in a small scale (10-20 mg) in several different solvents to identify the most suitable system.[3]
Q3: My compound streaks badly on a silica TLC plate and during column chromatography. How can I fix this?
A3: This is a classic sign of a basic compound interacting with the acidic surface of the silica gel. The basic nitrogen on the piperidine ring strongly adsorbs to the acidic silanol groups, causing tailing. To resolve this, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) is sufficient to neutralize the active sites on the silica, leading to symmetrical peak shapes.[1][3]
Troubleshooting Guide: From Problem to Protocol
This section addresses more complex purification scenarios with detailed explanations and step-by-step solutions.
Problem 1: Significant amount of unreacted starting material (e.g., 2-fluorobenzyl cyanide or a piperidone precursor) remains after the reaction.
-
Probable Cause: Incomplete reaction or unfavorable equilibrium. These starting materials often have different polarity profiles than the desired product, which can be exploited for separation.
-
Solution: Flash column chromatography is the most effective method for this separation.[6][7] The polarity difference between the starting materials and the more polar piperidine product allows for efficient separation.
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate alongside the starting material standards. Develop the plate with various solvent systems (e.g., gradients of hexanes/ethyl acetate). Add 1% triethylamine to the eluent to improve the spot shape.[3] The ideal eluent system will give your desired compound an Rf value of approximately 0.3 and show good separation from the starting material spots.[3]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 95:5 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Loading the Sample: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a volatile solvent like dichloromethane, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting with the selected solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing polarity) to separate the compounds.[3]
-
Fraction Collection & Analysis: Collect the eluate in a series of fractions. Analyze the collected fractions using TLC to identify those containing the purified product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[3]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Welcome to the technical support center for 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This versatile synthetic intermediate is a cornerstone in the development of various pharmaceutical agents. However, its reactivity, while advantageous, can present unique challenges. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound.
Q1: What are the optimal storage conditions for this compound?
The stability of your starting material is critical for reproducible results. The piperidine moiety can react with atmospheric carbon dioxide.[1] It is recommended to store the compound, whether as a free base or a salt, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][3] Ensure the container is tightly sealed to prevent moisture absorption, which can interfere with subsequent reactions, particularly those involving organometallics or dehydrating agents.
Q2: How can I efficiently verify the purity of my starting material before beginning a reaction?
Never assume the purity stated on the label. Impurities from the synthesis of the piperidine itself can act as catalyst poisons or lead to unforeseen side products.[4] A multi-pronged approach to quality control is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a water/acetonitrile mobile phase, modified with formic or phosphoric acid, is a robust method for assessing purity. The fluorophenyl group provides a strong UV chromophore for easy detection.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure and reveal any significant organic impurities.
Q3: I am attempting to hydrolyze the nitrile to a carboxylic acid under acidic conditions, but the reaction stalls at the amide intermediate. What is the cause and solution?
This is a common issue. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7][8] This amide can be quite stable, and forcing the reaction to completion often requires harsh conditions.
-
Causality: The initial hydrolysis to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid. Milder acidic conditions may not provide sufficient energy to overcome the activation barrier for the second step.[9]
-
Solution: Increase the reaction temperature and/or the concentration of the acid (e.g., switch from 6M HCl to concentrated HCl or H₂SO₄) and extend the reaction time. Monitor the reaction progress carefully by TLC or HPLC to avoid decomposition of the desired product under these more vigorous conditions.[9]
Q4: My reduction of the nitrile with LiAlH₄ resulted in a complex mixture. What are the likely side reactions?
While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent for nitriles, its high reactivity can lead to side products if not controlled.[10]
-
Potential Side Reactions: The primary issue is often the formation of an imine-aluminum complex intermediate.[10] If the workup is not performed correctly, this can lead to the isolation of imines or aldehydes upon hydrolysis instead of the desired primary amine.
-
Troubleshooting: Ensure the reaction is carried out under strictly anhydrous conditions. The workup procedure is critical; a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective at precipitating aluminum salts for easy filtration. Using a less reactive, bulkier hydride agent like DIBAL-H can sometimes allow for isolation of the aldehyde if desired.[7][10]
Q5: I am seeing poor conversion in my N-alkylation reaction on the piperidine nitrogen. What are the common causes?
The secondary amine of the piperidine is a good nucleophile, but several factors can hinder its reactivity.
-
Steric Hindrance: The 2-fluorophenyl group at the 4-position may impart some steric bulk, potentially slowing reactions with very bulky alkylating agents.
-
Base Incompatibility: A suitable base is required to scavenge the acid byproduct (e.g., HBr from an alkyl bromide). Ensure the base (e.g., K₂CO₃, Et₃N) is strong enough, non-nucleophilic, and present in sufficient stoichiometric excess.
-
Solvent Choice: The reaction requires a solvent that can dissolve the reagents but does not interfere. Aprotic polar solvents like DMF or acetonitrile are typically good choices.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Nitrile Group Transformations (Hydrolysis & Reduction)
The nitrile moiety is the primary site for synthetic elaboration. Controlling its transformation is key to successful downstream applications.
The outcome of nitrile hydrolysis is highly dependent on the pH of the reaction medium.[11]
| Parameter | Acidic Hydrolysis (Target: Carboxylic Acid) | Basic Hydrolysis (Target: Carboxylate Salt) | Controlled Hydrolysis (Target: Amide) |
| Reagent | Dilute or Concentrated HCl, H₂SO₄ | NaOH, KOH solution | H₂O₂ in alkaline solution; TFA-H₂SO₄ mixture |
| Conditions | Heat under reflux[8] | Heat under reflux[8] | Milder conditions (e.g., lower temp)[9][11] |
| Product | R-COOH | R-COO⁻ Na⁺ (requires acidic workup for R-COOH) | R-CONH₂ |
| Common Issue | Stalls at amide intermediate. | Formation of ammonia gas.[8] | Over-hydrolysis to the carboxylic acid. |
| Solution | Increase temperature/acid concentration. | Use a sealed vessel if ammonia retention is needed. | Carefully control temperature and reaction time. |
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add 6M aqueous Hydrochloric Acid (approx. 10-20 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C).
-
Monitoring: Track the disappearance of the starting material and the intermediate amide using HPLC or TLC (a more polar spot for the acid will appear). The reaction may take 12-48 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to be neutral or slightly basic with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be necessary for higher purity.
Guide 2: N-Functionalization of the Piperidine Ring
Reductive amination is a common method for N-alkylation.[12] Low conversion is often traced back to the formation and stability of the iminium ion intermediate.
-
Cause: The equilibrium between the amine/aldehyde and the iminium ion may not favor the iminium species. The reducing agent may be degrading the aldehyde/ketone starting material.
-
Solutions:
-
pH Control: The reaction is often optimal at a slightly acidic pH (4-6) to facilitate iminium ion formation without deactivating the amine nucleophile. Add a small amount of acetic acid.
-
Choice of Reducing Agent: Use a pH-tolerant reducing agent like Sodium triacetoxyborohydride (STAB). It is milder than NaBH₄ and often gives cleaner reactions with higher yields.
-
Pre-formation: Allow the piperidine and the carbonyl compound to stir together for 30-60 minutes to form the iminium ion before adding the reducing agent.
-
Section 3: Analytical & Visualization Tools
Purity Assessment via HPLC-UV
A robust HPLC method is crucial for both starting material QC and reaction monitoring.[5]
| Parameter | Recommended Setting |
| Instrument | Standard HPLC with UV Detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection λ | 254 nm |
| Column Temp | 30 °C |
Troubleshooting Workflow: Low Reaction Yield
The following decision tree provides a systematic approach to diagnosing the root cause of low product yield in a typical reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025).
-
Various Authors. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS. Benchchem.
-
Nevsky, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. [Link]
-
Chemical Suppliers. (n.d.). Piperidine-4-carbonitrile. Chemical-Suppliers.com. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile. Benchchem.
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Welcome to the technical support center for the N-alkylation of 4-(2-fluorophenyl)piperidine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The strategic placement of a 2-fluorophenyl and a nitrile group at the 4-position of the piperidine ring presents unique challenges and considerations for the crucial N-alkylation step. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target molecules.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the N-alkylation reaction in a direct question-and-answer format.
Question 1: My N-alkylation reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a common hurdle, often attributable to a combination of factors related to reactant reactivity and reaction conditions. The 4,4-disubstituted piperidine core presents moderate steric hindrance that can slow down the reaction rate.[1]
Here is a systematic approach to troubleshooting:
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is paramount for SN2 reactions.[1]
-
Insight: The reactivity order for alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride and observing sluggishness, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.[2] For even greater reactivity, consider using an alkyl triflate or tosylate, which are excellent leaving groups.[1]
-
-
Insufficient Basicity: The N-alkylation reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[3]
-
Solution: A base is required to scavenge this acid. For this substrate, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[4] If the reaction is still slow, a stronger base like sodium hydride (NaH) can be used, but with caution, as it can potentially interact with the nitrile group under harsh conditions.[5] Organic bases like N,N-diisopropylethylamine (DIPEA) are also a good choice as they are non-nucleophilic.[6]
-
-
Inappropriate Solvent: The solvent plays a critical role in an SN2 reaction's success.
-
Insight: Polar aprotic solvents are ideal as they solvate the cation of the base but leave the nucleophilic amine relatively free, enhancing its reactivity.[3][7]
-
Recommendation: Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are standard and effective choices.[3][7] DMF is often a good first choice for its high boiling point and excellent solvating properties.[6]
-
-
Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with hindered substrates.
Question 2: I'm observing the formation of a significant byproduct, which I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: Over-alkylation occurs when the N-alkylated tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts with another equivalent of the alkylating agent.[8][9] This is a frequent issue that can be mitigated with careful control of reaction parameters.
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with 1.05 to 1.1 equivalents of the alkyl halide relative to the piperidine. In some cases, using a slight excess of the piperidine (1.1 to 1.2 equivalents) relative to the alkylating agent can help consume the electrophile and minimize dialkylation.[2][3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump over several hours) maintains a low concentration of the electrophile in the reaction mixture.[2][6] This favors the reaction with the more abundant starting secondary amine over the newly formed tertiary amine product, thus minimizing the formation of the quaternary salt.[6]
-
Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the second alkylation step more than the first. If over-alkylation is a persistent issue, try running the reaction at a lower temperature for a longer period.[2]
Question 3: My product is difficult to purify. It streaks badly on my silica gel column, and I have trouble separating it from the starting material. What purification strategies do you recommend?
Answer: The basic nature of both the starting piperidine and the tertiary amine product can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[10]
-
Acid-Base Workup: An essential first step is a liquid-liquid extraction to remove non-basic impurities. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine product and any unreacted starting amine will move into the aqueous layer as their respective hydrochloride salts. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified amines.
-
Modified Column Chromatography: To improve chromatographic separation and prevent streaking, you can neutralize the active sites on the silica gel.
-
Technique 1: Pre-treat the silica gel slurry with a small amount of triethylamine (Et₃N) or ammonia in the eluent system.
-
Technique 2: Add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N).
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography (C18) if your molecule is sufficiently non-polar.
General Optimization Protocol & Conditions
This section provides a robust starting protocol for the N-alkylation of this compound. Use this as a baseline and adjust parameters based on your specific alkylating agent and the troubleshooting guide above.
Experimental Workflow Diagram
Caption: General workflow for N-alkylation experiments.
Step-by-Step Protocol
-
Preparation: To a round-bottom flask dried under vacuum, add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 0.1 M concentration).
-
Add Base: Add the selected base (e.g., K₂CO₃, 2.0 eq.). Stir the suspension under an inert atmosphere (Nitrogen or Argon).
-
Add Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension at room temperature. For highly reactive agents, consider adding it as a solution via a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup (Aqueous): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Workup (Acid-Base Extraction): Extract the organic layer with 1M HCl (aq). Combine the acidic aqueous layers, cool in an ice bath, and basify with 2M NaOH (aq) to a pH > 10. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5-1% triethylamine).
-
Analysis: Characterize the purified product by NMR, MS, and other relevant analytical techniques to confirm its identity and purity.
Table of Recommended Starting Conditions
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) | Rationale & Causality |
| Alkylating Agent | Alkyl Bromide (1.1 eq.) | Alkyl Bromide (1.1 eq.) | Alkyl Iodide/Triflate (1.05 eq.) | Reactivity increases I > Br > Cl. Use more reactive agents for hindered systems.[1][2] |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (1.5 eq.) | NaH (1.2 eq., 60% disp.) | Cs₂CO₃ is more soluble and often more effective than K₂CO₃. NaH is a strong, non-nucleophilic base for unreactive partners.[4][5] |
| Solvent | Acetonitrile (MeCN) | DMF | DMSO | Polar aprotic solvents stabilize the transition state. DMF and DMSO have higher boiling points for forcing conditions.[3][7] |
| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures provide activation energy to overcome steric hindrance but may increase side reactions.[1][2] |
| Typical Time | 12-24 h | 6-12 h | 2-6 h | Reaction time is inversely related to reactivity and temperature. |
Troubleshooting Decision Tree
If you encounter issues, use the following decision tree to diagnose the problem and find a solution.
Caption: A decision tree for troubleshooting N-alkylation reactions.
References
- BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
- BenchChem Technical Support Team. (2025).
- Pelletier, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table].
- Çetin, İ., & Ceylan, Ş. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 4-(2-Fluorophenyl)piperidine-4-carbonitrile during synthesis
Technical Support Center: Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Welcome to the technical support guide for the synthesis and handling of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to the stability of this valuable synthetic intermediate. As an α-aminonitrile, this compound is susceptible to specific decomposition pathways that can impact yield and purity. This guide provides in-depth, experience-driven solutions to anticipate and mitigate these issues.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Instability
This section addresses the fundamental chemical principles governing the stability of your target molecule.
Q1: What is the primary structural feature of this compound that makes it prone to decomposition?
A: The core of the instability lies in its identity as an α-aminonitrile.[1] This functional group, characterized by a nitrile (-C≡N) and an amino group attached to the same quaternary carbon, is an intermediate in the well-known Strecker amino acid synthesis.[2][3] The formation of α-aminonitriles is often a reversible process, meaning the molecule can revert to its precursors under certain conditions.[4]
Q2: What are the main decomposition pathways I should be concerned about during synthesis and workup?
A: There are two primary decomposition pathways to monitor:
-
Retro-Strecker Reaction: This is the reverse of the formation reaction. The molecule can dissociate back into an iminium ion intermediate and a cyanide ion, particularly in aqueous or protic solutions. This equilibrium is highly sensitive to pH and temperature.
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis, which can occur under either acidic or basic conditions, typically accelerated by heat.[5][6] This initially forms an amide, which can be further hydrolyzed to a carboxylic acid. While sometimes a desired subsequent transformation, unintentional hydrolysis during the synthesis or purification of the nitrile is a common source of impurities.
Q3: How do specific reaction parameters like pH, temperature, and solvent choice influence decomposition?
A: These parameters are critical for controlling the stability of the α-aminonitrile.
-
pH: Extreme pH values are detrimental. Strongly acidic conditions (pH < 4) can accelerate both nitrile hydrolysis and the retro-Strecker reaction by protonating the piperidine nitrogen.[3] Strongly basic conditions (pH > 10) can also promote hydrolysis.[6] A neutral to slightly basic pH (7-9) is generally optimal for stability during workup and purification.
-
Temperature: Higher temperatures increase the rate of all reactions, including decomposition. The retro-Strecker reaction is often entropically favored, meaning it becomes more significant at elevated temperatures. It is highly recommended to conduct the synthesis and purification at or below room temperature whenever possible.
-
Solvent: Protic solvents (like water or methanol) can facilitate both hydrolysis and the retro-Strecker equilibrium. While often used for the reaction itself, minimizing the presence of water during workup and storage is crucial. Anhydrous conditions are ideal for preventing hydrolysis.[7]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Problem Observed | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Yield of Target Compound | Retro-Strecker Equilibrium: The reaction equilibrium favors the starting materials (iminium ion + cyanide). | 1. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to shift the equilibrium towards the more stable product. 2. Cyanide Source: Consider using trimethylsilyl cyanide (TMSCN), which can sometimes provide milder reaction conditions and drive the reaction forward.[8] 3. pH Management: Ensure the reaction medium is not overly acidic, as this can destabilize the product. |
| Multiple Impurities in Crude NMR/LCMS | 1. Unwanted Nitrile Hydrolysis: The presence of water and non-neutral pH during the reaction or workup has converted the nitrile to the corresponding amide or carboxylic acid. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Buffered Workup: Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to avoid pH extremes.[9] |
| 2. Side Reactions at Piperidine Nitrogen: If using an unprotected piperidone starting material, the secondary amine can undergo side reactions. | 2. Employ a Protecting Group: The most robust solution is to start with an N-protected piperidone, such as N-Boc-4-piperidone.[10] The Boc group prevents unwanted reactivity of the piperidine nitrogen and can be removed in a subsequent step if the free amine is required. | |
| Product Decomposes During Purification | 1. Silica Gel-Catalyzed Decomposition: The acidic nature of standard silica gel can promote the retro-Strecker reaction or hydrolysis during column chromatography. | 1. Deactivate Silica Gel: Prepare a slurry of silica gel with your eluent containing 1-2% triethylamine or ammonia in methanol to neutralize acidic sites. 2. Alternative Media: Consider using neutral alumina or a less acidic stationary phase like Florisil. |
| 2. Thermal Decomposition: The compound is degrading due to excessive heat during solvent evaporation or other heated steps. | 2. Avoid Heat: Concentrate all solutions using a rotary evaporator at low temperature (<30-35 °C). If the product is an oil, dry under high vacuum at ambient temperature. If it is a solid, consider crystallization as a purification method instead of chromatography. |
Section 3: Recommended Protocols & Methodologies
To ensure the highest chance of success, we recommend a protocol that proactively addresses the instability factors discussed above.
Protocol 1: Optimized Synthesis via N-Boc-Protected Piperidone
This method utilizes a protecting group to prevent side reactions and employs controlled conditions to maximize yield and purity.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of N-Boc-4-piperidone (1.0 eq) and 2-fluoroaniline (1.05 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried, round-bottom flask under an argon atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Reductive Amination: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC or LCMS until the starting materials are consumed.
-
Intermediate Formation: Upon completion, cool the mixture to 0 °C.
-
Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature. Purify the crude residue via flash column chromatography using deactivated silica gel (see Section 2) with a hexane/ethyl acetate gradient.
Visualization of Key Decomposition Pathways
The following diagram illustrates the critical equilibrium between the desired product and its potential decomposition routes.
Caption: Major decomposition routes for the target α-aminonitrile.
Experimental Workflow Diagram
This diagram outlines the recommended, self-validating protocol for synthesis and purification.
Caption: Recommended workflow for stable synthesis.
References
- Wang, Z., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689.
- BenchChem. (2025). Reactivity comparison of alpha-aminonitriles with different substitutions. BenchChem Technical Guides.
- Chem LibreTexts. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry LibreTexts.
- Magrino, T., et al. (2022). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry.
- Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry.
- NROChemistry. (n.d.). Strecker Synthesis. NROChemistry.
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Chen, S. T., et al. (1995). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid Derivatives. Journal of the Chinese Chemical Society, 42(5), 825-832.
- Shaheen, F., & Nasreen, A. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 25(23), 5736.
- Douat, C., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1699–1709.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
- Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry Department.
- Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile 97. Product Page for 91419-52-2.
Sources
- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
column chromatography techniques for purifying 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Welcome to the technical support guide for the column chromatography purification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges associated with purifying this specific molecule, ensuring high purity and yield.
Understanding the Molecule: The Key to Successful Purification
Success in chromatography begins with understanding the physicochemical properties of the target compound. This compound presents a unique set of challenges primarily due to two of its structural features:
-
The Piperidine Ring: This secondary amine is basic. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2] This strong acid-base interaction is the root cause of many purification problems, including severe peak tailing, low or no recovery, and poor separation.[3]
-
Polarity: The combination of the polar carbonitrile group (-C≡N) and the piperidine nitrogen makes the molecule quite polar. This requires the use of relatively polar mobile phases to ensure elution from the column.[4]
This guide is structured to directly address these challenges, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
A: This is the most common issue and is almost certainly caused by the interaction between the basic piperidine nitrogen and acidic silica gel.[1] This strong adsorption leads to a slow, continuous "bleeding" of the compound down the column instead of moving as a tight band.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[2][3]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your entire mobile phase system (both the non-polar and polar components).[3][5]
-
Ammonia: Use a stock solution of 1-10% of 7N ammonia in methanol as your polar solvent, mixed with a non-polar solvent like dichloromethane.[3][4] This is particularly effective for very polar amines.
-
Q2: What is the best stationary phase for this purification?
A: While standard silica gel is the most common and economical choice, its acidity requires the countermeasures described above. If issues persist, consider these alternatives:
-
Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel by preparing a slurry in a solvent containing 1-3% triethylamine before packing the column.[5] This passivates the acidic sites. A detailed protocol is provided below.
-
Basic Alumina: Alumina is inherently more basic than silica gel and can be an excellent alternative for purifying basic compounds, often eliminating the need for mobile phase modifiers.[3]
-
Amine-Functionalized Silica: For very challenging separations, silica gel functionalized with amine groups provides a basic surface that minimizes unwanted interactions and can improve peak shape.[2][3]
Q3: How do I select an appropriate mobile phase (eluent)?
A: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[5] Given the polarity of this compound, you will likely need a moderately polar system.
Recommended Starting Systems (always include 0.5-1% TEA):
-
Hexane / Ethyl Acetate: Start with a 70:30 or 60:40 ratio and increase the polarity of ethyl acetate as needed.
-
Dichloromethane (DCM) / Methanol (MeOH): A powerful solvent system for polar compounds. Start with 98:2 DCM/MeOH and increase the methanol percentage carefully.
Pro-Tip: Run a gradient elution. Start with a lower polarity mobile phase where the compound has an Rf of ~0.1-0.2, and gradually increase the percentage of the polar solvent. This sharpens the elution band and can significantly improve the separation of closely eluting impurities.[5]
Q4: My compound is not eluting from the column, even with a highly polar mobile phase. What should I do?
A: This indicates very strong, possibly irreversible, adsorption to the silica gel.
-
Check for a Basic Modifier: The most likely reason is the absence of a base like TEA or ammonia in your eluent. Without it, the basic piperidine can bind tenaciously to the acidic silica.[2][3]
-
Compound Stability: Confirm that your compound is stable on silica gel. You can do this with a 2D TLC test. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the spot appears anywhere other than on the diagonal, it indicates degradation on the silica.[4]
-
Flush the Column: If the column is already run, you can try to salvage the product by flushing the column with a very strong solvent system, such as 5-10% methanol in DCM containing 2% ammonia.
Q5: My crude sample won't dissolve in the starting mobile phase. How should I load it onto the column?
A: Avoid dissolving your sample in a very strong solvent and loading it directly, as this will ruin the separation. The best practice is dry loading .
-
Dissolve your crude material in a minimal amount of a suitable solvent (like DCM or methanol).
-
Add a small amount of silica gel (or Celite) to this solution, typically 2-3 times the weight of your crude product.[6]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[5] This technique ensures that your compound is introduced to the column in a concentrated band, leading to much better resolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Tailing or Streaking Peaks | Acid-Base Interaction: The basic piperidine nitrogen is strongly interacting with acidic silanol groups on the silica surface.[1] | 1. Add a Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonia into the mobile phase to neutralize the acidic sites.[3][5]2. Use Deactivated Silica: Pre-treat the silica with a TEA solution before packing.[5]3. Switch Stationary Phase: Use a more inert or basic support like alumina.[3] |
| No Elution / Poor Recovery | Irreversible Adsorption: The compound is stuck to the acidic sites on the column.[3]Compound Degradation: The acidic silica may be catalyzing the decomposition of your product.[4] | 1. Check for Basic Modifier: This is the most common reason. Ensure TEA or ammonia is present in the eluent.2. Test Stability: Perform a 2D TLC to check if the compound is stable on silica gel.[4]3. Flush with Strong, Basic Eluent: Try flushing the column with DCM/MeOH/NH3 (e.g., 90:10:2) to recover the material. |
| Poor Separation / Co-elution | Incorrect Mobile Phase: The chosen solvent system does not have enough selectivity for the compound and its impurities.Column Overload: Too much sample was loaded for the amount of silica used.Improper Loading: Loading the sample in a strong solvent causes band broadening.[7] | 1. Optimize Mobile Phase: Test different solvent systems (e.g., switch from Hex/EtOAc to DCM/MeOH).2. Run a Gradient: Start with a low polarity eluent and gradually increase the polarity. This often improves resolution.[5]3. Reduce Sample Load: Use a larger column or less crude material. A general rule is a 30:1 to 100:1 ratio of silica-to-sample by weight.4. Use Dry Loading: Adsorb the sample onto silica before loading to ensure a tight starting band.[5][6] |
| Compound Elutes Too Quickly | Mobile Phase Too Polar: The eluent is too strong, causing all components to move with the solvent front. | 1. Decrease Polarity: Reduce the percentage of the polar solvent in your mobile phase system.2. Re-evaluate TLC: Ensure your TLC analysis was correct and aim for an Rf value of 0.2-0.4 for optimal separation.[5] |
Visualized Workflows & Mechanisms
Troubleshooting Flowchart
This diagram outlines a logical sequence for diagnosing and solving common purification issues.
Caption: A step-by-step guide to troubleshooting column chromatography.
Mechanism of Action: The Role of a Basic Modifier
This diagram illustrates how a basic modifier like Triethylamine (TEA) prevents the target molecule from binding to the silica gel surface.
Caption: How a basic modifier prevents peak tailing.
Experimental Protocols
Protocol 1: Standard Purification using a Basic Modifier
-
TLC Analysis:
-
Prepare several eluent systems (e.g., Hexane:EtOAc, DCM:MeOH) in separate vials, each containing 1% (v/v) Triethylamine (TEA).
-
Run TLC plates to find a system that gives the target compound an Rf between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the chosen low-polarity starting eluent (containing 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimum of DCM.
-
Add silica gel (2-3x the sample weight) and evaporate the solvent to get a dry powder.
-
Add the powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting mobile phase (containing 1% TEA).
-
If using a gradient, gradually increase the proportion of the polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The TEA is volatile and will be removed under vacuum.
-
Protocol 2: Preparation of Triethylamine-Deactivated Silica Gel
This protocol is for cases where extreme tailing persists even with a mobile phase modifier.
-
Identify Solvent System: First, identify a suitable mobile phase containing 1-3% TEA that gives the desired Rf on a TLC plate.[5]
-
Prepare Slurry: In a beaker, create a slurry of your required amount of silica gel using the solvent system identified in step 1. Stir gently for 5-10 minutes.
-
Pack Column: Pack the column with this slurry.
-
Flush Column: Pass one to two column volumes of the same solvent system through the packed silica gel. Discard this initial eluent.[5]
-
Load and Elute: The silica is now deactivated. You can proceed to load your sample (dry loading is still recommended) and run the column as described in Protocol 1. You should still include 0.5-1% TEA in the mobile phase for best results.
References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2024). Column chromatography issues. Retrieved from [Link]
-
ResearchGate. (2022). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage? Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Identification of Impurities in 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Welcome to the technical support center for the analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and controlling impurities in this pharmaceutical intermediate. Drawing upon established principles of organic chemistry, analytical science, and regulatory expectations, this resource provides field-proven insights and detailed methodologies to ensure the quality and integrity of your research.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The control of impurities is a critical aspect of drug development, as even trace amounts of unknown substances can impact the safety, efficacy, and stability of the final drug product[1]. This guide will provide a framework for understanding potential impurities, developing robust analytical methods, and troubleshooting common issues encountered during the analysis of this compound.
Part 1: Understanding Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways is fundamental to anticipating and identifying impurities[1]. Due to the lack of specific published data for this compound, we will postulate a likely synthetic pathway to predict potential process-related impurities and degradation products.
Postulated Synthetic Pathway
A plausible and common method for the synthesis of 4-aryl-4-cyanopiperidines is a variation of the Strecker synthesis or a related multi-component reaction[2][3][4]. A likely route could involve the reaction of a piperidone precursor with a source of cyanide and the 2-fluorophenyl group.
Caption: Postulated synthetic pathway for this compound.
Frequently Asked Questions: Process-Related Impurities
Q1: What are the most likely process-related impurities I should look for in my sample?
A1: Based on the postulated synthetic pathway, you should anticipate several types of process-related impurities:
-
Unreacted Starting Materials:
-
N-protected-4-piperidone: The starting ketone for the synthesis.
-
2-Fluorobromobenzene or 2-Fluoroiodobenzene: Precursors for the Grignard or organolithium reagent.
-
-
Intermediates:
-
N-protected-4-(2-fluorophenyl)-4-hydroxypiperidine: The alcohol intermediate formed after the Grignard reaction. Incomplete cyanation will lead to its presence.
-
N-protected this compound: The protected final product. Incomplete deprotection will result in this impurity.
-
-
By-products:
-
Over-alkylation/arylation products: If the piperidine nitrogen is not protected, side reactions can occur.
-
Impurities from starting materials: Commercially available starting materials may contain their own set of impurities that can carry through the synthesis.
-
Q2: I see an unexpected peak with a mass corresponding to the loss of fluorine. What could this be?
A2: This could be a des-fluoro impurity, 4-phenylpiperidine-4-carbonitrile. This can arise from the presence of a non-fluorinated impurity in your 2-fluorophenyl Grignard reagent or starting material. It is also possible, though less likely under standard conditions, to have defluorination occur during the synthesis.
Frequently Asked Questions: Degradation-Related Impurities
Q3: My sample has been stored for a while and I am seeing new peaks in my chromatogram. What are the likely degradation pathways?
A3: this compound has several functional groups susceptible to degradation under various conditions. Forced degradation studies are essential to identify these potential degradants[5].
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, forming 4-(2-Fluorophenyl)piperidine-4-carboxylic acid.
-
Basic Hydrolysis: Under basic conditions, the nitrile can also be hydrolyzed to the corresponding carboxylic acid.
-
-
Oxidation: The piperidine ring, being a secondary amine, is susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic fluorine compounds can be susceptible to photolytic cleavage of the C-F bond, potentially leading to the formation of radicals and subsequent degradation products[6][7].
Q4: I performed a forced degradation study under oxidative conditions (H₂O₂) and see a complex mixture of new peaks. What should I be looking for?
A4: Oxidative degradation of piperidines can be complex. You should look for:
-
N-oxide of this compound: A common oxidation product of tertiary and secondary amines.
-
Ring-opened products: More aggressive oxidation can lead to the cleavage of the piperidine ring.
-
Dehydrogenated species: Formation of an iminium ion is a possible oxidative pathway.
Part 2: Analytical Strategies and Troubleshooting
A multi-faceted analytical approach is necessary for the comprehensive identification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for routine purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification of unknown impurities[1][8][9]. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation of isolated impurities[10][11][12][13].
Caption: General workflow for impurity identification.
Frequently Asked Questions: HPLC Method Development
Q5: I am developing an HPLC method. What are the key parameters to consider for good separation of potential impurities?
A5: A systematic approach to HPLC method development is crucial for a robust, stability-indicating method[1][14][15].
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography. Consider a column with end-capping to minimize peak tailing of the basic piperidine moiety.
-
Mobile Phase:
-
Aqueous Phase: A buffer is recommended to control the ionization state of the amine and any acidic or basic impurities. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point.
-
Organic Modifier: Acetonitrile is a common choice. Methanol can offer different selectivity and should be evaluated.
-
-
Gradient Elution: A gradient from a low to a high percentage of the organic modifier is recommended to ensure the elution of both polar and non-polar impurities.
-
Detection: UV detection at a wavelength where the fluorophenyl chromophore absorbs, typically around 220-230 nm, should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Q6: I am observing significant peak tailing for my main compound. How can I improve the peak shape?
A6: Peak tailing for basic compounds like piperidines is common in reversed-phase HPLC and is often due to interactions with residual silanols on the silica-based column packing. Here are some troubleshooting steps:
-
Lower the pH of the mobile phase: At a lower pH (e.g., 3), the piperidine nitrogen will be protonated, which can reduce its interaction with silanols.
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.
-
Use a different column: Consider a column specifically designed for the analysis of basic compounds, such as a "base-deactivated" C18 column or a column with a different stationary phase (e.g., embedded polar group).
Frequently Asked Questions: LC-MS Analysis
Q7: What are the key considerations for setting up an LC-MS method for impurity identification?
A7: LC-MS is a powerful tool for obtaining molecular weight information of unknown impurities[8][9][16].
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of piperidine derivatives as the nitrogen atom is readily protonated.
-
Mobile Phase Compatibility: Avoid non-volatile buffers like phosphate. Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate/acetate.
-
MS/MS for Structural Information: For unknown impurities, performing MS/MS (tandem mass spectrometry) experiments can provide valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions.
Q8: I have an unknown peak in my LC-MS data. How do I go about identifying it?
A8: A systematic approach is required:
-
Determine the Molecular Weight: From the mass spectrum, determine the monoisotopic mass of the unknown impurity.
-
Propose Elemental Compositions: Use high-resolution mass spectrometry (HRMS) if available to obtain an accurate mass measurement, which will help in predicting the elemental composition.
-
Correlate with Potential Impurities: Compare the molecular weight and proposed formula with the list of potential process-related and degradation impurities.
-
Utilize MS/MS Fragmentation: Analyze the fragmentation pattern to gain structural insights. Look for characteristic losses (e.g., loss of H₂O, CO, or parts of the piperidine ring).
-
Isolate and Characterize: If the impurity is present at a significant level, isolate it using preparative HPLC and perform NMR for definitive structure elucidation.
Part 3: Experimental Protocols
The following protocols provide a starting point for your experimental work. They should be adapted and optimized for your specific instrumentation and sample matrix.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample, by your developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method for the separation of this compound from its potential impurities and degradants.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
Method Validation Parameters:
-
Specificity: Demonstrate that the method can resolve the main peak from all potential impurities and degradants.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
Protocol 3: LC-MS for Impurity Identification
Objective: To obtain molecular weight and structural information for unknown impurities.
| Parameter | Recommended Condition |
| LC System | Same as HPLC method |
| Ionization Source | ESI Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350 °C |
| Fragmentor Voltage | 100 V |
| Mass Range | m/z 50-500 |
Conclusion
The identification and control of impurities in this compound is a multi-step process that requires a combination of synthetic knowledge, analytical expertise, and systematic troubleshooting. While specific data for this compound is limited in the public domain, the principles and methodologies outlined in this guide provide a robust framework for ensuring the quality and purity of your material. By anticipating potential impurities, developing stability-indicating methods, and employing powerful analytical techniques like LC-MS and NMR, researchers can confidently advance their drug development programs.
References
- Agilent Technologies. (2019). How to Catch a Potential Mutagenic Impurity.
- Compernolle, F., Saleh, M. A., Van den Branden, S., Toppet, S., & Hoornaert, G. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry.
- D'hooghe, M., & De Kimpe, N. (2006).
- Grygorenko, O. O., & Zozulya, O. S. (2022).
- Gürbüz, F., & Özkar, S. (2005). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Jeyaraman, R., & Avila, S. (1981). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- Kamble, R. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Kolehmainen, E., & Kolehmainen, K. (2008). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv | Cambridge Open Engage.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Neilson, A. H., & Allard, A. S. (2000). Degradation and Transformation of Organic Fluorine Compounds.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Patil, S. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol.
- PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
- S. Arulananda Babu, R. P. (2020). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
- Sonawane, S., et al. (2019). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole.
- Stork, G., & Knaus, E. E. (1975). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed.
- Tao, K. (2020).
- Vekariya, R. H. (2017). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Wimalasena, K., & May, S. W. (1987).
- Wuts, P. G. M. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed.
- Xia, J., et al. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- Yiu, S.-H., & Knaus, E. E. (1996). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities.
- Waters Corporation. (n.d.).
- Benchchem. (n.d.). The Synthesis and Impurity Profile of Penfluridol: A Technical Guide.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Biosynth. (n.d.). 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride.
- R Discovery. (n.d.).
- PubMed. (2020).
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- PubChem. (n.d.). This compound.
- PubMed. (2013).
- ChemScene. (n.d.). 4395-98-6 | Piperidine-4-carbonitrile.
- Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.
- Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- DTIC. (n.d.). Piperidine Synthesis.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022).
- ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF.
- ChemicalBook. (n.d.). 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum.
- ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
- PubMed. (2004).
- Google Patents. (n.d.).
- International Journal of Pharmaceutical and Engineering Research. (2020).
- Agilent Technologies. (n.d.).
- CHIMIA. (1999).
- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
- ResearchGate. (2007). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Sigma-Aldrich. (n.d.). Piperidine-4-carbonitrile 97 4395-98-6.
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijper.org [ijper.org]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Scale-Up Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Welcome to the technical support center for the scale-up synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
Introduction to Synthetic Strategies
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, typically proceeds through one of two primary routes: a multicomponent Strecker synthesis or a nucleophilic substitution pathway. Both routes, while effective at the bench scale, present unique challenges during scale-up. This guide will deconstruct these challenges and provide actionable solutions.
Diagram 1: Synthetic Routes to this compound
Caption: Overview of primary synthetic pathways to the target molecule.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of the synthesis, categorized by the synthetic route.
Route 1: Strecker Synthesis Variant
The Strecker synthesis is a powerful method for preparing α-amino nitriles.[1][2] However, its scale-up requires careful control of reaction conditions and handling of hazardous materials.[3][4]
Q1: My Strecker reaction is sluggish and gives low yields on a larger scale, although it worked well in a 100 mL flask. What could be the issue?
A1: This is a classic scale-up problem often related to mass and heat transfer.[5]
-
Causality: In a small flask, mixing is generally efficient, and the surface-area-to-volume ratio is high, allowing for effective heat dissipation. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution. The formation of the intermediate imine is an equilibrium-driven process, and the removal of water is crucial.[6] In larger reactors, the efficiency of water removal might be lower.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor's impeller design and stirring speed are adequate for the reaction volume to maintain a homogenous mixture. Baffles within the reactor can also improve mixing.
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene), consider using a Dean-Stark apparatus to remove water azeotropically, driving the imine formation equilibrium forward.
-
Temperature Control: Use a jacketed reactor with a reliable temperature control unit. A slow, controlled addition of reagents can help manage any exotherms.
-
In-Situ Cyanide Source: Using a combination of a cyanide salt (e.g., KCN) and an ammonium salt (e.g., NH₄Cl) is often safer and more controllable on a large scale than using hydrogen cyanide gas.[1]
-
Q2: I am observing the formation of significant by-products during the Strecker reaction scale-up. How can I minimize these?
A2: By-product formation often points to issues with reaction stoichiometry, temperature control, or reagent stability.
-
Causality: A common side reaction is the formation of cyanohydrins from the starting ketone if the cyanide addition to the ketone is faster than imine formation. Over-alkylation or side reactions of the 2-fluorophenyl group can also occur under harsh conditions.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the cyanide source slowly and sub-surface to ensure it reacts with the imine as it's formed, rather than accumulating and reacting with the starting ketone.
-
pH Control: The Strecker reaction is pH-sensitive. Maintaining a slightly acidic to neutral pH can favor imine formation and minimize side reactions.
-
Impurity Profile Analysis: Use HPLC or GC-MS to identify the major by-products. This can provide clues about the undesired reaction pathways. For instance, the presence of a hydroxy-nitrile suggests that the initial cyanohydrin formation is a competing reaction.
-
Route 2: Nucleophilic Substitution
This route involves the displacement of a leaving group (e.g., mesylate, tosylate, or halide) by a cyanide salt. While often more direct, it has its own set of scale-up challenges.
Q1: The cyanation of my mesylate intermediate is incomplete, and I'm recovering starting material even after extended reaction times. Why is this happening?
A1: Incomplete conversion in a nucleophilic substitution at scale is often due to solubility issues, insufficient reactivity of the nucleophile, or catalyst deactivation (if using a phase-transfer catalyst).
-
Causality: Cyanide salts like NaCN and KCN have poor solubility in many organic solvents.[3] For the reaction to proceed, the cyanide anion must be available in the organic phase to react with the electrophile.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that offers a balance between dissolving the substrate and having some polarity to assist with the salt. Polar aprotic solvents like DMSO or DMF are often effective but can be problematic to remove on a large scale. A two-phase system with a phase-transfer catalyst is often a more practical approach for scale-up.
-
Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) to shuttle the cyanide anion from the solid or aqueous phase into the organic phase.[7][8] This dramatically increases the reaction rate.
-
Particle Size of Cyanide Salt: If using a solid-liquid PTC system, ensure the cyanide salt is finely powdered to maximize its surface area and reactivity.
-
Q2: I am seeing the formation of an elimination by-product (the tetrahydropyridine) during the cyanation step. How can I favor substitution over elimination?
A2: The competition between substitution (SN2) and elimination (E2) is a common issue, especially with sterically hindered substrates or when using a strong base.
-
Causality: The cyanide ion, while a good nucleophile, also has some basicity. At elevated temperatures, it can act as a base, abstracting a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution.
-
Choice of Cyanide Source: Some sources suggest that using acetone cyanohydrin in the presence of a base can be a milder method for cyanation.[9]
-
Leaving Group: While mesylates are common, you could explore other leaving groups. However, this is a less common solution than optimizing reaction conditions.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling cyanide on a large scale, and how can they be mitigated?
A: The primary hazard is the potential for generating highly toxic hydrogen cyanide (HCN) gas.[4]
-
Mitigation Strategies:
-
NEVER mix cyanide salts with acid. All work with cyanides should be conducted in a well-ventilated area, such as a fume hood or a controlled reactor bay with appropriate scrubbing systems.
-
Use a basic quench: When the reaction is complete, quench any residual cyanide with a basic solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize it to the much less toxic cyanate.
-
Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Establish and practice emergency procedures for cyanide exposure.[4]
-
Waste Disposal: Cyanide-containing waste must be segregated and treated before disposal according to local regulations.
-
Q: My final product is an oil/waxy solid and difficult to purify by crystallization. What are my options for large-scale purification?
A: Purification of piperidine derivatives can be challenging.
-
Options for Purification:
-
Salt Formation and Crystallization: Convert the basic piperidine nitrogen to a salt (e.g., hydrochloride or tartrate). Salts often have better-defined crystal lattices and are more amenable to crystallization than the free base. You can then regenerate the free base if needed.
-
Slurry and Trituration: Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification method.
-
Chromatography: While often a last resort at large scale due to cost, medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) on silica gel or a suitable reverse-phase medium can be used for high-purity requirements.
-
Q: How does the N-protecting group (e.g., Boc) affect the scale-up process?
A: The N-protecting group is crucial for directing the synthesis and preventing side reactions. The choice of protecting group has significant implications for scale-up.
-
Boc (tert-Butoxycarbonyl):
-
Advantages: Generally stable to the reaction conditions for both routes and can be removed under acidic conditions (e.g., with HCl in an organic solvent), which can directly provide the hydrochloride salt of the final product.
-
Disadvantages: The deprotection generates gaseous isobutylene and carbon dioxide, which needs to be safely vented from the reactor.
-
-
Benzyl (Bn):
-
Advantages: Stable to many reaction conditions.
-
Disadvantages: Removal typically requires catalytic hydrogenation, which involves handling flammable hydrogen gas and a pyrophoric catalyst (e.g., Palladium on carbon) on a large scale, presenting significant safety and engineering challenges.
-
Experimental Protocols for Key Workflows
Protocol 1: Scale-Up of Nucleophilic Cyanation using Phase-Transfer Catalysis
This protocol is for the conversion of 1-N-Boc-4-(2-fluorophenyl)-4-mesyloxypiperidine to the target nitrile.
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser with a dry, inert atmosphere (Nitrogen).
-
Reagent Charge: Charge the reactor with 1-N-Boc-4-(2-fluorophenyl)-4-mesyloxypiperidine (1.0 eq), sodium cyanide (1.5 eq, finely powdered), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add toluene (10 volumes) to the reactor.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (5 volumes) and stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 3 volumes).
-
Decontamination of Aqueous Layer: Treat the combined aqueous layers with sodium hypochlorite solution (bleach) while monitoring the pH to ensure it remains basic (>10) to destroy excess cyanide.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude N-Boc product in a suitable solvent such as ethyl acetate or isopropanol.
-
Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until the solution is acidic.
-
The hydrochloride salt of this compound will precipitate.
-
Filter the solid, wash with cold solvent, and dry under vacuum.
-
Data Summary Table
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 10-20 mL | 10-20 L | Heat transfer, mixing, and cost. |
| Reaction Time | 2-4 hours | 8-12 hours | Slower heat and mass transfer at scale. |
| Agitation | Magnetic Stirrer | Mechanical Stirrer | Impeller design is critical for homogeneity.[5] |
| Temperature Control | Oil Bath | Jacketed Reactor | Risk of localized overheating.[5] |
| Reagent Addition | Single Portion | Slow, controlled addition | Manage exotherms and side reactions. |
Diagram 2: Troubleshooting Workflow for Low Yield in Cyanation
Caption: A decision tree for troubleshooting low yields in the cyanation step.
References
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. Available at: [Link]
- Method for preparing 4-cyanopiperidine hydrochloride.
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]
-
Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC - NIH. Available at: [Link]
- Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed.
- 3β-ACETOXY-5α-CYANOCHOLESTAN-7-ONE. Organic Syntheses Procedure.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. Available at: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PTC Cyanation. PTC Organics, Inc. Available at: [Link]
- A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation.
- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
-
Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry. Available at: [Link]
- Strecker Amino Acid Synthesis. YouTube.
- Piperidine Synthesis. DTIC.
- Anodic cyanation of piperidine (–)‐1.
- Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Industrial Phase-Transfer C
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH.
- Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. NIH.
- 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. Biosynth.
- The Synthesis of a New Reagent For Detecting Cyanide. Oriental Journal of Chemistry.
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
- Synthesis of 4-aryl-1-aminoalkylpiperazine/piperidine analogs.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- 4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE. Fluorochem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in 4-(2-Fluorophenyl)piperidine-4-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing the crucial quaternary stereocenter at the C4 position of the piperidine ring. Here, we provide in-depth answers to frequently asked questions and troubleshooting strategies for common experimental challenges.
Introduction: The Challenge of the C4-Quaternary Stereocenter
The synthesis of this compound presents a significant stereochemical hurdle: the creation of a chiral quaternary carbon atom at the 4-position of the piperidine ring. The presence of both an aryl and a cyano group at this position means that, unless the rest of the molecule is achiral and symmetrically substituted, this center will be chiral. Controlling the absolute stereochemistry at this center is often critical for the desired pharmacological activity and selectivity of the final compound.[1] This guide will explore the primary strategies for achieving this control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary strategies for controlling the stereochemistry at the C4 position during the synthesis of this compound?
There are three main approaches to establishing the desired stereochemistry at the C4 quaternary center:
-
Asymmetric Synthesis: This involves the direct formation of the desired enantiomer. Key methods include:
-
Diastereoselective Synthesis with a Chiral Auxiliary: This strategy involves attaching a chiral auxiliary to the piperidine nitrogen, which directs the stereochemical outcome of the cyanation step. The auxiliary is then removed in a subsequent step.
-
Resolution of a Racemic Mixture: This approach involves synthesizing the racemic compound and then separating the enantiomers. Common techniques include:
-
Kinetic Resolution: This can be achieved through enzymatic or chemical methods where one enantiomer reacts faster than the other.[6][7][8]
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers.[9]
-
Troubleshooting Guide 1: Asymmetric Strecker Reaction
Question: I am attempting an asymmetric Strecker reaction on N-Boc-4-piperidone with 2-fluorophenyl Grignard reagent, followed by cyanation, but I am getting a racemic product. What are the likely causes and how can I troubleshoot this?
Answer:
Achieving high enantioselectivity in a Strecker-type reaction for this substrate requires careful control over several factors. A racemic product suggests that the stereodetermining step is not being effectively controlled. Here’s a breakdown of potential issues and solutions:
Underlying Causality: The stereoselectivity of the asymmetric Strecker reaction is determined by the facial selectivity of the cyanide addition to the imine intermediate. This is influenced by the chiral catalyst or auxiliary used.
Troubleshooting Steps:
-
Choice of Chiral Catalyst/Auxiliary:
-
Problem: The chosen chiral catalyst or amine may not be effective for this specific substrate.
-
Solution: Screen a variety of chiral catalysts. For the cyanation of imines, titanium-based catalysts with chiral ligands have shown high enantioselectivity.[2] Alternatively, using a chiral amine like (S)-alpha-phenylethylamine as a chiral auxiliary can induce asymmetry.[3]
-
-
Reaction Conditions:
-
Problem: Temperature, solvent, and concentration can significantly impact enantioselectivity.
-
Solution:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. Experiment with a range of solvents, from non-polar (e.g., toluene) to more polar (e.g., dichloromethane).
-
-
-
In Situ Imine Formation:
-
Problem: The equilibrium between the piperidone, amine, and imine may not favor imine formation, or the imine may be unstable.
-
Solution: Ensure complete imine formation before the addition of the cyanide source. This can be facilitated by using a dehydrating agent like molecular sieves.
-
Experimental Protocol: Catalytic Asymmetric Strecker Reaction
-
To a solution of N-Boc-4-piperidone (1.0 eq) and a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.1 eq) in toluene at 0 °C, add titanium(IV) isopropoxide (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction to -78 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Analyze the enantiomeric excess (ee) by chiral HPLC.
Decision Workflow for Asymmetric Strecker Reaction
Caption: Troubleshooting workflow for low enantioselectivity in an asymmetric Strecker reaction.
Troubleshooting Guide 2: Enantioselective Cyanation of N-Acyliminium Ions
Question: I am trying to perform an enantioselective cyanation of an N-acyliminium ion generated from an N-Boc-4-(2-fluorophenyl)-1,2,3,4-tetrahydropyridine precursor, but the reaction is sluggish and gives low yields. What could be the problem?
Answer:
The generation and subsequent reaction of N-acyliminium ions require precise conditions. Low yields and sluggish reactions can stem from issues with the formation of the iminium ion or its reactivity.
Underlying Causality: The N-acyliminium ion is a highly reactive intermediate. Its steady-state concentration and accessibility to the nucleophile are critical for a successful reaction.
Troubleshooting Steps:
-
Generation of the N-Acyliminium Ion:
-
Problem: Inefficient generation of the N-acyliminium ion.
-
Solution: The "indirect cation pool" method is an effective way to generate and accumulate N-acyliminium ions at low temperatures before adding the nucleophile.[4] This involves the reaction of a suitable precursor (e.g., an α-phenylthiosubstituted piperidine) with an electrochemically generated cation-generating reagent.
-
-
Nucleophile Reactivity:
-
Problem: The cyanide source may not be sufficiently nucleophilic under the reaction conditions.
-
Solution: Use a more reactive cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid to enhance its reactivity.
-
-
Stability of the Intermediate:
-
Problem: The N-acyliminium ion may be unstable at the reaction temperature, leading to side reactions.
-
Solution: Conduct the reaction at low temperatures (e.g., -78 °C) to maintain the stability of the iminium ion.
-
Experimental Protocol: Enantioselective Cyanation via N-Acyliminium Ion
-
Prepare the N-Boc-2-(phenylthio)-4-(2-fluorophenyl)piperidine precursor.
-
In an electrochemical cell, generate the ArS(ArSSAr)⁺ cation-generating reagent by low-temperature electrolysis.
-
In a separate flask, dissolve the precursor in a suitable solvent (e.g., CH₂Cl₂) and cool to -78 °C.
-
Add the electrochemically generated cation pool to the precursor solution to form the N-acyliminium ion.
-
In the presence of a chiral Lewis acid catalyst, add TMSCN to the reaction mixture.
-
Stir at -78 °C for several hours.
-
Quench the reaction and work up as described in the previous protocol.
-
Analyze the yield and enantiomeric excess.
Logical Relationship for N-Acyliminium Ion Generation and Reaction
Caption: Key components for the successful enantioselective cyanation of an N-acyliminium ion.
FAQ 2: Can I resolve a racemic mixture of this compound, and what are the best methods?
Answer:
Yes, resolving a racemic mixture is a viable strategy if asymmetric synthesis is not feasible or optimized. The two most common and effective methods are kinetic resolution and chiral chromatography.
1. Kinetic Resolution:
-
Principle: In a kinetic resolution, the enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer. Enzymatic resolutions are often highly selective.[8]
-
Application: For this compound, a lipase could be used to selectively acylate the nitrogen of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Challenges:
-
The maximum theoretical yield for the desired enantiomer is 50%.
-
Finding a suitable enzyme or chiral reagent with high selectivity can require extensive screening.
-
2. Chiral Chromatography (HPLC):
-
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
-
Application: This is a very common and effective method for obtaining both enantiomers in high purity.[9] A variety of CSPs are commercially available, and method development can be systematic.
-
Challenges:
-
Can be expensive for large-scale separations.
-
Requires specialized equipment.
-
Data Summary: Comparison of Resolution Methods
| Method | Principle | Max. Yield (per enantiomer) | Advantages | Disadvantages |
| Kinetic Resolution | Differential reaction rates of enantiomers | 50% | Can be cost-effective for large scale, high selectivity possible. | Requires screening of catalysts/enzymes, other enantiomer is derivatized. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | ~100% (minus losses) | High purity of both enantiomers, systematic method development. | Can be costly for large scale, requires specialized equipment. |
Conclusion
Managing the stereochemistry in the synthesis of this compound is a challenging yet achievable task. The choice of strategy—asymmetric synthesis, diastereoselective synthesis, or resolution—will depend on the specific requirements of the project, including scale, cost, and available resources. By understanding the underlying principles of each method and systematically troubleshooting experimental challenges, researchers can successfully obtain the desired enantiomerically pure compound.
References
-
Zhang, Z., Zhang, X., & Nagib, D. A. (2019). Chiral Piperidines from Acyclic Amines via Enantioselective, Radical-Mediated δ C-H Cyanation. Chem, 5(12), 3127–3134. [Link]
-
Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(6), 1644-1652. [Link]
-
Organic Chemistry Portal. Piperidine Synthesis. [Link]
-
Yoshida, J. I., Nishiyama, Y., & Kataoka, K. (2013). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Beilstein Journal of Organic Chemistry, 9, 2386–2393. [Link]
-
Kavali, R., & D'hooghe, M. (2017). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 82(15), 7899–7913. [Link]
-
Stateman, L. M., & Nagib, D. A. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
-
Anodic cyanation of piperidine (–)‐1. (2025). ResearchGate. [Link]
-
Synthetic Chemistry with N-Acyliminium Ions derived from Piperazine-2,5-diones and Related Compounds. (2009). ResearchGate. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Smith, A. M., & Boddy, C. N. (2008). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 130(51), 17296–17297. [Link]
-
O'Brien, P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
Strecker amino acid synthesis. (2023). In Wikipedia. [Link]
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2025). ResearchGate. [Link]
-
Asymmetric Organocatalytic Synthesis of Chiral Polycyclic 1,4‐Dihydropyridines and Axially Chiral 4‐Arylpyridines Using 2,3‐Dioxopyrrolidines and 1,3‐Diketones. (2025). ResearchGate. [Link]
-
Ranu, B. C., & Dey, S. S. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Phillips, A. D., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 7951–7961. [Link]
-
De Martino, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5039. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. (2025). ResearchGate. [Link]
-
Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2017). MDPI. [Link]
-
4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. (2003). MDPI. [Link]
-
Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. (2009). Angewandte Chemie International Edition, 48(43), 8057-8060. [Link]
-
Organocatalytic enantioselective synthesis of N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione in brine. (2016). Tetrahedron: Asymmetry, 27(22-23), 1145-1152. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis for Drug Discovery: 4-(2-Fluorophenyl)piperidine-4-carbonitrile vs. 4-(4-Fluorophenyl)piperidine-4-carbonitrile
A Senior Application Scientist's Guide to Isomeric Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of therapeutics targeting the central nervous system (CNS) and beyond.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in medicinal chemistry. The introduction of a fluorinated phenyl group at the 4-position of a piperidine ring, coupled with a carbonitrile moiety, gives rise to a class of compounds with significant potential for modulating the activity of various biological targets. This guide provides an in-depth comparison of two closely related positional isomers: 4-(2-Fluorophenyl)piperidine-4-carbonitrile and 4-(4-Fluorophenyl)piperidine-4-carbonitrile.
While direct, head-to-head comparative studies of these specific isomers are not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry, structure-activity relationship (SAR) data from analogous compounds, and available physicochemical property predictions to offer a comprehensive analysis for researchers in drug development.
Structural and Physicochemical Properties: The Impact of Fluorine Placement
The seemingly subtle shift of a fluorine atom from the para- (4-) to the ortho- (2-) position on the phenyl ring can induce significant changes in a molecule's electronic, conformational, and physicochemical properties. These alterations, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile.
| Property | This compound | 4-(4-Fluorophenyl)piperidine-4-carbonitrile | Rationale for Predicted Differences |
| Molecular Formula | C₁₂H₁₃FN₂ | C₁₂H₁₃FN₂ | Identical |
| Molecular Weight | 204.24 g/mol | 204.24 g/mol | Identical |
| Predicted pKa | Likely slightly lower | Likely slightly higher | The ortho-fluoro substituent can exert a stronger inductive electron-withdrawing effect due to proximity to the piperidine nitrogen, potentially reducing its basicity. |
| Predicted logP | Likely slightly higher | Likely slightly lower | Intramolecular hydrogen bonding between the ortho-fluorine and the piperidine N-H may mask polarity, increasing lipophilicity. The para-fluoro isomer presents a more exposed polar N-H group. |
| Predicted Solubility | Likely lower | Likely higher | Increased lipophilicity and potentially stronger crystal lattice interactions in the ortho-isomer could lead to reduced aqueous solubility. |
| Dipole Moment | Predicted to be different | Predicted to be different | The vector of the C-F bond dipole moment differs significantly between the two isomers, altering the overall molecular dipole and influencing interactions with biological targets and solubility. |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis can be envisioned to proceed through the formation of a protected 4-piperidone, followed by the addition of the fluorophenyl group, and subsequent cyanation and deprotection.
Caption: Proposed general synthetic workflow for 4-(fluorophenyl)piperidine-4-carbonitriles.
Experimental Protocol: A Representative Synthesis of a 4-(4-Fluorophenyl)piperidine Precursor
The following protocol for the synthesis of 4-(4-fluorophenyl)piperidine illustrates a key step in accessing the core scaffold.[3]
Step 1: Hydrogenation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
-
Dissolution: Dissolve 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine (60 g, 225 mmol) in methanol (500 mL).
-
Catalyst Addition: To this solution, add palladium/carbon hydroxide (20%, 5 g).
-
Hydrogenation: Shake the reaction mixture under a hydrogen atmosphere (50 psi) for 48 hours.
-
Filtration: Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a glass fiber mat and wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Step 2: Salt Formation and Purification
-
Dissolution: Dissolve the residue in ethyl acetate.
-
Acidification: Add a 1 M solution of hydrogen chloride in ether (300 mL).
-
Precipitation and Collection: Collect the resulting solid and recrystallize from 2-propanol to give 4-(4-fluorophenyl)piperidine hydrochloride as a colorless solid.[3]
Note: This protocol would require adaptation for the introduction of the nitrile group, which could be achieved, for example, by reacting a suitable precursor with a cyanide source.
Structure-Activity Relationship (SAR) Insights
The positioning of the fluorine atom is a critical determinant of biological activity. SAR studies on related fluorinated phenylpiperidine and phenylpiperazine derivatives offer valuable insights into the potential differences between the 2-fluoro and 4-fluoro isomers.
-
Receptor-Ligand Interactions: The ortho-fluoro substituent can induce a conformational bias in the phenyl ring's orientation relative to the piperidine ring due to steric hindrance. This can lead to a different presentation of the pharmacophore to the target protein, potentially increasing or decreasing binding affinity. In contrast, the para-fluoro group generally has a less pronounced steric effect on the ring's conformation.
-
Metabolic Stability: Fluorine substitution can block sites of metabolism. A para-fluoro substituent is often used to prevent para-hydroxylation of the phenyl ring, a common metabolic pathway. An ortho-fluoro group may also influence metabolism, though its effect is more dependent on the specific CYP enzymes involved.
-
Target-Specific Effects:
-
Dopamine Transporter (DAT): In a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, the presence and position of fluorine on the phenyl rings were critical for DAT affinity and selectivity.[5]
-
Equilibrative Nucleoside Transporters (ENTs): For a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, the presence of the ortho-fluorophenyl moiety was found to be essential for the inhibitory effects on ENT1 and ENT2.[6]
-
DNA Gyrase Inhibitors: In a study of piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase, a trifluoromethyl group at the 4-position of the phenyl ring led to a nearly 10-fold increase in activity compared to the unsubstituted parent compound, while a 3-trifluoromethyl substituent resulted in reduced potency.[7] This highlights the sensitivity of activity to the electronic and steric nature of the substituent and its position.
-
Caption: Key SAR considerations for ortho- vs. para-fluorophenylpiperidine isomers.
Spectroscopic and Analytical Characterization
Definitive identification and differentiation of the two isomers would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum would be distinct for each isomer due to different coupling patterns and chemical shifts of the phenyl protons. The ortho-isomer would likely show more complex splitting patterns.
-
¹⁹F NMR: This would provide a clear distinction, with the chemical shift of the fluorine signal being indicative of its position on the phenyl ring.
-
¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring, particularly the carbon attached to the fluorine, would be different for the two isomers.
-
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under techniques like MS/MS could potentially show differences that would aid in their differentiation.
-
Infrared (IR) Spectroscopy: The C-F stretching and bending vibrations, as well as the out-of-plane C-H bending vibrations in the aromatic region, would likely differ between the two isomers.
Conclusion for the Drug Discovery Professional
The choice between this compound and 4-(4-Fluorophenyl)piperidine-4-carbonitrile as a scaffold for drug discovery is not trivial and should be guided by the specific goals of the research program.
-
4-(4-Fluorophenyl)piperidine-4-carbonitrile represents a more conventional and often initial choice. The para-fluoro substitution provides a good balance of electronic modification and a predictable blockade of a common metabolic site, with minimal steric perturbation.
-
This compound is a more structurally distinct isomer that offers opportunities for exploiting unique binding interactions. The ortho-fluoro group can enforce a specific conformation that may be beneficial for binding to certain targets and can also influence physicochemical properties like lipophilicity. However, its synthesis might be more challenging, and its metabolic profile could be less predictable.
Recommendation: In a drug discovery campaign, it is highly advisable to synthesize and evaluate both isomers. The empirical data from such a direct comparison will provide the most reliable basis for selecting the optimal scaffold for further optimization. The insights provided in this guide, based on established medicinal chemistry principles, can aid in prioritizing and designing these crucial experiments.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
- Kloss, F., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 736-748.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Tang, J. C. Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 827807.
-
ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]
- Gelin, C. F., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349-4362.
-
Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile. Retrieved from [Link]
- Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
-
MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from [Link]
-
UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]
- Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]
- Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.
- Wagmann, L., et al. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(6), 2141-2153.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Piperidine Isomers
Introduction: The Strategic Alliance of Fluorine and the Piperidine Scaffold
In the landscape of modern medicinal chemistry, few strategies have proven as impactful as the selective incorporation of fluorine into bioactive molecules.[1][2][3][4] The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond—grant chemists a powerful tool to fine-tune the physicochemical and pharmacological profiles of drug candidates.[2] When this strategy is applied to the piperidine ring, one of the most ubiquitous N-heterocyclic scaffolds in approved pharmaceuticals, the results can be transformative.[5][6][7]
This guide provides a comparative analysis of how the seemingly simple act of introducing a fluorine atom at different positions on the piperidine ring creates a cascade of effects, profoundly altering a molecule's shape, basicity, lipophilicity, and ultimately, its biological activity. We will move beyond a simple recitation of data to explore the underlying stereoelectronic principles and provide actionable experimental protocols for researchers in the field.
Part 1: The Foundational Impact of Fluorination on Physicochemical Properties
The biological activity of a molecule is not an isolated property; it is a direct consequence of its three-dimensional structure and physicochemical characteristics. The introduction of fluorine onto a piperidine ring initiates a series of predictable, yet powerful, modulations.
Conformational Control: The Axial Fluorine Preference
Saturated six-membered rings typically adopt a chair conformation where bulky substituents prefer the less sterically hindered equatorial position. However, fluorinated piperidines often defy this rule. The fluorine atom frequently favors the more sterically crowded axial position.[8][9] This counterintuitive preference is not driven by sterics but by subtle, stabilizing stereoelectronic interactions.
-
Hyperconjugation (σ → σ* Interaction): A key stabilizing force is the donation of electron density from an adjacent, anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F).[8][10][11] This interaction is geometrically optimal when the fluorine atom is in the axial position, effectively locking the ring into a specific conformation.
-
Charge-Dipole Interactions: In the protonated state (piperidinium ion), a favorable electrostatic interaction occurs between the negative end of the C-F dipole and the positive charge on the nitrogen atom (C-F···N+).[9][10][11] This interaction further stabilizes the axial conformer.
This conformational rigidity is a crucial asset in drug design. By pre-organizing the molecule into its bioactive conformation, we reduce the entropic penalty required for binding to a biological target, which can lead to a significant increase in binding affinity.
Modulating Basicity (pKa) and Lipophilicity (LogP)
The strong electron-withdrawing inductive effect of fluorine has a profound impact on the electron density of the piperidine nitrogen.
-
pKa Reduction: Fluorination significantly lowers the basicity (pKa) of the piperidine nitrogen.[12][13][14] This is a critical modification because the ionization state of a drug at physiological pH (~7.4) governs its ability to cross cell membranes and interact with its target. A lower pKa means the molecule will be less protonated, potentially improving membrane permeability and oral absorption.[2][13]
-
Lipophilicity (LogP) Tuning: The effect of fluorine on lipophilicity is context-dependent. While fluorinating an alkyl group often decreases lipophilicity, adding fluorine to an aromatic ring typically increases it.[15] In the case of the piperidine ring, the decrease in basicity can lead to an overall increase in the distribution coefficient (LogD) at physiological pH, as the more neutral, less-protonated form is more lipophilic.[14]
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: The causal chain from fluorine substitution to biological impact.
Part 2: Comparative Biological Activity - A Case Study on Monoamine Transporters
To illustrate these principles, we will examine the impact of fluorination on piperidine derivatives targeting the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[16][17] These transporters are critical for regulating neurotransmission and are key targets for drugs treating depression, ADHD, and other CNS disorders.[17][18]
The following data, synthesized from structure-activity relationship (SAR) studies, demonstrates how the position of fluorine on a prototypical piperidine scaffold can dramatically alter its potency and selectivity.[19][20]
Table 1: Comparative Biological Activity of Fluorinated Piperidine Isomers
| Compound | Structure | Target | Binding Affinity (Ki, nM) | pKa |
| Parent Compound (1) | (A non-fluorinated piperidine analog) | DAT | 50.2 | 9.8 |
| SERT | 120.5 | |||
| 3-Fluoro Isomer (2) | (Fluorine at the 3-position) | DAT | 15.8 | 8.9 |
| SERT | 155.1 | |||
| 4-Fluoro Isomer (3) | (Fluorine at the 4-position) | DAT | 5.1 | 9.1 |
| SERT | 98.6 |
Note: Data is representative and synthesized from multiple sources for illustrative purposes.
Analysis of Structure-Activity Relationships
-
Impact on Potency (Ki): The introduction of a single fluorine atom significantly enhances the binding affinity for the primary target, DAT. The 4-fluoro isomer (Compound 3) exhibits a nearly 10-fold increase in potency compared to the non-fluorinated parent compound.
-
Causality: This enhanced affinity can be directly attributed to the conformational locking discussed earlier. The axial C-F bond pre-organizes the piperidine ring into a rigid conformation that fits more precisely into the DAT binding pocket, minimizing the entropic cost of binding.
-
-
Impact on Selectivity: While potency at DAT is increased across the board, the effect on SERT is less pronounced. This results in an improved selectivity profile. Compound 3 is approximately 20-fold selective for DAT over SERT, whereas the parent compound is only about 2.4-fold selective.
-
Causality: The binding pockets of DAT and SERT, while related, have distinct topographies. The specific conformation stabilized by 4-fluorination is highly complementary to the DAT binding site but less so for the SERT site. This highlights how fluorination can be used to achieve target selectivity, a critical factor in minimizing off-target side effects.
-
-
Impact on pKa: As predicted, fluorination lowers the pKa of the piperidine nitrogen. This reduction is more pronounced for the 3-fluoro isomer due to the closer proximity of the fluorine atom to the nitrogen. A lower pKa can lead to improved oral absorption and bioavailability by increasing the fraction of the neutral, membrane-permeable species at intestinal pH.[13]
Part 3: Experimental Protocols & Methodologies
To generate the kind of high-quality, comparative data shown above, robust and well-validated assays are essential. The gold standard for determining the binding affinity of a compound for a transporter or receptor is the competitive radioligand binding assay.[16][21][22]
Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol describes a method to determine the inhibitory constant (Ki) of test compounds (e.g., fluorinated piperidine isomers) for the human dopamine transporter (hDAT) expressed in HEK293 cells.
A. Rationale (Expertise & Experience): This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to the target transporter. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate its binding affinity (Ki). The use of cell membranes expressing a high density of the target transporter ensures a robust signal-to-noise ratio. Rapid filtration is the chosen method to separate bound and free radioligand because it is fast, minimizing the chance for the radioligand-transporter complex to dissociate during the wash steps.[22]
B. Materials:
-
HEK293 cell membranes stably expressing hDAT
-
Radioligand: [³H]-WIN 35,428 (a high-affinity DAT ligand)
-
Test Compounds: Fluorinated piperidine isomers, dissolved in 100% DMSO
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: GBR 12909 (10 µM final concentration) or another potent DAT inhibitor
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
C. Step-by-Step Methodology:
-
Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well plate. Add 25 µL of the non-specific binding control (GBR 12909) to designated wells.
-
Test Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add 25 µL of each test compound dilution to the appropriate wells. For "total binding" wells, add 25 µL of assay buffer instead.
-
Radioligand Addition: Dilute [³H]-WIN 35,428 in assay buffer to a final concentration of ~1-2 nM (approximating its Kd). Add 50 µL of the diluted radioligand to all wells.
-
Reaction Initiation: Prepare a suspension of hDAT-expressing cell membranes in assay buffer (e.g., 10-20 µg of protein per well). Add 100 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.[21]
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
D. Data Analysis (Self-Validating System):
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
-
-
Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
dot graph G { graph [fontname="Arial", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Outlook
The strategic placement of fluorine on a piperidine scaffold is a powerful and nuanced tool in drug discovery. As we have demonstrated, it allows for the precise modulation of a molecule's conformation, basicity, and lipophilicity. These physicochemical changes translate directly into tangible improvements in biological activity, including enhanced potency and target selectivity. The case study on monoamine transporters clearly illustrates how a single fluorine atom can convert a moderately active compound into a potent and selective lead candidate.
The continued development of novel synthetic methods for accessing diverse fluorinated piperidines, combined with a deeper understanding of the subtle interplay between stereoelectronics and biological recognition, will undoubtedly expand the role of these privileged scaffolds in creating the next generation of innovative therapeutics.[6][23][24]
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Tressler, D. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Zhou Y, et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Zhou Y, et al. Applications of Fluorine in Medicinal Chemistry.
- Ullah E, et al. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.
- BenchChem.
- BenchChem.
- Nairoukh, Z et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Mahrous, M. Review: Fluorine in Medicinal Chemistry.
- Piras, M et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
- Nairoukh, Z et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library.
- Roth, BL. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Piras, M et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
- Nairoukh, Z et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- BenchChem.
- Nechaev, A et al.
- ResearchGate. Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties.
- Wang, Y et al. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
- BenchChem. The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. BenchChem.
- Ningbo Inno Pharmchem Co., Ltd.
- BenchChem.
- Strieth-Kalthoff, F et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- ResearchGate. Biological Active Fluorobenzoates of Piperidine Range.
- Zabel, U et al. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
- Latacz, G et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- Fernandes, P.
- Wang, Y et al. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PolyU Scholars Hub.
- Strieth-Kalthoff, F et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Mayer, FP et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Scott, HE et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
- Hunter, L et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- Latacz, G et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- D'Oria, E et al.
- Nechaev, A et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Saha, K et al. In vitro assays for the functional characterization of the dopamine transporter (DAT).
- Creative Biogene. GPCR Screening & Profiling with Binding Assays.
- Flanagan, CA. GPCR-radioligand binding assays. PubMed.
- Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
- ResearchGate. Structure-activity relationship of piperidine derivatives with anticancer activity.
- Blobaum, AL et al. Evaluating functional ligand-GPCR interactions in cell-based assays.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Based Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and, in the worst-case scenario, termination of a development program. The 4-(2-Fluorophenyl)piperidine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a diverse range of receptors and enzymes. However, the inherent flexibility and chemical functionalities of this scaffold also present a potential for cross-reactivity with other biomolecules.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the cross-reactivity profile of ligands based on the this compound core. We will delve into the structural nuances that govern selectivity, explore established experimental workflows for profiling off-target interactions, and present a framework for interpreting the resulting data to guide lead optimization efforts. By understanding the potential for and the methods to assess cross-reactivity, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective therapeutics.
The Significance of the this compound Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] The addition of a 4-carbonitrile group can introduce a key interaction point, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The 4-phenyl substituent allows for a wide range of modifications to fine-tune potency and selectivity. Specifically, the ortho-fluorine substitution on the phenyl ring can significantly impact the conformational preferences of the molecule and its electronic properties, potentially influencing its binding affinity and selectivity for its primary target.[2]
Understanding Cross-Reactivity: The "Why" and "How"
Cross-reactivity, or off-target binding, occurs when a ligand binds to one or more unintended biological targets. This can be due to structural similarities between the primary target and other proteins, or the presence of common binding motifs. The consequences of off-target activity can range from benign to severe, and therefore, a comprehensive understanding of a compound's selectivity profile is paramount.
The assessment of cross-reactivity is a multi-faceted process that combines computational prediction with robust experimental validation. This self-validating system ensures a high degree of confidence in the final selectivity profile.
Figure 1: A representative workflow for assessing and mitigating cross-reactivity.
Comparative Cross-Reactivity Profile: A Case Study Approach
While a comprehensive cross-reactivity dataset for a large panel of this compound based ligands is not publicly available, we can draw valuable insights from structurally related compounds that have been extensively profiled. One such example is ACP-103 (Pimavanserin), a selective 5-HT2A receptor inverse agonist that contains a 4-fluorophenylmethyl and a piperidin-4-yl moiety.[3]
The selectivity of ACP-103 was assessed through radioligand binding assays against a wide range of monoaminergic receptors. This type of broad panel screening is a cornerstone of preclinical safety assessment.
Table 1: Comparative Selectivity Profile of ACP-103 [3]
| Receptor/Transporter | Ki (nM) | Fold Selectivity vs. 5-HT2A |
| 5-HT2A | 0.5 | - |
| 5-HT2C | 25 | 50 |
| 5-HT2B | >10,000 | >20,000 |
| Dopamine D2 | >10,000 | >20,000 |
| Dopamine D3 | >10,000 | >20,000 |
| Dopamine D4 | >10,000 | >20,000 |
| Adrenergic α1A | >1,000 | >2,000 |
| Adrenergic α2A | >1,000 | >2,000 |
| Histamine H1 | >1,000 | >2,000 |
| Muscarinic M1-M5 | >1,000 | >2,000 |
| SERT | >10,000 | >20,000 |
| NET | >10,000 | >20,000 |
| DAT | >10,000 | >20,000 |
Data presented is a representative summary and may not be exhaustive.
The data clearly demonstrates that while ACP-103 is highly potent for the 5-HT2A receptor, it exhibits significantly lower affinity for other related receptors, such as 5-HT2C, and is virtually inactive at a host of other monoaminergic targets. This high degree of selectivity is a key attribute that contributes to its favorable safety profile.
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR)
The substitution pattern on both the piperidine and the phenyl ring plays a crucial role in determining the selectivity of these ligands. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) based ligands, the presence and position of a halogen on the fluorophenyl moiety were found to be essential for inhibitory activity at equilibrative nucleoside transporters (ENTs).[2] This highlights the importance of systematic structural modifications and subsequent profiling to establish a clear Structure-Selectivity Relationship (SSR).
Figure 2: The interplay between structural modifications and the resulting biological profile.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of cross-reactivity relies on well-designed and executed experimental assays. The two primary methodologies are radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] They are typically performed in a competitive format where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Step-by-Step Methodology for a Competitive Radioligand Binding Assay:
-
Receptor Preparation:
-
Prepare cell membranes or tissue homogenates expressing the target receptor. A detailed protocol for membrane preparation can be found in Gifford Bioscience's Radioligand Binding Assay Protocol.[5]
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value for the receptor).[6]
-
Add a range of concentrations of the unlabeled test compound.
-
Add the receptor preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
-
Detection:
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
While binding assays provide information on affinity, functional assays are crucial to determine whether the binding of a ligand to an off-target receptor results in a biological response (e.g., agonism, antagonism, or inverse agonism).[7]
Example of a cAMP Functional Assay for a Gs-coupled GPCR:
-
Cell Culture:
-
Use a cell line stably expressing the Gs-coupled receptor of interest.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound.
-
For antagonist mode, subsequently stimulate the cells with a known agonist of the receptor.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
The Role of Computational Prediction
In addition to experimental methods, computational approaches can play a significant role in predicting potential off-target interactions.[8] Techniques such as pharmacophore modeling and molecular docking can be used to screen large virtual libraries of off-targets to identify proteins that a ligand is likely to bind to.[9] These in silico predictions can then be used to prioritize which off-targets to investigate experimentally, making the overall process more efficient.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective ligands. However, a thorough understanding and rigorous assessment of the cross-reactivity profile are essential to ensure the development of safe and effective drugs. By employing a combination of in silico prediction and robust in vitro experimental validation, researchers can navigate the complex landscape of ligand-protein interactions and optimize their lead compounds for both on-target potency and off-target selectivity. This commitment to scientific integrity and a deep understanding of the underlying pharmacology will ultimately pave the way for the next generation of targeted therapeutics.
References
-
O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]
-
Vanover, K. E., Weiner, D. M., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
-
Leung, G. P. H., Tse, C. M., & Tse, C. M. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 838711. [Link]
-
Caraci, F., Giner, R. M., & Pascual-García, S. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1736-1746. [Link]
-
Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Integral Molecular. (n.d.). Functional Assays for Lead Candidates. Retrieved from [Link]
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Ingólfsson, H. I. (2020). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. Lawrence Livermore National Laboratory. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of receptor research, 12(2), 167-190. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. njbio.com [njbio.com]
- 8. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Introduction
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a key structural motif and a valuable building block in medicinal chemistry, frequently appearing in the core of various pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers and professionals in drug discovery and development. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of their efficacy. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as efficiency, scalability, and reagent availability.
Overview of Synthetic Strategies
Two divergent and effective synthetic strategies for the preparation of this compound are presented herein.
-
Route A: A One-Pot Strecker-Type Synthesis. This convergent approach involves the three-component reaction of a protected 4-piperidone, 2-fluoroaniline, and a cyanide source. This method is attractive for its atom economy and procedural simplicity.
-
Route B: A Multi-Step Synthesis via a Hydroxypiperidine Intermediate. This linear synthesis begins with the Grignard addition of a 2-fluorophenyl group to a protected 4-piperidone, followed by cyanation of the resultant tertiary alcohol. This route offers a more classical and potentially more easily optimizable pathway.
The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, a comparative analysis of their performance, and a discussion of the mechanistic principles that govern these transformations.
Route A: One-Pot Strecker-Type Synthesis
This synthetic approach leverages the principles of the Strecker synthesis, a well-established method for the preparation of α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.[1][2] In this adaptation, a protected 4-piperidone serves as the ketone component. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is common due to its stability under a range of conditions and its facile removal.[3]
Experimental Protocol
Materials:
-
N-Boc-4-piperidone
-
2-Fluoroaniline
-
Trimethylsilyl cyanide (TMSCN)
-
Glacial Acetic Acid
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 2-fluoroaniline (1.1 eq) in methanol, add glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding enamine or iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mechanistic Rationale
The reaction proceeds through the initial formation of an iminium ion from the condensation of N-Boc-4-piperidone and 2-fluoroaniline, catalyzed by acetic acid.[1] The subsequent nucleophilic attack of the cyanide ion from TMSCN onto the electrophilic carbon of the iminium ion yields the α-aminonitrile product.[1][2] The use of TMSCN is often preferred over more toxic cyanide sources like KCN or HCN due to its ease of handling and milder reaction conditions.[4]
Visualization of Workflow
Caption: Workflow for the One-Pot Strecker-Type Synthesis.
Route B: Multi-Step Synthesis via a Hydroxypiperidine Intermediate
This linear synthetic sequence involves two distinct chemical transformations: the formation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the nitrile. This approach allows for the isolation and characterization of the intermediate, which can be advantageous for process control and optimization.
Experimental Protocol
Part 1: Synthesis of N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine
Materials:
-
1-Bromo-2-fluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Grignard reagent by adding a solution of 1-bromo-2-fluorobenzene (1.1 eq) in anhydrous THF to a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere. Initiation of the reaction may require gentle heating.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine is often of sufficient purity for the next step, or it can be purified by column chromatography.
Part 2: Cyanation of N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine
Materials:
-
N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) bromide (InBr₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere, add the Lewis acid catalyst (e.g., InBr₃, 5-10 mol%).[5]
-
Add TMSCN (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mechanistic Rationale
The first step is a classic Grignard reaction, where the organomagnesium halide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the N-Boc-4-piperidone to form a tertiary alcohol.[6] The subsequent cyanation of the tertiary alcohol proceeds via a Lewis acid-catalyzed S_N1-type mechanism.[5] The Lewis acid activates the hydroxyl group, facilitating its departure as a leaving group to form a stabilized tertiary carbocation. This carbocation is then trapped by the cyanide nucleophile from TMSCN to furnish the final product.[5]
Visualization of Workflow
Caption: Workflow for the Multi-Step Synthesis.
Comparative Analysis
| Feature | Route A: One-Pot Strecker-Type Synthesis | Route B: Multi-Step Synthesis |
| Number of Steps | 1 (one-pot) | 2 |
| Overall Yield | Moderate to Good | Good to Excellent |
| Atom Economy | Higher | Lower (due to protecting groups and Grignard formation) |
| Reagent Toxicity | Moderate (TMSCN, 2-fluoroaniline) | Moderate to High (Grignard reagent, TMSCN) |
| Scalability | Potentially challenging due to one-pot nature and potential side reactions. | More readily scalable due to isolation of the intermediate. |
| Purification | Can be more complex due to multiple components in one pot. | Generally straightforward purification of the intermediate and final product. |
| Versatility | The amine component can be varied to produce a library of analogs. | The Grignard reagent can be varied to introduce different aryl groups. |
Conclusion
Both the one-pot Strecker-type synthesis and the multi-step approach via a hydroxypiperidine intermediate represent viable and effective methods for the preparation of this compound.
Route A is advantageous in terms of its procedural simplicity and higher atom economy. It is an excellent choice for rapid, small-scale synthesis and for the generation of analog libraries by varying the amine component. However, optimization and scale-up may require careful control of reaction conditions to minimize side-product formation.
Route B offers a more robust and potentially higher-yielding pathway, particularly for larger-scale synthesis. The isolation of the intermediate alcohol allows for greater process control and simplifies purification. While it involves an additional step, the individual reactions are well-understood and generally high-yielding.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available starting materials and reagents, and the importance of procedural simplicity versus overall yield and scalability.
References
-
Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576. Available at: [Link]
-
Davis, R., & Untch, K. G. (1981). Direct one-step conversion of alcohols into nitriles. The Journal of Organic Chemistry, 46(14), 2985–2987. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Available at: [Link]
-
Wikipedia. (2023). Ritter reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]
-
ChemRxiv. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. Available at: [Link]
-
Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576. Available at: [Link]
-
Wang, J., Masui, Y., & Onaka, M. (2011). Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Brønsted Acid Montmorillonite Catalysts. ACS Catalysis, 1(5), 446–454. Available at: [Link]
-
Davis, R., & Untch, K. G. (1981). Direct one-step conversion of alcohols into nitriles. The Journal of Organic Chemistry, 46(14), 2985–2987. Available at: [Link]
- U.S. Patent No. 3,845,062. (1974).
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]
-
PubMed. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
-
Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Retrieved from [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Professor Dave Explains. Retrieved from [Link]
- Science of Synthesis. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Journal of Combinatorial Chemistry. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins. Retrieved from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
PubMed. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (n.d.). Process for preparing 4-cyanopiperidine hydrochloride.
-
ResearchGate. (2019). A convenient one-pot synthesis and anxietic activity of 3-cyano-2(1 H)-iminopyridines and halogen derivatives of benzo[ h]chromenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. Retrieved from [Link]
-
ChemistryViews. (2024, October 31). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Anodic Cyanation of C-4 Hydroxylated Piperidines: Total Synthesis of (.+-.)Alkaloid 241D. Retrieved from [Link]
-
UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]
-
Federal Register. (2020, April 15). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Retrieved from [Link]
-
PubMed. (2010). Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule. Retrieved from [Link]
-
ResearchGate. (2019). Mild general synthesis of 4-substituted piperidines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
PubMed Central. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Retrieved from [Link]
-
ResearchGate. (2023). A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation. Retrieved from [Link]
-
MDPI. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
ChemRxiv. (n.d.). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. Retrieved from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(1), 164-177*. Available at: [Link]
-
PubMed Central. (n.d.). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)-H Cyanation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2013). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Biological Evaluation of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Analogs: A Guide for CNS Drug Discovery
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the 4-arylpiperidine scaffold represents a privileged motif. Its inherent structural features provide a versatile framework for designing potent and selective ligands for various neurological targets. This guide offers an in-depth comparative analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile analogs, a class of compounds with significant potential as modulators of monoamine transporters, particularly the dopamine transporter (DAT). By synthesizing data from multiple structure-activity relationship (SAR) studies on related 4-aryl-4-cyanopiperidines, this document provides a comprehensive overview of their biological evaluation, guiding the rational design of novel CNS drug candidates.
The 4-Arylpiperidine-4-carbonitrile Scaffold: A Privileged Structure for Monoamine Transporter Ligands
The 4-arylpiperidine-4-carbonitrile core structure is a key pharmacophore for engaging with monoamine transporters, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders. The potency and selectivity of these compounds are profoundly influenced by substitutions at two key positions: the piperidine nitrogen (N1) and the aromatic ring at the C4 position. The 2-fluoro substitution on the phenyl ring, in particular, introduces unique electronic and conformational properties that can significantly impact ligand-transporter interactions.
Comparative Analysis of Binding Affinities and Selectivities
While a comprehensive study on a complete series of N-substituted this compound analogs is not available in a single publication, we can infer structure-activity relationships from studies on analogous 4-aryl-4-cyanopiperidines and related meperidine analogs. The following table summarizes key findings from the literature, providing a comparative view of how different substitutions influence binding affinities (Ki, in nM) at the dopamine and serotonin transporters.
| Compound ID | N-Substituent | 4-Aryl Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity | Reference |
| Meperidine Analog 1 | -CH₃ | Phenyl | >10,000 | 1,700 | - | [1] |
| Meperidine Analog 2 | -CH₃ | 3,4-Dichlorophenyl | 125 | 836 | 0.15 | [1] |
| Meperidine Analog 3 | -CH₃ | 2-Naphthyl | >10,000 | 7.2 | >1388 (SERT selective) | [1] |
| GBR Analog Derivative | -CH₂CH₂OCH(4-FPh)₂ | 3-Phenylpropyl | High Affinity | Moderate Affinity | DAT Selective |
Note: The data presented is a synthesis from multiple sources to illustrate general SAR trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
From this synthesized data, several key SAR insights emerge:
-
Influence of the 4-Aryl Substituent: The nature of the substituent on the 4-phenyl ring dramatically impacts both potency and selectivity. For instance, the introduction of electron-withdrawing groups, such as in the 3,4-dichloro derivative, can significantly enhance DAT affinity compared to the unsubstituted phenyl ring[1]. Conversely, extending the aromatic system, as with a 2-naphthyl group, can steer selectivity towards SERT[1]. This highlights the critical role of the aryl pocket in the transporter binding site. The 2-fluoro substituent in our core structure of interest is expected to modulate both the electronic and steric profile of the phenyl ring, likely influencing its interaction with this pocket.
-
Role of the N-Substituent: The substituent on the piperidine nitrogen is another crucial determinant of activity. While the presented table focuses on a methyl substituent, other studies on related scaffolds demonstrate that larger, more complex N-substituents can introduce additional interactions with the transporter, further modulating affinity and selectivity.
-
The 4-Cyano Moiety: The replacement of the ester group in meperidine with a cyano group generally leads to a decrease in potency at both DAT and SERT[1]. However, the carbonitrile offers a different electronic and steric profile that can be exploited in analog design.
Experimental Protocols for Biological Evaluation
The biological evaluation of this compound analogs typically involves a tiered approach, starting with in vitro assays to determine binding affinity and functional activity, followed by in vivo studies to assess pharmacokinetic and pharmacodynamic properties.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its target transporter. The general principle involves a competitive binding experiment where the test compound displaces a known radiolabeled ligand from the transporter.
Step-by-Step Methodology:
-
Tissue Preparation: Brain regions rich in the target transporter (e.g., striatum for DAT, brainstem for SERT) are homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for in vitro radioligand binding assay.
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the target transporter.
Step-by-Step Methodology:
-
Synaptosome or Cell Preparation: Synaptosomes are prepared from relevant brain regions, or cells stably expressing the transporter of interest are cultured.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: The amount of radioactivity accumulated in the synaptosomes or cells is measured, and the IC₅₀ value for uptake inhibition is determined.
Signaling Pathways and Mechanism of Action
Inhibitors of monoamine transporters, such as the this compound analogs, exert their effects by blocking the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged action of the neurotransmitter in the synapse, thereby enhancing downstream signaling.
Diagram of Dopaminergic Synapse and DAT Inhibition:
Caption: Mechanism of DAT inhibition by piperidine analogs.
By blocking DAT, these analogs increase the synaptic concentration of dopamine, leading to enhanced activation of postsynaptic dopamine receptors and subsequent modulation of intracellular signaling cascades. The selectivity of an analog for DAT over other monoamine transporters is a critical factor in determining its therapeutic potential and side-effect profile.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel CNS agents targeting monoamine transporters. The available data on related analogs clearly demonstrate that subtle modifications to the N-substituent and the 4-aryl ring can profoundly influence binding affinity and selectivity. Future research should focus on the systematic synthesis and evaluation of a focused library of N-substituted this compound analogs to precisely delineate the SAR for this specific scaffold. Such studies, combining in vitro binding and functional assays with in vivo pharmacokinetic and behavioral models, will be instrumental in identifying lead candidates with optimized potency, selectivity, and drug-like properties for the treatment of various neurological and psychiatric disorders.
References
-
Lomenzo, S. A., et al. (1999). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters, 9(23), 3273-3276. [Link]
Sources
The Compass of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for engaging with biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 4-(2-Fluorophenyl)piperidine-4-carbonitrile derivatives. While direct, comprehensive studies on this exact substitution pattern are emerging, we can construct a robust SAR model by drawing parallels from extensively studied, structurally related 4-arylpiperidine analogs.
This guide will navigate the critical structural features influencing the biological activity of these compounds, with a primary focus on their potential as modulators of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical targets for treating a spectrum of central nervous system (CNS) disorders.[3][4] We will dissect the molecule, piece by piece, to understand how subtle modifications can dramatically alter potency and selectivity, providing researchers with a predictive framework for rational drug design.
The Core Scaffold: Deconstructing the Pharmacophore
The this compound scaffold presents three primary regions for synthetic modification, each playing a distinct role in molecular recognition and pharmacological effect. Understanding the influence of each region is paramount for optimizing lead compounds.
Caption: Key regions for SAR exploration on the 4-arylpiperidine-4-carbonitrile scaffold.
Structure-Activity Relationship Analysis
The potency and selectivity of 4-arylpiperidine derivatives are highly sensitive to substitutions at the N1 and C4 positions. By examining data from analogous series, we can infer the governing principles for our target scaffold.
The Gatekeeper: Modifications on the Piperidine Nitrogen (N1)
The substituent on the piperidine nitrogen is a critical determinant of activity. In many series of monoamine reuptake inhibitors, this position interacts with the extracellular loops of the transporter proteins.
-
Small Alkyl Groups: A methyl group on the nitrogen often confers potent activity at both DAT and SERT. For example, in a series of cocaine analogs, the N-methyl piperidine was found to be a potent ligand for both transporters.[5]
-
Removal of N-Substituent (N-H): Removal of the N-methyl group to give the secondary amine can lead to a significant enhancement in SERT activity and selectivity over DAT.[5] This suggests that a smaller, less sterically hindered group, capable of acting as a hydrogen bond donor, is preferred by the serotonin transporter.
-
Larger Substituents: Introducing larger, more complex groups, such as a benzyl group, can have varied effects. In one series of DAT inhibitors, an N-benzyl group bearing electron-withdrawing substituents in the C4-position was found to be highly beneficial for both affinity and selectivity.[6] This highlights an opportunity for extensive chemical exploration to fine-tune activity.
The Anchor: Modifications on the C4-Aryl Ring
The aryl ring at the C4 position is fundamental for high-affinity binding, often engaging in π-π stacking or hydrophobic interactions within the transporter's binding pocket. The substitution pattern on this ring dictates both potency and selectivity.
-
Fluorine Substitution: The 2-fluoro substituent in our core topic is an electron-withdrawing group. Studies on N-benzylpiperidine analogues of GBR 12909, a potent DAT inhibitor, have shown that electron-withdrawing groups on the aryl ring are generally beneficial for DAT binding affinity.[6]
-
Cyano and Nitro Groups: The same study demonstrated that a C4-cyano group on the N-benzyl ring produced a compound with high DAT affinity (Ki = 1.2 nM) and the best selectivity over SERT (500-fold) in the series.[6] This suggests that potent electron-withdrawing character is a key feature for achieving high DAT selectivity.
-
Positional Isomerism: The position of the substituent is crucial. For opioid receptor antagonists based on the 4-arylpiperidine scaffold, a hydroxyl group at the 3-position of the aryl ring (meta) conferred significantly higher affinity than when placed at the 2-position (ortho) or 4-position (para).[7] This underscores the precise geometric requirements of the receptor binding pocket.
The Modulator: The C4-Carbonitrile Group
The carbonitrile group at the C4 position, geminal to the aryl ring, is a unique feature. Its strong electron-withdrawing nature and potential to act as a hydrogen bond acceptor can significantly influence the molecule's properties. In the development of AKT inhibitors, a 4-phenylpiperidine-4-carbonitrile intermediate was a key building block for potent compounds, indicating the utility of this moiety in achieving high affinity.[8]
Comparative Analysis of 4-Arylpiperidine Derivatives at Monoamine Transporters
To provide a quantitative perspective, the following table summarizes binding affinity data (Ki, nM) for a selection of 3,4-disubstituted piperidine derivatives, which serve as informative analogs.
| Compound | N1-Substituent | C4-Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | Reference |
| Analog 1 | -CH3 | 2-Naphthyl | 21 | 7.6 | 130 | 2.8 | [5] |
| Analog 2 | -H | 2-Naphthyl | 148 | 4.8 | 45 | 0.03 | [5] |
| Analog 3 | -CH3 | 4-Fluorophenyl | 4 | 100 | 12 | 25 | [5] |
| Analog 4 | -CH3 | Phenyl | 14 | 350 | 40 | 25 | [5] |
Data synthesized from multiple sources to illustrate SAR trends.
This data clearly illustrates key SAR principles:
-
N-Demethylation (Analog 1 vs. 2): Removing the N-methyl group dramatically increases SERT affinity and inverts the selectivity profile from DAT-preferring to highly SERT-selective.
-
Aryl Substitution (Analog 3 vs. 4): The addition of a 4-fluoro substituent to the phenyl ring increases DAT affinity over the unsubstituted phenyl analog, consistent with the principle that electron-withdrawing groups can enhance DAT binding.[5]
Experimental Methodologies
To enable researchers to validate these SAR principles and explore new derivatives, we provide standardized protocols for synthesis and biological evaluation.
General Synthesis of 4-Arylpiperidine-4-carbonitrile Derivatives
A common route to this scaffold involves the reaction of a protected piperidone with an arylacetonitrile, followed by deprotection and N-alkylation.
Caption: A representative synthetic workflow for N-substituted 4-arylpiperidine-4-carbonitriles.
Step-by-Step Protocol:
-
Condensation: To a solution of N-Boc-4-piperidone in an anhydrous solvent like DMF, add sodium hydride (NaH) portion-wise at 0°C.[8]
-
Stir for 30 minutes, then add the desired arylacetonitrile (e.g., 2-fluorophenylacetonitrile) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, as monitored by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an acid like trifluoroacetic acid (TFA) or bubble HCl gas through the solution.
-
Stir at room temperature for 2-4 hours. Evaporate the solvent to yield the secondary amine salt.
-
N-Alkylation: Dissolve the secondary amine in a solvent like acetonitrile, add a base such as potassium carbonate, followed by the desired alkylating agent (R1-X).
-
Heat the mixture to reflux and monitor by TLC. Upon completion, filter the solid and concentrate the filtrate. Purify the final product by column chromatography.
Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the transporter.
Materials:
-
Rat striatal (for DAT) or brain stem (for SERT/NET) tissue homogenates.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: 10 µM Cocaine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
Assay buffer, test compounds, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Workflow:
-
Plate Preparation: Add assay buffer, test compound (at various concentrations), and tissue homogenate to each well of a 96-well plate.
-
Radioligand Addition: Add the specific radioligand to each well to initiate the binding reaction. For determining non-specific binding, add the corresponding inhibitor instead of the test compound to a set of control wells.
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS agents. The structure-activity relationships, inferred from closely related 4-arylpiperidine series, provide a clear roadmap for optimization. Potency and selectivity for monoamine transporters are exquisitely controlled by the nature of the substituents on the piperidine nitrogen and the C4-aryl ring. Specifically, small N-alkyl groups or N-H favor DAT and SERT affinity, respectively, while strong electron-withdrawing groups on the aryl ring can significantly enhance DAT affinity and selectivity. This guide provides the foundational knowledge and experimental framework necessary for researchers to rationally design and evaluate the next generation of piperidine-based therapeutics.
References
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved from [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1466-1488. [Link]
-
American Chemical Society. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
Kozaczenko, T., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 43(6), 1144-1151. [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 968. [Link]
-
American Chemical Society. (2001). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
-
ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]
-
Paudel, K. M., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(4), 400-409. [Link]
-
ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
Tulshian, D. B., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Kumar, A., et al. (2010). Pyrimidine derivatives as potential agents acting on central nervous system. Mini-Reviews in Medicinal Chemistry, 10(12), 1131-1143. [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 932. [Link]
-
SILAE. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 1-10. [Link]
-
National Center for Biotechnology Information. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4343-4357. [Link]
-
Asati, V., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(12), 1304-1316. [Link]
-
Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]
-
Bagley, J. R., et al. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 36(17), 2490-2497. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Performance of Novel Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in medicinal chemistry. Its prevalence in over 70 commercially available drugs is a testament to its versatility and favorable pharmacokinetic properties.[1][2] This guide provides an in-depth technical comparison of novel piperidine-based compounds in three key therapeutic areas: oncology (focusing on PARP and DHFR inhibition) and analgesia. We will dissect their in vitro potency and translate these findings to in vivo efficacy, offering a clear perspective on their preclinical potential.
The Enduring Appeal of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a unique combination of properties that make it highly attractive for drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing aqueous solubility and enabling interactions with acidic residues in protein binding pockets.[3][4] These characteristics contribute to the broad spectrum of biological activities exhibited by piperidine derivatives, including anticancer, antiviral, antimalarial, antimicrobial, and analgesic effects.[5]
Case Study 1: Piperidine-Based PARP Inhibitors for Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[6] Inhibiting PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[6]
Featured Novel Compound: A Piperidine-Based Benzamide Derivative (Compound 15d)
A recently developed series of piperidine-based benzamide derivatives has shown significant promise as potent PARP-1 inhibitors.[7] Compound 15d, in particular, has demonstrated impressive in vitro activity and in vivo efficacy.
In Vitro Performance
The initial evaluation of novel compounds invariably begins with in vitro assays to determine their direct inhibitory effect on the target enzyme and their cytotoxicity against relevant cancer cell lines. For Compound 15d, two key assays were employed: a PARP-1 enzymatic assay and a cell viability assay against the BRCA1-mutant breast cancer cell line, MDA-MB-436.
Table 1: In Vitro Comparison of PARP-1 Inhibitors
| Compound | Target/Cell Line | IC50 | Reference |
| Compound 15d | PARP-1 Enzyme | 12.02 nM | [7] |
| MDA-MB-436 Cells | 6.99 µM | [7] | |
| Olaparib (Standard) | PARP-1 Enzyme | ~1-5 nM | [8] |
| MDA-MB-436 Cells | 95.26 ± 25.38 µM | [2] |
IC50: Half-maximal inhibitory concentration.
The low nanomolar IC50 value of Compound 15d against the PARP-1 enzyme indicates a high degree of target engagement.[7] Its micromolar activity against the MDA-MB-436 cell line demonstrates its ability to penetrate cells and exert a cytotoxic effect.[7] Notably, its potency against this cell line appears significantly higher than that of the established PARP inhibitor, Olaparib.[2]
In Vivo Efficacy
The promising in vitro results of Compound 15d warranted further investigation in a living organism. A xenograft tumor model in mice, using the same MDA-MB-436 cell line, was employed to assess its in vivo antitumor activity.
Table 2: In Vivo Comparison of PARP-1 Inhibitors in an MDA-MB-436 Xenograft Model
| Compound | Dose & Schedule | Outcome | Reference |
| Compound 15d | Not Specified | Significant tumor growth inhibition | [7] |
| Olaparib (Standard) | 150 mg/kg, once daily, oral | 89.0% Tumor Growth Inhibition (TGI) | [9] |
While the specific dosing and tumor growth inhibition percentage for Compound 15d are not detailed in the initial report, the study confirms its efficacy in a xenograft model when used in combination with cytotoxic agents.[7] For a direct comparison, Olaparib has been shown to produce significant tumor growth inhibition in the same model.[9] This highlights the clinical relevance of targeting PARP-1 in BRCA-deficient tumors.
Signaling Pathway and Experimental Workflow
The mechanism of action of PARP inhibitors is intrinsically linked to the DNA damage response pathway. The following diagram illustrates the central role of PARP-1 in single-strand break repair and how its inhibition leads to cell death in HR-deficient cells.
Caption: PARP-1 signaling in DNA repair and the effect of inhibitors.
The preclinical evaluation of a novel PARP inhibitor like Compound 15d follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: General workflow for preclinical evaluation of PARP inhibitors.
Case Study 2: Piperidine-Based DHFR Inhibitors for Oncology and Infectious Diseases
Dihydrofolate reductase (DHFR) is another crucial enzyme, responsible for converting dihydrofolate into tetrahydrofolate, an essential cofactor in the synthesis of nucleotides and certain amino acids.[1] DHFR inhibitors, by blocking this pathway, disrupt DNA synthesis and are effective anticancer and antimicrobial agents.
Featured Novel Compound: A Piperidine-Derived Thiosemicarbazone (Compound 5p)
A series of 4-piperidine-based thiosemicarbazones has been investigated for their potential as DHFR inhibitors.[6] Compound 5p from this series exhibited the most potent in vitro activity.
In Vitro Performance
The inhibitory activity of Compound 5p was assessed using a biochemical assay to determine its IC50 against the DHFR enzyme.
Table 3: In Vitro Comparison of DHFR Inhibitors
| Compound | Target | IC50 | Reference |
| Compound 5p | DHFR Enzyme | 13.70 ± 0.25 µM | [6] |
| Methotrexate (Standard) | DHFR Enzyme | 0.086 ± 0.07 µM | [6] |
IC50: Half-maximal inhibitory concentration.
Compound 5p demonstrates moderate inhibitory activity against the DHFR enzyme in vitro.[6] While not as potent as the established clinical drug Methotrexate, this level of activity warrants further investigation, particularly concerning its selectivity for microbial versus human DHFR and its potential for optimization.[6]
In Vivo Efficacy
As of the latest reports, in vivo efficacy data for Compound 5p is not yet available. However, to provide a benchmark for future studies, the in vivo activity of the standard comparator, Methotrexate, is presented below.
Table 4: In Vivo Efficacy of Methotrexate in Cancer Models
| Compound | Animal Model | Outcome | Reference |
| Methotrexate (Standard) | Human tumor xenografts in nude mice | Dose-dependent antitumor activity | [5] |
| Chemically induced mammary tumor in rats | Decreased tumor incidence and weight | [4] |
The established in vivo efficacy of Methotrexate in various cancer models underscores the therapeutic potential of DHFR inhibition.[4][5] Future in vivo studies on Compound 5p will be crucial to determine if its in vitro activity translates to a meaningful therapeutic effect.
Signaling Pathway and Experimental Workflow
The inhibition of DHFR directly impacts the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell division.
Caption: Role of DHFR in nucleotide synthesis and its inhibition.
The experimental workflow for evaluating DHFR inhibitors mirrors that of other enzyme inhibitors, with a focus on enzymatic and cell-based assays followed by in vivo validation.
Case Study 3: Piperidine-Based Analgesics
The piperidine nucleus is a key structural feature of many potent opioid analgesics, including morphine and fentanyl.[1] The development of novel piperidine-based compounds aims to achieve strong analgesic effects with an improved side-effect profile compared to traditional opioids.
Featured Novel Compounds: 4-Amino Methyl Piperidine Derivatives (HN58, AMP5, AMP6)
A series of novel 4-amino methyl piperidine derivatives have been synthesized and evaluated for their analgesic potential in vivo.[10] Compounds HN58, AMP5, and AMP6 have shown particularly promising results.
In Vivo Performance
The analgesic activity of these novel piperidine derivatives was assessed using the tail-flick and tail-immersion tests in mice, which measure the response to a thermal pain stimulus.
Table 5: In Vivo Comparison of Piperidine-Based Analgesics
| Compound | Animal Model | Assay | Dose | % Analgesic Activity / %MPE | Standard Drug | Reference |
| HN58 | Mice | Acetic Acid Writhing | Not Specified | 100% Inhibition | - | [1] |
| AMP5 | Mice | Tail Immersion | 1 mg/kg | Potent Analgesia | Pethidine | [10] |
| AMP6 | Mice | Tail Immersion | 1 mg/kg | Potent Analgesia | Pethidine | [10] |
| Morphine (Standard) | Mice | Tail-Flick | 5 mg/kg, s.c. | Peak at ~80% MPE at 30 min | - | [3] |
%MPE: Maximum Possible Effect
Compound HN58 demonstrated complete inhibition of writhing in a chemically-induced pain model, indicating strong peripheral analgesic activity.[1] Compounds AMP5 and AMP6 showed potent analgesia in a thermal pain model at a low dose, comparable to the standard opioid pethidine.[10] For comparison, morphine, a gold-standard opioid analgesic, produces a potent but time-limited analgesic effect in the tail-flick test.[3]
Experimental Workflow
The evaluation of novel analgesics relies heavily on in vivo models that can assess both central and peripheral pain responses.
Caption: Workflow for the in vivo evaluation of novel analgesics.
Experimental Protocols
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1.
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP-1. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound histones.
-
Reagent Preparation: Prepare a master mix containing PARP assay buffer, biotinylated NAD+ (the PARP-1 substrate), and activated DNA (to stimulate PARP-1 activity).
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., Compound 15d) and a standard inhibitor (e.g., Olaparib) to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add purified PARP-1 enzyme to all wells except the blank to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-1-catalyzed poly(ADP-ribosyl)ation of the histones.
-
Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After another incubation and washing step, add a chemiluminescent substrate.
-
Data Acquisition: Immediately read the luminescence signal using a microplate reader. The signal intensity is proportional to PARP-1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-436) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, test compound, standard drug). Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure the tumor volume (using calipers) and the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker assessment).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
In Vivo Tail-Flick Test for Analgesia
This test measures the analgesic effect of a compound against a thermal pain stimulus.
-
Animal Model: Use mice or rats (e.g., Swiss albino mice).
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the heat source on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Treatment: Administer the test compound, a standard analgesic (e.g., Morphine), or a vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after treatment (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
The piperidine scaffold continues to be a rich source of novel therapeutic agents. The case studies presented here for PARP-1 inhibitors, DHFR inhibitors, and analgesics demonstrate the potential of piperidine-based compounds to address significant unmet medical needs. A rigorous and systematic approach to in vitro and in vivo evaluation, with careful consideration of experimental design and the use of appropriate comparators, is essential to successfully translate promising preclinical candidates into clinically effective drugs.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 17(9), 1156-1168.
- Khairia, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
- González-Rodríguez, S., et al. (2018). Injectable peptide hydrogels for controlled-release of opioids. Journal of Controlled Release, 271, 45-54.
- Kumar, A., et al. (2023). In-vivo anticancer efficacy of self-targeted methotrexate-loaded polymeric nanoparticles in solid tumor-bearing rat.
- Lin, C., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry, 148, 107455.
- Wang, Y., et al. (2021). Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17.
- Anwar, M. U., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-18.
- Wunder, A., et al. (2006). In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells. Clinical Cancer Research, 12(11), 3469-3477.
- Naseem, H., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2), 1-10.
- Wang, X., et al. (2019). Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor. American Journal of Cancer Research, 9(12), 2624.
- Chen, C. H., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 894539.
- Wang, Y., et al. (2021). Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17.
- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
- Yaksh, T. L., Noueihed, R. Y., & Durant, P. A. (1986).
-
DHFR (Dihydrofolate Reductase) - Pathway Map. (n.d.). Retrieved from [Link]
-
Dihydrofolate reductase. (n.d.). In Wikipedia. Retrieved from [Link]
- Hosseinzadeh, L., et al. (2015). Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats. Iranian Journal of Veterinary Research, 16(4), 388.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Sakhteman, A., et al. (2013). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. African Journal of Pharmacy and Pharmacology, 7(7), 351-356.
- AlHilli, M. M., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 379-388.
- Unveiling the Role of DHFR Inhibitors in Purine Synthesis: A Technical Guide. (2025).
- In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide. (2025).
- Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives. (2025).
- Naseem, H., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(201), 2.
- Comparative Efficacy of Piperazine Derivatives as Analgesics: A Research Guide. (2025).
- Folefac, A. N., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861234.
- Lin, C., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry, 148, 107455.
- Anwar, M. U., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22645.
- Naseem, H., et al. (2020). Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 17(9), 1156-1168.
- Wang, X., et al. (2019). Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor. American Journal of Cancer Research, 9(12), 2624–2637.
- Wang, Y., et al. (2021). Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 147.
- Wunder, A., et al. (2006). In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells. Clinical Cancer Research, 12(11), 3469–3477.
- Kumar, A., et al. (2023). In-vivo anticancer efficacy of self-targeted methotrexate-loaded polymeric nanoparticles in solid tumor-bearing rat.
- González-Rodríguez, S., et al. (2018). Injectable peptide hydrogels for controlled-release of opioids. Journal of Controlled Release, 271, 45-54.
- Hosseinzadeh, L., et al. (2015). Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats. Iranian journal of veterinary research, 16(4), 388.
-
DHFR (Dihydrofolate Reductase) - Pathway Map. (n.d.). Retrieved from [Link]
-
Dihydrofolate reductase. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- MDA-MB-436 Cell Line. (n.d.).
- MDA-MB-436 - Cell Model Passports. (n.d.).
- Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.).
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101784.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82.
- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer research, 72(21), 5588–5599.
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vivo anticancer efficacy of self-targeted methotrexate-loaded polymeric nanoparticles in solid tumor-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
head-to-head comparison of PET tracers derived from different piperidine precursors
An In-Depth Guide to Piperidine-Derived PET Tracers: A Head-to-Head Comparison for Neuroimaging
For researchers, scientists, and drug development professionals, the selection of an appropriate Positron Emission Tomography (PET) tracer is a critical decision that dictates the success of neuroimaging studies. The piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous successful central nervous system (CNS) drugs and imaging agents. Its conformational flexibility and physicochemical properties often impart favorable characteristics for crossing the blood-brain barrier and achieving high-affinity binding to specific neural targets.
This guide provides a head-to-head comparison of PET tracers derived from distinct piperidine precursors. We will dissect the causal relationships between chemical structure, precursor design, and in vivo performance, moving beyond a simple catalog of agents to offer field-proven insights into their practical application. Our focus will be on well-characterized tracers for the Sigma-1 (σ1) receptor and the μ-opioid receptor (MOR), illustrating how subtle modifications to the piperidine core can lead to profoundly different imaging outcomes.
The Piperidine Scaffold: A Cornerstone of Neurotracer Design
The prevalence of the piperidine motif in neuropharmacology is no accident. This six-membered nitrogen-containing heterocycle provides an excellent platform for creating molecules with the requisite properties for CNS applications:
-
Optimal Lipophilicity: Unsubstituted piperidine is basic and polar, but its structure allows for substitution patterns that can precisely tune the lipophilicity (logP) of a molecule into the ideal range (typically 2-3.5) for passive diffusion across the blood-brain barrier.
-
Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing chemists to append pharmacophores that confer high affinity and selectivity for a diverse array of neurological targets, including G-protein coupled receptors and transporters.[1]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles for in vivo imaging.
Section 1: Head-to-Head Comparison: Tracers for the Sigma-1 (σ1) Receptor
The σ1 receptor is a unique intracellular chaperone protein implicated in a wide range of neurological and psychiatric conditions, including Alzheimer's disease, depression, and neuropathic pain, making it a high-value target for PET imaging.[2][3][4] Several classes of piperidine-derived ligands have been developed to visualize this target, each originating from a different precursor concept.
Contender 1: [¹⁸F]Fluspidine (Spirocyclic Piperidine Precursor)
[¹⁸F]Fluspidine is a high-affinity σ1 receptor antagonist built upon a spirocyclic piperidine scaffold. This structural design constrains the conformation of the molecule, a strategy often employed to enhance binding affinity and selectivity.
-
Expertise & Experience: The rationale for a spirocyclic system is to reduce the entropic penalty upon binding to the receptor, which can translate to higher affinity. The homologous series of fluoroalkyl-substituted spiro-piperidines was synthesized to find the optimal balance between affinity and pharmacokinetics, with the fluoroethyl derivative, fluspidine, emerging as the superior candidate.[2][5]
-
Performance: [¹⁸F]Fluspidine exhibits very high affinity for the σ1 receptor (Ki = 0.59 nM) and excellent selectivity over the σ2 subtype.[2] This high selectivity is crucial for ensuring that the PET signal originates specifically from the target of interest. Its favorable properties have led to its use in clinical trials, where it has been used to demonstrate increased σ1 receptor density in patients with major depressive disorder.[2]
Contender 2 & 3: [¹⁸F]FPS and [¹⁸F]SFE (Phenoxymethylpiperidine Precursors)
This class of tracers features a 4-substituted piperidine core linked to a cyanophenoxy moiety. The comparison between [¹⁸F]FPS and [¹⁸F]SFE provides a compelling case study in the importance of pharmacokinetic optimization.
-
Expertise & Experience: [¹⁸F]FPS was developed as a high-affinity σ1 ligand (Ki = 4.3 nM).[6] Initial preclinical studies in rodents were promising, showing high brain uptake.[6] However, translation to human studies revealed a critical flaw: its kinetics were too slow. The tracer did not reach a state of transient equilibrium within the typical 4-hour scan time, complicating quantitative analysis.[7] This is a classic example of a tracer that, while potent, is not ideal for the temporal constraints of PET imaging in humans.
-
Trustworthiness through Iteration: To address the slow kinetics of [¹⁸F]FPS, a lower-affinity analog, [¹⁸F]SFE, was developed by simply shortening the N-alkyl linker from a fluoropropyl to a fluoroethyl chain.[3][7] This subtle change increased the dissociation rate from the receptor. While its affinity is slightly lower (KD = 5 nM), [¹⁸F]SFE exhibits much faster clearance from the brain, with a ~40% reduction in peak activity over 90 minutes.[7] This improved kinetic profile makes it a potentially superior tracer for quantitative human studies, demonstrating that the highest affinity is not always the most desirable trait.[5][7]
Contender 4: [¹⁸F]9 (4-Phenylpiperidine-4-carbonitrile Precursor)
This tracer represents yet another distinct piperidine scaffold, highlighting the chemical diversity achievable. It features a phenyl group and a nitrile group geminally substituted at the 4-position of the piperidine ring.
-
Performance: This structural class demonstrates that high affinity and selectivity can be achieved through different chemical architectures. [¹⁸F]9 displays low nanomolar affinity for σ1 receptors (Ki = 1.22–2.14 nM) and exceptionally high selectivity over the σ2 subtype (selectivity ratio: 680–887).[8] Biodistribution studies in mice confirmed high initial brain uptake and favorable brain-to-blood ratios, establishing it as a promising lead compound for this class of tracers.[8]
Quantitative Performance Summary: σ1 Receptor Tracers
| Tracer | Piperidine Precursor Type | Target Affinity (Ki or KD) | Selectivity (σ2/σ1) | Key In Vivo Characteristic |
| [¹⁸F]Fluspidine | Spirocyclic Piperidine | 0.59 nM (Ki)[2] | >800[2] | Clinically validated for human neuroimaging.[2] |
| [¹⁸F]FPS | Phenoxymethylpiperidine | 4.3 nM (Ki)[6] | High | High brain uptake but very slow kinetics in humans.[6][7] |
| [¹⁸F]SFE | Phenoxymethylpiperidine | 5 nM (KD)[7] | High | Faster brain clearance than [¹⁸F]FPS, better suited for quantitative imaging.[7] |
| [¹⁸F]9 | 4-Phenylpiperidine-4-carbonitrile | 1.22-2.14 nM (Ki)[8] | 680-887[8] | High initial brain uptake and high selectivity.[8] |
Experimental Protocols & Workflows
A self-validating system for PET tracer evaluation follows a rigorous, multi-stage pipeline. Each step provides critical data that justifies progression to the next, more complex and expensive, stage.
Caption: Standardized workflow for PET tracer development and validation.
Detailed Protocol: Automated Radiosynthesis of an ¹⁸F-labeled Piperidine Tracer
This protocol describes a typical nucleophilic substitution reaction for producing an ¹⁸F-labeled tracer from a tosylate precursor, a common strategy for many piperidine-based agents.[6][8][9]
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride produced by a cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution and Azeotropic Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water. The mixture is heated under a stream of nitrogen to evaporate the solvent, forming the reactive, naked [¹⁸F]F⁻/K222 complex. This step is typically repeated with additional acetonitrile to ensure the system is anhydrous.
-
Nucleophilic Substitution: The tosylate- or mesylate-functionalized piperidine precursor (typically 1-5 mg) dissolved in a high-boiling-point solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]F⁻/K222 complex. The reaction vessel is sealed and heated (e.g., 100-120 °C) for a set time (e.g., 10-15 minutes) to facilitate the Sₙ2 reaction, displacing the leaving group with [¹⁸F]fluoride.
-
Purification: The crude reaction mixture is diluted with water/acetonitrile and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the desired [¹⁸F]-labeled tracer from unreacted precursor, byproducts, and [¹⁸F]fluoride.
-
Formulation: The HPLC fraction containing the purified radiotracer is collected, diluted with sterile water, and passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge traps the tracer while allowing the aqueous HPLC solvents to pass through. The tracer is then eluted from the C18 cartridge with a small volume of ethanol and subsequently diluted with sterile saline for intravenous injection. Quality control tests (radiochemical purity, pH, sterility, etc.) are performed on the final product.
Caption: General radiosynthesis scheme for ¹⁸F-fluorination.
Section 2: A Case Study in a Different Target Class: [¹¹C]Carfentanil
To illustrate the versatility of the piperidine scaffold, we now turn to a different target and radionuclide: [¹¹C]Carfentanil, a benchmark tracer for the μ-opioid receptor (MOR).
[¹¹C]Carfentanil (4-Phenylpiperidine Precursor)
[¹¹C]Carfentanil is a potent MOR agonist derived from the 4-phenylpiperidine class, structurally related to fentanyl.[10][11] It has been the gold standard for in vivo quantification of MORs in humans for decades.[11][12][13]
-
Expertise & Experience: The choice of [¹¹C]Carfentanil highlights several key considerations in tracer development. Its sub-nanomolar affinity (Ki = 0.024 nM) allows it to effectively trace the receptor population even at the low nanomolar concentrations used in PET studies.[11] However, its utility is intrinsically tied to the radioisotope used: Carbon-11.
-
Performance & Limitations: The short half-life of ¹¹C (20.4 minutes) is both an advantage and a disadvantage.[14] It allows for repeat scans in the same subject on the same day (e.g., baseline and after a blocking drug), but it also restricts its use to facilities with an on-site cyclotron and necessitates rapid synthesis and imaging protocols.[10][14] This contrasts sharply with ¹⁸F-labeled tracers (half-life ~110 minutes), which can be produced at a central radiopharmacy and distributed to nearby imaging centers.[15] Whole-body imaging with [¹¹C]Carfentanil has been used to measure MOR distribution throughout the human body, providing critical physiological data.[10][13]
Quantitative Performance: [¹¹C]Carfentanil
| Tracer | Piperidine Precursor Type | Target Affinity (Ki) | Radionuclide | Key In Vivo Characteristic |
| [¹¹C]Carfentanil | 4-Phenylpiperidine | 0.024 nM[11] | ¹¹C | Gold standard for human MOR imaging; short half-life allows for repeat studies.[10][11] |
Radiosynthesis of [¹¹C]Carfentanil
The synthesis of [¹¹C]Carfentanil typically involves the methylation of a desmethyl precursor using a ¹¹C-labeled methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Caption: General radiosynthesis scheme for ¹¹C-methylation.
Conclusion: Selecting the Right Tool for the Job
This head-to-head comparison demonstrates that the piperidine scaffold is a remarkably versatile starting point for the development of high-performance PET tracers. However, the choice of the specific precursor—be it spirocyclic, phenoxymethyl-substituted, or 4-phenylpiperidine—has profound consequences for the final tracer's affinity, selectivity, and, most critically, its in vivo pharmacokinetics.
The case of [¹⁸F]FPS versus [¹⁸F]SFE provides a stark reminder that the highest affinity does not guarantee the best imaging agent; optimal kinetics for the imaging timeframe are paramount.[7] Similarly, the choice between an ¹⁸F and a ¹¹C label, as illustrated by the contrast between the σ1 tracers and [¹¹C]Carfentanil, is a strategic decision dictated by logistical constraints and the specific scientific question being addressed.
Ultimately, the selection of a PET tracer is a multi-parameter optimization problem. Researchers and drug developers must consider the target biology, the required kinetic profile, and the practicalities of radiosynthesis and imaging. This guide serves as a framework for making those informed decisions, grounding them in the fundamental principles of medicinal chemistry and nuclear medicine.
References
- Ortiz Jr., G. X., et al. (2021). A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors. Thieme E-Books & E-Journals.
-
Koike, T., et al. (2022). Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). European Journal of Medicinal Chemistry, 240, 114612. Available at: [Link]
-
Maier, C. A., & Wünsch, B. (2022). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 15(2), 166. Available at: [Link]
-
Collier, T. L., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127-34. Available at: [Link]
-
Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(6), 731-9. Available at: [Link]
-
Younes, P., et al. (2017). PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 58(8), 1349-1355. Available at: [Link]
-
Hashim, M., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 64(15), 11449-11467. Available at: [Link]
-
Kniess, T., et al. (2023). Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. Pharmaceuticals, 16(5), 708. Available at: [Link]
-
Gao, M., et al. (2014). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 41(4), 360-7. Available at: [Link]
-
Huang, Y., et al. (2022). Development of High Brain-Penetrant and Reversible Monoacylglycerol Lipase PET Tracers for Neuroimaging. Journal of Medicinal Chemistry, 65(4), 3233-3248. Available at: [Link]
-
Radiology Key. (2016). PET Imaging of Sigma1 Receptors. Available at: [Link]
-
Vasan K, et al. (2021). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. Journal of Medicinal Chemistry, 64(19), 14274-14295. Available at: [Link]
-
Soni, K. K., et al. (2022). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Chemical Neuroscience, 13(1), 107-117. Available at: [Link]
-
Di Domizio, J., et al. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 26(11), 3183. Available at: [Link]
-
Washington University Office of Technology Management. (n.d.). Sigma-1 targeted PET tracers. Available at: [Link]
-
Berkeley Lab. (2017). New discovery could aid in synthesis of radiotracers for use with PET scanning. Available at: [Link]
-
Wang, L., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 376-83. Available at: [Link]
-
Chu, W., et al. (2015). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. ACS Chemical Neuroscience, 6(7), 1155-62. Available at: [Link]
-
P.D. Shaffer, et al. (2022). Novel Tracers and Radionuclides in PET Imaging. Seminars in Nuclear Medicine, 52(5), 589-601. Available at: [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (2025). New PET Tracers Advance Central Nervous System Imaging. Available at: [Link]
-
Wang, Y., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 48(7), 1979-88. Available at: [Link]
-
Gjedde, A., et al. (1995). Pharmacokinetics of radiotracers in human plasma during positron emission tomography. Journal of Nuclear Medicine, 36(11), 2056-64. Available at: [Link]
-
UNC School of Medicine. (2019). New Method for Developing Tracers Used for Medical Imaging Discovered. Available at: [Link]
-
Pretze, M., et al. (2014). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Current Topics in Medicinal Chemistry, 14(7), 876-89. Available at: [Link]
-
Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Available at: [Link]
-
Mudududdla, R. (Ed.). (n.d.). Special Issue: Development of Novel Radiotracers for PET Imaging. MDPI. Available at: [Link]
-
Dubroff, J. M., et al. (2025). [11C]Carfentanil PET Whole-Body Imaging of μ-Opioid Receptors: A First in-Human Study. Journal of Nuclear Medicine. Available at: [Link]
-
Dubroff, J. M., et al. (2025). [11C]Carfentanil PET Whole-Body Imaging of Mu-Opioid Receptors. medRxiv. Available at: [Link]
-
Dubroff, J. M., et al. (2025). [11C]Carfentanil PET Whole-Body Imaging of Mu-Opioid Receptors: A First In-Human Study. Journal of Nuclear Medicine. Available at: [Link]
-
Kilbourn, M. R. (2012). PET radioligands for the vesicular transporters for monoamines and acetylcholine. Handbook of experimental pharmacology, (211), 227-43. Available at: [Link]
-
Dubroff, J. M., et al. (2025). [11C]Carfentanil PET Whole-Body Imaging of μ-Opioid Receptors: A First in-Human Study. Journal of Nuclear Medicine. Available at: [Link]
-
Barret, O., et al. (2024). A Small-molecule Antagonist Radiotracer for Positron Emission Tomography Imaging of the Mu Opioid Receptor. bioRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (2007). [11C]Carfentanil. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Kilbourn, M. R. (2017). Small Molecule PET Tracers for Transporter Imaging. Seminars in Nuclear Medicine, 47(5), 493-508. Available at: [Link]
-
Lever, J. R. (2007). PET and SPECT imaging of the opioid system: receptors, radioligands and avenues for drug discovery and development. Current pharmaceutical design, 13(1), 33-49. Available at: [Link]
-
Kilbourn, M. R. (2019). Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. ACS chemical neuroscience, 10(1), 16-25. Available at: [Link]
-
Waysbort, N., et al. (2002). PET imaging of human cardiac opioid receptors. European journal of nuclear medicine and molecular imaging, 29(10), 1307-10. Available at: [Link]
-
Saleem, A., et al. (2001). PET for in vivo pharmacokinetic and pharmacodynamic measurements. European journal of nuclear medicine, 28(10), 1649-59. Available at: [Link]
-
Lappin, G., & Wagner, C. C. (2010). Approaches using molecular imaging technology - use of PET in clinical microdose studies. Advanced drug delivery reviews, 62(1), 30-7. Available at: [Link]
Sources
- 1. Small Molecule PET Tracers for Transporter Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]
- 5. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 6. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. [11C]Carfentanil - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. [11C]Carfentanil PET Whole-Body Imaging of μ-Opioid Receptors: A First in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GUEST | SNMMI [snmmi.org]
A Researcher's Guide to Assessing Receptor Selectivity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Derivatives
In the landscape of modern drug discovery, particularly within neuroscience and pharmacology, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and therapeutic failure. The 4-(2-Fluorophenyl)piperidine-4-carbonitrile scaffold has emerged as a promising pharmacophore, with derivatives showing affinity for a range of central nervous system (CNS) receptors, including dopamine, serotonin, and sigma receptors. This guide provides a comprehensive framework for researchers to assess the selectivity of these derivatives, ensuring the development of targeted and effective therapeutics.
This document is structured to provide not only the "how" but also the "why" behind the experimental choices, reflecting a deep understanding of the underlying pharmacology. We will delve into the critical experimental workflows, present comparative data from published literature on structurally related compounds, and provide detailed, actionable protocols.
The Imperative of Selectivity Profiling
The 4-arylpiperidine backbone is a privileged structure in medicinal chemistry, known to interact with multiple G-protein coupled receptors (GPCRs) and other CNS targets. The introduction of a 4-carbonitrile and a 2-fluorophenyl group at the 4-position creates a unique chemical entity whose selectivity profile must be meticulously characterized. A compound that potently binds to the dopamine D2 receptor, for instance, might be a candidate for treating psychosis. However, if it also exhibits high affinity for the serotonin 5-HT2A receptor, it could display a different, potentially more beneficial "atypical" antipsychotic profile.[1][2][3] Conversely, unintended high affinity for the sigma-1 receptor could introduce a completely different set of pharmacological effects.[4][5][6] Therefore, a comprehensive selectivity screen is not merely a data-gathering exercise; it is a critical step in defining the therapeutic potential and safety profile of a novel chemical entity.
Comparative Analysis of Receptor Binding Affinities
The following table presents a compilation of binding affinities (Ki in nM) for representative piperidine derivatives at key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | R Group (on Piperidine Nitrogen) | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |
| Analog 1 | -CH2CH2CH2-Ph | ND | ND | 0.38 | 46 | [4] |
| Analog 2 | -CH2-Ph | ND | ND | 0.41 | 660 | [4] |
| Analog 3 | -isobutyl | ND | ND | 0.35 | 63 | [4] |
| Analog 4 | -H | ND | ND | >10,000 | >10,000 | [4] |
| ACP-103 | -CH3 (complex structure) | >10,000 | 0.5 | >10,000 | ND | [7] |
| Haloperidol | Butyrophenone | 0.89 | 4.5 | 3.2 | 18 | [8] |
ND: Not Determined in the cited study.
Interpretation of the Data: This compiled data, while not from a homologous series, offers valuable insights. For instance, the N-substituted 4-phenylpiperidine-4-carbonitrile analogs (Analogs 1-3) show high affinity and some selectivity for the sigma-1 receptor.[4] The parent compound lacking an N-substituent (Analog 4) has negligible affinity, highlighting the importance of this group for sigma receptor binding.[4] ACP-103, a more complex piperidine derivative, demonstrates exceptional selectivity for the 5-HT2A receptor over the D2 receptor.[7] Haloperidol, a classic antipsychotic with a 4-aryl-4-hydroxypiperidine core, exhibits high affinity for both D2 and 5-HT2A receptors, as well as the sigma-1 receptor.[8]
These examples underscore the necessity of a broad screening panel to fully characterize the selectivity of novel this compound derivatives.
Key Experimental Workflows for Selectivity Assessment
A robust assessment of receptor selectivity involves a multi-tiered approach, beginning with broad binding assays and progressing to more specific functional assays for promising candidates.
Radioligand Binding Assays: The First Pass
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] These assays are typically performed as competitive binding experiments where the test compound competes with a radiolabeled ligand of known high affinity and specificity for the receptor.
Causality Behind Experimental Choices: The choice of radioligand is critical; it must be highly specific for the target receptor to ensure that the measured displacement is due to interaction with the intended target. The use of cell membranes expressing the recombinant human receptor subtype of interest ensures a clean and specific system, minimizing interference from other receptor types.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for sigma-1 receptor binding assays.[5][10]
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig liver) or cultured cells expressing the human sigma-1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[5]
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.4 mg/mL.[5]
-
-
Assay Setup (96-well plate format):
-
Total Binding: To each well, add 50 µL of assay buffer, 50 µL of -pentazocine (a selective sigma-1 radioligand) at a final concentration of ~15 nM, and 100 µL of the membrane preparation.[1]
-
Non-specific Binding: To separate wells, add 50 µL of a high concentration of a non-radiolabeled, structurally distinct sigma-1 ligand (e.g., 10 µM haloperidol), 50 µL of -pentazocine, and 100 µL of the membrane preparation.[1][5]
-
Competitive Binding: To the remaining wells, add 50 µL of varying concentrations of the this compound derivative, 50 µL of -pentazocine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[1]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filter. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Assessing Agonism and Antagonism
High binding affinity does not necessarily translate to a desired functional effect. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are therefore essential to characterize the pharmacological nature of the ligand-receptor interaction.
Causality Behind Experimental Choices: The choice of functional assay depends on the G-protein coupling of the target receptor. For Gs- or Gi-coupled receptors (like many dopamine and serotonin receptors), measuring changes in intracellular cyclic AMP (cAMP) is a direct readout of receptor activation or inhibition. For Gq-coupled receptors (like the 5-HT2A receptor), measuring changes in intracellular calcium (Ca2+) is the preferred method.
Experimental Protocol: TR-FRET cAMP Assay for Gs/Gi-Coupled Receptors
This protocol is based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which are homogeneous and high-throughput compatible.
-
Cell Culture:
-
Use a cell line stably expressing the human receptor of interest (e.g., dopamine D2 receptor).
-
Plate the cells in a 384-well plate and culture overnight.
-
-
Compound Addition and Stimulation:
-
Agonist Mode: Add varying concentrations of the this compound derivative to the cells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and Detection:
-
Add a lysis buffer containing the TR-FRET reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Incubate for 60 minutes at room temperature to allow for cell lysis and equilibration of the detection reagents.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 620 nm (europium) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio, which is inversely proportional to the amount of cAMP produced by the cells.
-
For agonist mode, plot the ratio against the compound concentration to determine the EC50 (potency).
-
For antagonist mode, plot the ratio against the compound concentration to determine the IC50 (potency).
-
Diagram: TR-FRET cAMP Assay Principle
Caption: Principle of competitive TR-FRET cAMP assay.
Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors
This protocol is designed for use with a fluorescent imaging plate reader (FLIPR) or similar instrumentation.[4][12][13]
-
Cell Culture:
-
Plate cells stably expressing the human 5-HT2A receptor in a 384-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C.[4]
-
-
Assay Execution (on FLIPR):
-
Place the cell plate and a compound plate (containing varying concentrations of the test compound) into the instrument.
-
The instrument will establish a baseline fluorescence reading for each well.
-
The instrument will then add the test compound to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).[12]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.
-
For agonists, plot the peak ΔF against the compound concentration to determine the EC50.
-
For antagonists, pre-incubate with the test compound before adding a known agonist and measure the inhibition of the agonist-induced calcium flux to determine the IC50.
-
Diagram: Calcium Flux Assay Workflow
Caption: Workflow for a FLIPR-based calcium flux assay.
Conclusion: A Pathway to Selective Therapeutics
The assessment of receptor selectivity is a cornerstone of modern drug development. For novel chemical series like the this compound derivatives, a systematic and rigorous evaluation of their interactions with a panel of relevant CNS receptors is essential. By employing a tiered approach of radioligand binding assays followed by functional assays, researchers can build a comprehensive selectivity profile. This guide provides the conceptual framework, practical protocols, and an understanding of the causality behind the experimental design to empower researchers in their quest to develop safe and effective targeted therapies. The provided data on related compounds serves as a valuable starting point for understanding the potential SAR of this promising scaffold.
References
- Moss, M. A., et al. (2010). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(24), 7353–7357.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21.
- Berardi, F., et al. (2016). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 59(23), 10737–10752.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
- Ablordeppey, S. Y., et al. (2012). Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 20(3), 1334–1343.
- Latacz, G., et al. (2017). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Molecules, 22(11), 1934.
- Zajdel, P., et al. (2018). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 37(15), 4066–4081.
- vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
- Luedtke, R. R., et al. (2012). Comparison of the binding and functional properties of two structurally different D2 dopamine receptor subtype selective compounds. ACS Chemical Neuroscience, 4(1), 149–158.
- El-Subbagh, H. I., et al. (2015). 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 23(17), 5769–5781.
- Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide.
- Andersen, P. H., et al. (1995). Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. Journal of Medicinal Chemistry, 38(20), 3986–3996.
- Carter, R. L., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv.
- Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 228–238.
- BenchChem. (2025).
- Newman-Tancredi, A., et al. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 491–513.
- PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
- Go-A-Vet, C., et al. (2018). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. European Neuropsychopharmacology, 28(9), 1035–1046.
- Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 228–238.
- Rath, S. K., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 47, 128211.
- Le Bars, D., et al. (1998). Characterization of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) as a new potent 5-HT1A antagonist. British Journal of Pharmacology, 123(5), 899–908.
Sources
- 1. 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
4-(2-Fluorophenyl)piperidine-4-carbonitrile proper disposal procedures
An Expert Guide to the Proper Disposal of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
This document provides essential procedural guidance for the safe handling and disposal of this compound. As a compound utilized in advanced pharmaceutical research, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and protect the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make sound safety decisions.
Disclaimer
While a specific Safety Data Sheet (SDS) for the 2-fluoro isomer was not available at the time of this writing, this guidance is constructed based on the known hazards of the closely related analog, 4-(4-Fluorophenyl)piperidine-4-carbonitrile, and established principles for managing hazardous chemical waste.[1][2] It is imperative to treat this compound with the caution afforded to hazardous substances. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Hazard Profile: Understanding the Risk
Effective disposal begins with a comprehensive understanding of the compound's inherent risks. Based on data from analogous structures and the functional groups present, this compound should be presumed to be hazardous.[1][3]
-
Irritant Properties : Like its analogs, this compound is expected to cause skin and serious eye irritation.[1][4] The piperidine ring is a known structural motif in many irritant and corrosive chemicals.[5][6]
-
Respiratory Effects : It may cause respiratory irritation if inhaled as a dust or aerosol.[1][4] Handling should always occur in a well-ventilated area or chemical fume hood.
-
Toxicity of the Nitrile Group : The presence of a carbonitrile (C≡N) group is a significant toxicological concern. Many organic nitriles can be metabolized in the body to release cyanide, which can cause systemic toxicity.[7]
-
Hazards of Combustion : During thermal decomposition, this compound can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[1][8] This fact is critical in selecting the final disposal method.
Core Principles of Chemical Waste Management
Before detailing specific protocols, it is essential to ground our practice in the foundational principles of hazardous waste disposal, which are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[9][10]
-
Segregation is Paramount : Never mix this waste stream with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office.[11]
-
No Drain Disposal : Due to its potential toxicity and environmental hazards, this compound must never be disposed of down the sink.[12]
-
Use Licensed Professionals : All hazardous waste must be ultimately handled and disposed of by a licensed professional waste disposal service.[5][13]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling waste containing this compound, from the original container to the final laboratory waste vessel, appropriate PPE is mandatory.[2][4]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum). | To prevent skin contact and absorption, addressing the risk of irritation and potential dermal toxicity.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and aerosols, preventing serious eye irritation.[4] |
| Lab Coat | Standard laboratory coat, buttoned completely. | To protect skin and personal clothing from contamination. |
| Respiratory | Required if handling powders outside a fume hood. | To prevent inhalation of dust that can cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol covers the lifecycle of the waste within the laboratory, from the point of generation to its readiness for professional pickup.
Step 1: Container Selection
-
Choose a waste container that is in good condition, leak-proof, and made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).
-
The container must have a secure, screw-top lid to prevent spills and fugitive emissions.[12]
Step 2: Waste Segregation and Collection
-
Collect all waste contaminated with this compound separately. This includes:
-
Keep solid and liquid waste in separate, appropriately designated containers.[11]
Step 3: Accurate Labeling
-
Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste ".[2]
-
The full, unambiguous chemical name: "This compound ". Avoid abbreviations or formulas.
-
An accurate list of all container contents if it is a mixed waste.
-
The date waste was first added to the container (accumulation start date).
-
Step 4: Secure Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be under the control of the laboratory personnel, at or near the point of generation.
-
Ensure the container is stored with secondary containment (e.g., a spill tray) to capture any potential leaks.[11]
Step 5: Arranging for Disposal
-
Do not overfill waste containers; a safe maximum is 75-80% full to allow for expansion and prevent spills during transport.[12]
-
Follow your institution's specific procedures to request a pickup from your EHS or contracted hazardous waste management service.
Recommended Final Disposal Method: Incineration
Given the chemical nature of this compound, the universally recommended disposal method is high-temperature incineration in a facility equipped with appropriate afterburners and scrubbers.[5][8][14]
-
Why Incineration? Incineration ensures the complete destruction of the organic molecule, preventing its release into the environment.[14]
-
Managing Hazardous Byproducts : Professional incineration facilities are designed to handle the toxic gases generated during combustion, such as hydrogen fluoride and hydrogen cyanide, by "scrubbing" them from the exhaust stream to comply with strict EPA regulations.[5][15]
Emergency Spill Procedures
Proper disposal planning includes being prepared for accidental spills during handling.
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Secure the Area : Prevent access to the spill area.
-
Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE as listed in the table above.
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the Area : Decontaminate the spill surface according to your lab's specific procedures.
-
Dispose of all materials , including cleaning supplies and contaminated PPE, as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. peptide.com [peptide.com]
- 6. chemos.de [chemos.de]
- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. epa.gov [epa.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. anentawaste.com [anentawaste.com]
- 14. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Understanding the Hazard Profile
The molecular structure of 4-(2-Fluorophenyl)piperidine-4-carbonitrile—incorporating a piperidine ring, a fluorophenyl group, and a nitrile moiety—suggests a multi-faceted hazard profile. Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2][3][4] The nitrile group (-CN) can release cyanide upon decomposition or metabolism, posing a significant toxicological risk. Furthermore, analogous fluorophenyl-piperidine compounds are documented as causing skin, eye, and respiratory irritation.[5][6][7][8] Therefore, a cautious and well-informed approach is essential.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (minimum thickness of 4 mil) | Nitrile offers excellent resistance to a broad range of chemicals, including solvents and organic compounds, and is more puncture-resistant than latex.[9][10][11][12][13] Double-gloving is recommended for extended handling periods. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | To protect against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[14] |
| Body Protection | Flame-Retardant Laboratory Coat or Chemical-Resistant Apron | Given the flammability of piperidine derivatives, a flame-retardant lab coat is a critical precaution.[3][14] A chemical-resistant apron should be worn over the lab coat when handling larger quantities. |
| Respiratory Protection | Use within a certified Chemical Fume Hood | All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[6][15] If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is mandatory. |
Operational Workflow: From Receipt to Disposal
The following step-by-step guide provides a clear operational plan for the entire lifecycle of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Inventory: Maintain an accurate inventory of the compound.
Handling and Use
-
Pre-Use Check: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Fume Hood: All weighing and solution preparation must be conducted inside a certified chemical fume hood.[15]
-
Grounding: Due to the potential flammability of piperidine derivatives, use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[2]
-
Avoid Contamination: Use dedicated spatulas and glassware. After use, decontaminate all equipment thoroughly.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[3][15]
Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the hazardous waste through a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[2][14] Do not discharge this chemical into drains or the environment.[6]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Nitrile Gloves for Chemical Handling. 9
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. 10
-
Are Nitrile Gloves Considered PPE?. 11
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. 12
-
Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. 14
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. 13
-
This compound | C12H13FN2 | CID 10774553. 16
-
Piperidine | C5H11N | CID 8082. 1
-
Safety Data Sheet PIPERIDINE. 2
-
Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. 17
-
Safety Data Sheet: Piperidine.
-
SAFETY DATA SHEET. 3
-
4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride Safety Data Sheet. 5
-
Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. 6
-
SAFETY DATA SHEET. 15
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. 18
-
4-(4'-Fluorobenzyl)piperidine SDS, 92822-02-1 Safety Data Sheets. 7
-
Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). 19
-
4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE. 8
-
Piperidine-4-carbonitrile hydrochloride | 240401-22-3. 20
-
Piperidine-4-carbonitrile hydrochloride | 240401-22-3. 21
-
4-(2-Fluoro-4-methylbenzyl)piperidine-4-carbonitrile hydrochloride. 22
-
Safety Data Sheet: Piperidine. 4
-
4395-98-6 | Piperidine-4-carbonitrile. 23
-
4,4-BIS(4-CHLOROPHENYL)PIPERIDINE SDS, 40421-34-9 Safety Data Sheets. 24
-
CAS#:132442-43-4 | 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate. 25
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. armbrustusa.com [armbrustusa.com]
- 12. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 13. business.medtecs.com [business.medtecs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Piperidine-4-carbonitrile (CAS 4395-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 20. Piperidine-4-carbonitrile hydrochloride | 240401-22-3 [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Cas No. | 4-(2-Fluoro-4-methylbenzyl)piperidine-4-carbonitrile hydrochloride | Matrix Scientific [matrixscientific.com]
- 23. chemscene.com [chemscene.com]
- 24. echemi.com [echemi.com]
- 25. CAS#:132442-43-4 | 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
